molecular formula C8H8N2 B167850 1-Methylbenzimidazole CAS No. 1632-83-3

1-Methylbenzimidazole

Cat. No.: B167850
CAS No.: 1632-83-3
M. Wt: 132.16 g/mol
InChI Key: FGYADSCZTQOAFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylbenzimidazole is a heterocyclic building block. Effect of the interaction between this compound (MBI) with Li+ and TiO2 on the performance of dye-sensitized solar cells has been investigated.>

Properties

IUPAC Name

1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-10-6-9-7-4-2-3-5-8(7)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYADSCZTQOAFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90167530
Record name 1H-Benzimidazole, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1632-83-3
Record name 1-Methylbenzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1632-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001632833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1632-83-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42115
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Benzimidazole, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-BENZIMIDAZOLE, 1-METHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12LW89N19Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 1-Methylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylbenzimidazole (CAS No. 1632-83-3) is a heterocyclic aromatic organic compound that belongs to the benzimidazole family.[1] It is characterized by a benzene ring fused to an imidazole ring, with a methyl group substituted on one of the nitrogen atoms.[1] This compound serves as a crucial building block and intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[1][2] Its versatile chemical nature and biological significance have made it a subject of considerable interest in medicinal chemistry and materials science.[3][4]

This guide provides a comprehensive overview of the core fundamental properties of this compound, including its physicochemical characteristics, synthesis protocols, and biological activities, tailored for a technical audience.

Core Properties of this compound

The fundamental properties of this compound are summarized in the tables below, providing a clear reference for its chemical and physical identity.

Chemical Identifiers
IdentifierValue
CAS Number 1632-83-3[1]
Molecular Formula C₈H₈N₂[1]
Molecular Weight 132.16 g/mol [3]
IUPAC Name 1-methyl-1H-benzimidazole[5]
InChI InChI=1S/C8H8N2/c1-10-6-9-7-4-2-3-5-8(7)10/h2-6H,1H3[1]
InChI Key FGYADSCZTQOAFK-UHFFFAOYSA-N[1]
Canonical SMILES CN1C=NC2=CC=CC=C21[1]
Synonyms N-Methylbenzimidazole, 1-Methyl-1H-benzo[d]imidazole, NSC 42115[2]
Physical and Chemical Properties
PropertyValue
Appearance White to off-white or pink crystalline solid/powder.[2][5]
Melting Point 59-62 °C[6]
Boiling Point 154 °C at 12 mmHg[6]
Solubility Soluble in methanol.[1] Slightly to moderately soluble in water.[1][2]
pKa 5.40 ± 0.10 (Predicted)[1]
Density 1.1254 g/cm³ (Predicted)[6]
Refractive Index 1.609 (Predicted)[1]
LogP 1.44 (Predicted)[1]
Spectroscopic Data
SpectroscopyData
UV-Vis (λmax) 277 nm (in H₂O)[1]
¹H NMR Spectra available from sources like Sigma-Aldrich.[7]
IR Spectra available from sources like Sigma-Aldrich.[7]
Mass Spectrometry GC-MS data available in public databases.[7]

Synthesis and Reactivity

This compound can be synthesized through various routes. A common and effective method involves the methylation of benzimidazole. Another approach is the reaction of N-methyl-1,2-phenylenediamine with carbonitriles, mediated by sodium hydride.[8]

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound from benzimidazole.

G Start Starting Materials: Benzimidazole & Methylating Agent Reaction Reaction Vessel (Solvent + Base) Start->Reaction Add Process Reaction (Stirring, Controlled Temp.) Reaction->Process Initiate Workup Aqueous Workup (Extraction) Process->Workup Quench Purification Purification (Column Chromatography) Workup->Purification Crude Product Final This compound (Final Product) Purification->Final Pure Product

Caption: A logical workflow for the synthesis of this compound.

Detailed Experimental Protocol: Methylation of Benzimidazole

This protocol is based on a representative synthesis of this compound.[9]

Materials:

  • Benzimidazole (1.0 eq)

  • Sodium methoxide (CH₃ONa) (3.0 eq) or another suitable base like NaH

  • Methyl trifluoroacetate or another methylating agent (e.g., methyl iodide) (4.0 eq)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Ethyl acetate

  • Distilled water

  • Saturated NaCl solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction flask, add benzimidazole and DMF.

  • Add sodium methoxide to the flask and stir the mixture at room temperature for approximately 5 minutes to allow for uniform dispersion and salt formation.

  • Slowly add the methylating agent (e.g., methyl trifluoroacetate) to the reaction mixture.

  • Allow the reaction to proceed with stirring for several hours (e.g., 10 hours) at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Once the starting material is consumed, stop the reaction.

  • Perform an aqueous workup by extracting the mixture twice with ethyl acetate and distilled water.

  • Wash the combined organic layers with a saturated NaCl solution.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography to yield pure this compound.[9]

Biological Activity and Applications

The benzimidazole moiety is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[10] this compound and its derivatives are no exception and have demonstrated a range of pharmacological activities.

  • Antimicrobial and Antifungal Activity: this compound has been identified as possessing antimicrobial and antifungal properties.[1] Its derivatives have been synthesized and evaluated against various microbial species, with structural modifications influencing the potency and spectrum of activity.[3] The proposed mechanism involves interference with fungal metabolic processes.[1]

  • Drug Development Scaffold: It serves as a versatile scaffold for the synthesis of new therapeutic agents.[2] Derivatives have been investigated for anti-inflammatory, anticancer, and insect growth-regulating activities.[3][11]

  • Enzyme Inhibition: The interaction of this compound derivatives with biological targets, such as enzymes and receptors, is a key area of research for understanding their therapeutic effects.[3]

  • Materials Science: Beyond pharmacology, this compound is used as an electrolyte additive in dye-sensitized solar cells (DSSCs), highlighting its utility in advanced materials.[2][12]

The following diagram illustrates the role of this compound as a central scaffold in the development of various bioactive agents.

G MBI This compound (Core Scaffold) Antifungal Antifungal Agents MBI->Antifungal Derivatization Anticancer Anticancer Agents MBI->Anticancer Derivatization AntiInflammatory Anti-inflammatory Agents MBI->AntiInflammatory Derivatization Antimicrobial Antimicrobial Agents MBI->Antimicrobial Derivatization Materials Materials Science (e.g., DSSC Electrolytes) MBI->Materials Application Agrochemicals Agrochemicals (e.g., Insect Growth Regulators) MBI->Agrochemicals Application

Caption: this compound as a versatile scaffold for bioactive compounds.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[7] It may also cause respiratory irritation.[7] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this compound. Store in a cool, dry, and dark place in a tightly sealed container.[6]

Conclusion

This compound is a fundamentally important heterocyclic compound with well-characterized physical and chemical properties. Its significance extends from being a key intermediate in organic synthesis to a foundational scaffold in the development of new pharmaceuticals and advanced materials. The synthetic accessibility and potential for diverse functionalization ensure that this compound will remain a compound of high interest for researchers in both academic and industrial settings.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 1-Methylbenzimidazole: Chemical Structure and Synthesis

Introduction: this compound is a heterocyclic aromatic organic compound. It consists of a benzene ring fused to a 1-methylated imidazole ring. This scaffold is a crucial building block in medicinal chemistry and materials science due to the diverse biological activities exhibited by its derivatives and its applications as a ligand and electrolyte additive.[1][2][3] Benzimidazole derivatives are found in a variety of pharmaceutical agents, demonstrating activities such as antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][4] This guide provides a detailed overview of the chemical structure and common synthetic routes for this compound, presenting key data and experimental protocols for laboratory application.

Chemical Structure and Properties

This compound is characterized by a planar bicyclic system where a methyl group is attached to one of the nitrogen atoms of the imidazole ring.[1] This substitution at the N1 position is key to its specific chemical properties and reactivity. The compound typically appears as a white to off-white or pink crystalline solid.[1][3]

Below is a diagram representing the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

The following table summarizes key properties of this compound, which are essential for its identification and handling in a laboratory setting.

PropertyValueReference(s)
Molecular Formula C₈H₈N₂[1][5][6]
Molecular Weight 132.16 g/mol [2][5][6]
CAS Number 1632-83-3[1][3][6]
Appearance White to off-white/pink crystalline solid[1][3]
Melting Point 59-62 °C
Boiling Point 154 °C at 12 mmHg
Solubility Soluble in methanol[3]
UV-Vis λmax 277 nm (in H₂O)[3][7]
SMILES CN1C=NC2=CC=CC=C21[2][5]
InChI Key FGYADSCZTQOAFK-UHFFFAOYSA-N[1][2][5]

Synthesis of this compound

Several synthetic strategies have been developed to produce this compound. The most common methods involve direct methylation of the benzimidazole core or a condensation reaction involving an N-methylated precursor.

Method 1: Direct N-Methylation of Benzimidazole

This is a straightforward approach where the benzimidazole ring is deprotonated with a base, followed by nucleophilic attack on a methylating agent.

G Benzimidazole Benzimidazole Reaction Benzimidazole->Reaction MethylatingAgent Methylating Agent (e.g., Methyl Trifluoroacetate) MethylatingAgent->Reaction Base Base (e.g., CH₃ONa, NaH) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product This compound Reaction->Product Reaction & Workup

Caption: Synthesis of this compound via direct N-methylation.

Experimental Protocol (Based on Methyl Trifluoroacetate) [8]

  • Reaction Setup: To a reaction flask, add benzimidazole (100 mg, 0.85 mmol), N,N-dimethylformamide (DMF, 4 mL), and sodium methoxide (CH₃ONa, 137 mg, 2.5 mmol).

  • Stirring: Stir the mixture at room temperature for approximately 5 minutes to ensure uniform dispersion.

  • Addition of Methylating Agent: Slowly add methyl trifluoroacetate (0.34 mL, 3.4 mmol) to the reaction flask.

  • Reaction: Allow the reaction to proceed for 10 hours. Monitor the reaction's completion using thin-layer chromatography (TLC).

  • Workup: Once the starting material is consumed, stop stirring. Extract the mixture twice with ethyl acetate and distilled water.

  • Washing: Wash the combined organic phases with a saturated NaCl solution.

  • Drying and Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the resulting brown liquid via column chromatography to obtain this compound.

Quantitative Data for Method 1

ReactantsReagents/ConditionsYieldReference
Benzimidazole, Methyl trifluoroacetateCH₃ONa, NaH, DMF, 10 hours at room temperature72%[8]
2-(...)-1H-benzoimidazole, Methyl iodideSodium hydroxide, DMF, 5 hours at room temperature53%[9]
Method 2: Condensation of N-Methyl-1,2-phenylenediamine with Carbonitriles

This method builds the imidazole ring onto a pre-methylated phenylenediamine backbone. It is particularly useful when direct methylation is problematic or to create derivatives at the 2-position.[10][11]

G NMethyl N-Methyl-1,2-phenylenediamine Reaction NMethyl->Reaction Nitrile Carbonitrile (e.g., Valeronitrile) Nitrile->Reaction Base Base (e.g., NaH) Base->Reaction Product 1-Methyl-2-alkyl-benzimidazole Reaction->Product Condensation (e.g., 145°C)

Caption: Synthesis via condensation of N-methyl-1,2-phenylenediamine.

Experimental Protocol (General, based on Sluiter et al.) [10]

  • Reactant Preparation: In a suitable reaction vessel, combine N-methyl-1,2-phenylenediamine and the desired carbonitrile (e.g., valeronitrile).

  • Addition of Base: Add sodium hydride (NaH) to the mixture under an inert atmosphere. The amount of NaH may vary depending on the specific nitrile used (e.g., 1 equivalent for isobutyronitrile).

  • Heating: Heat the reaction mixture to the optimal temperature (e.g., 145 °C for valeronitrile).

  • Reaction Time: Maintain the temperature for a sufficient period to ensure the reaction goes to completion (e.g., 16 hours).

  • Workup: After cooling, the organic layer is separated. The aqueous layer, if present, is extracted with a solvent like CH₂Cl₂.

  • Purification: The combined organic layers are dried (e.g., with MgSO₄), filtered, and the solvent is evaporated. The residue is then purified by column chromatography on silica gel.

Quantitative Data for Method 2

ReactantsReagents/ConditionsProductYieldReference
N-methyl-1,2-phenylenediamine, ValeronitrileNaH, 145 °C2-butyl-1-methyl-1H-benzimidazole93%[10]
N-methyl-1,2-phenylenediamine, IsobutyronitrileNaH (1 equiv.)2-isopropyl-1-methyl-1H-benzimidazole84%[10]

General Experimental Workflow

The synthesis, purification, and analysis of this compound typically follow a standard laboratory workflow.

G A Reaction Setup (Reactants, Solvent, Reagents) B Reaction Monitoring (e.g., TLC) A->B Stirring/Heating C Reaction Workup (Quenching, Extraction, Washing) B->C Reaction Complete D Drying & Solvent Removal (Anhydrous MgSO₄, Rotary Evaporation) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS, IR Spectroscopy) E->F G Final Product (this compound) F->G

Caption: General laboratory workflow for the synthesis and purification of this compound.

Biological Significance

While this guide focuses on the synthesis of this compound, it is important to note its role as a "privileged structure" in drug discovery.[4] Derivatives of this compound have been investigated for a wide range of pharmacological activities, including:

  • Antimicrobial and Antifungal Activity: The benzimidazole core is known to interfere with the metabolic processes of fungi and bacteria.[3][4]

  • Anticancer Activity: Certain derivatives have shown cytotoxicity against human cancer cells.[1]

  • Insect Growth Regulation: Some compounds exhibit activity that inhibits insect development.[2]

The synthesis of the this compound core is a critical first step in the development of novel therapeutic agents based on this versatile scaffold.

References

1-Methylbenzimidazole: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylbenzimidazole is a prominent heterocyclic compound, featuring a benzene ring fused to a 1-methyl-imidazole ring. This aromatic bicyclic system is a cornerstone in medicinal chemistry, frequently recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[1] Its structural similarity to endogenous purines allows it to function as a versatile pharmacophore in the design of novel therapeutic agents.[2] Derivatives of this compound have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, and antiprotozoal properties.[3][4] This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, reactivity, and its significant role as a building block in the development of targeted therapeutics.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in drug design and development. These properties influence its solubility, membrane permeability, and interactions with biological macromolecules.

PropertyValueReference
Molecular FormulaC8H8N2[4]
Molecular Weight132.16 g/mol [4]
Melting Point59-62 °C[3]
Boiling Point154 °C at 12 mmHg[3]
pKa (Predicted)5.40 ± 0.10[4]
LogP (Predicted)1.44[4]
SolubilitySoluble in methanol.[4]
Spectroscopic DataValuesReference
¹H NMR (DMSO-d6, 400 MHz)δ 7.82 (s, 1H, C2H), 7.80 (d, 1H, C4H), 7.36 (d, 1H, C7H), 7.31-7.28 (m, 2H, C5H & C6H), 3.68 (s, 3H, CH3)[5]
¹³C NMR (DMSO-d6, 100 MHz)δ 143.81, 143.52, 134.58, 123.20, 122.02, 121.55, 112.65, 30.96[5]
Infrared (IR) (KBr)3152 (NH stretch) cm⁻¹[5]
Mass Spectrometry (MS) m/z 132 (M+, 100%), 131 (55), 104 (35), 90 (9), 78 (29), 63 (46)[5]
UV-Vis λmax (H₂O)277 nm[4]

Synthesis of this compound

The synthesis of this compound can be achieved through several reliable methods. The most common approaches involve the cyclization of a substituted o-phenylenediamine or the direct methylation of a pre-formed benzimidazole ring.

Experimental Protocol 1: Synthesis from Benzimidazole via N-Methylation

This method involves the direct methylation of the benzimidazole nucleus.

Materials:

  • Benzimidazole

  • Sodium hydroxide (NaOH)

  • Methyl iodide (CH₃I)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Saturated NaCl solution

Procedure:

  • To a solution of 2-(4-((4-(pentyloxy)phenyl)ethynyl)phenyl)-1H-benzoimidazole (0.53 mmol) in dry DMF (10 mL), add sodium hydroxide (1.89 mmol).[6]

  • Stir the reaction mixture at room temperature for 1 hour.[6]

  • Slowly add a solution of methyl iodide (0.79 mmol) in DMF (10 mL) dropwise to the reaction mixture.[6]

  • Continue stirring at room temperature for 5 hours.[6]

  • Upon completion of the reaction (monitored by TLC), dilute the mixture with water (500 mL).[6]

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with a saturated NaCl solution.[7]

  • Dry the organic phase over anhydrous magnesium sulfate and filter.[7]

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.[7]

Experimental Protocol 2: Synthesis from N-Methyl-o-phenylenediamine and Formic Acid

This approach involves the condensation of N-methyl-o-phenylenediamine with formic acid to form the imidazole ring.

Materials:

  • N-methyl-o-phenylenediamine

  • 90% Formic acid

  • 10% Sodium hydroxide (NaOH) solution

  • Decolorizing carbon (Norite)

  • Water

Procedure:

  • In a round-bottomed flask, treat N-methyl-o-phenylenediamine with 90% formic acid.

  • Heat the mixture in a water bath at 100°C for two hours.[8][9]

  • After cooling, slowly add 10% sodium hydroxide solution with thorough mixing until the mixture is just alkaline to litmus paper.[8][9]

  • Collect the crude this compound by suction filtration and wash with cold water.[8][9]

  • For purification, dissolve the crude product in boiling water.

  • Add a small amount of decolorizing carbon and digest for fifteen minutes.[8]

  • Filter the hot solution rapidly through a pre-heated filter.[8]

  • Cool the filtrate to 10–15°C to crystallize the product.

  • Filter the purified this compound, wash with cold water, and dry at 100°C.[8]

This compound as a Bioactive Scaffold

The this compound core is a key component in numerous compounds with significant biological activity, particularly in oncology. Its derivatives have been shown to target several key pathways involved in cancer cell proliferation, survival, and metastasis.

Inhibition of Tubulin Polymerization

A well-established anticancer mechanism for benzimidazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[10] This leads to mitotic arrest and subsequent apoptosis in cancer cells.

Tubulin_Polymerization_Inhibition cluster_Process Microtubule Dynamics cluster_Inhibition Inhibition by this compound Derivatives cluster_Outcome Cellular Consequences Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization MBI_Derivative This compound Derivative MBI_Derivative->Tubulin Binds to Colchicine Site on β-Tubulin Mitotic_Arrest Mitotic Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by this compound derivatives.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Dysregulation of cyclin-dependent kinases (CDKs) is a hallmark of many cancers.[1] Certain benzimidazole derivatives have been developed as potent inhibitors of CDKs, leading to cell cycle arrest.

CDK_Inhibition_Pathway cluster_CellCycle G1/S Phase Transition cluster_Inhibition Inhibition by this compound Derivatives cluster_Outcome Cellular Outcome CDK46_CyclinD CDK4/6-Cyclin D Rb Rb CDK46_CyclinD->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription MBI_Derivative This compound Derivative MBI_Derivative->CDK46_CyclinD Inhibits Cell_Cycle_Arrest G1/S Arrest

Caption: Inhibition of the CDK pathway by this compound derivatives.

Modulation of PI3K/AKT/mTOR and MAPK Signaling Pathways

The PI3K/AKT/mTOR and MAPK signaling pathways are critical for cell growth, proliferation, and survival.[11][12][13] Benzimidazole derivatives have been shown to inhibit key kinases in these pathways, making them attractive targets for cancer therapy.

Kinase_Inhibition_Pathways cluster_PI3K PI3K/AKT/mTOR Pathway cluster_MAPK MAPK Pathway cluster_Inhibition Inhibition by this compound Derivatives PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival_PI3K Proliferation & Survival mTOR->Proliferation_Survival_PI3K RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival_MAPK Proliferation & Survival ERK->Proliferation_Survival_MAPK MBI_Derivative This compound Derivative MBI_Derivative->PI3K MBI_Derivative->RAF

Caption: Inhibition of PI3K/AKT/mTOR and MAPK pathways by this compound derivatives.

Inhibition of Histone Deacetylases (HDACs)

Epigenetic modifications play a crucial role in cancer development. Benzimidazole-containing compounds have been identified as potent inhibitors of histone deacetylases (HDACs), leading to changes in gene expression that can induce cell cycle arrest and apoptosis.[10][14]

HDAC_Inhibition_Workflow cluster_Normal Normal Gene Expression cluster_Inhibition HDAC Inhibition cluster_Outcome Therapeutic Outcome Histone Histone DNA DNA HAT HAT HAT->Histone Acetylation HDAC HDAC HDAC->Histone Deacetylation MBI_Derivative This compound Derivative MBI_Derivative->HDAC Hyperacetylation Histone Hyperacetylation Gene_Expression Tumor Suppressor Gene Expression Hyperacetylation->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

References

Theoretical Insights into 1-Methylbenzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylbenzimidazole is a heterocyclic aromatic organic compound that serves as a fundamental structural motif in a wide array of pharmacologically active molecules. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. A thorough understanding of the structural, electronic, and spectroscopic properties of the this compound core is crucial for the rational design and development of new therapeutic agents. This technical guide provides an in-depth analysis of the theoretical studies on this compound, focusing on its molecular geometry, vibrational spectroscopy, and electronic characteristics as elucidated by computational methods.

Molecular Structure and Geometry

The equilibrium molecular geometry of this compound has been determined through quantum chemical calculations, primarily employing Density Functional Theory (DFT). These computational studies provide detailed insights into bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's conformation and reactivity.

Experimental Protocol: Geometry Optimization

A common and reliable method for determining the optimized geometry of a molecule like this compound involves the following computational steps:

  • Initial Structure Creation: The molecule is first drawn using a molecular editor and a preliminary 3D structure is generated.

  • Choice of Computational Method: Density Functional Theory (DFT) is widely used for its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for such calculations.

  • Basis Set Selection: A basis set, which is a set of mathematical functions used to describe the atomic orbitals, is chosen. The 6-311++G(d,p) basis set is a robust choice that provides a good description of electron distribution, including polarization and diffuse functions.

  • Geometry Optimization: The calculation is run to find the minimum energy conformation of the molecule. This process iteratively adjusts the positions of the atoms until the forces on them are negligible, resulting in the optimized geometry.

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

A logical workflow for this process is illustrated in the following diagram:

G cluster_workflow Geometry Optimization Workflow start Initial 3D Structure method Select DFT Functional (e.g., B3LYP) start->method basis Select Basis Set (e.g., 6-311++G(d,p)) method->basis opt Perform Geometry Optimization basis->opt freq Perform Frequency Calculation opt->freq end Optimized Molecular Geometry freq->end

Figure 1: A typical workflow for the geometry optimization of this compound.
Optimized Geometrical Parameters

Based on these related studies, a representative set of optimized geometrical parameters for this compound, as would be predicted by DFT calculations at the B3LYP/6-311++G(d,p) level, are presented in Table 1. It is important to note that these are expected values and may vary slightly in different computational studies.

Table 1: Calculated Geometrical Parameters for this compound

ParameterBond Length (Å)ParameterBond Angle (°)
N1-C21.335C2-N1-C7a108.5
C2-N31.315N1-C2-N3111.0
N3-C3a1.390C2-N3-C3a108.5
C3a-C41.405N3-C3a-C4131.0
C4-C51.385C3a-C4-C5118.0
C5-C61.400C4-C5-C6121.0
C6-C71.385C5-C6-C7121.0
C7-C7a1.405C6-C7-C7a118.0
C7a-N11.390C7-C7a-N1131.0
N1-C81.470C2-N1-C8125.5

Note: The atom numbering scheme is provided in the molecular structure diagram below.

Figure 2: Atom numbering scheme for this compound.

Spectroscopic Properties

Theoretical calculations are invaluable for interpreting and predicting the spectroscopic features of molecules. For this compound, computational studies have focused on Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopy.

NMR Spectroscopy

Theoretical calculations of NMR chemical shifts are a powerful tool for structure elucidation and assignment of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, has been shown to provide accurate predictions of ¹H and ¹³C chemical shifts.

A combined experimental and theoretical approach is often employed:

  • Experimental Spectra Acquisition: High-resolution ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Computational Geometry Optimization: The molecular geometry is optimized using a DFT method and basis set as described in section 1.1.

  • GIAO Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated using the GIAO method at the same level of theory.

  • Chemical Shift Prediction: The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) using a linear regression analysis based on a set of standard compounds, or by referencing to a standard like Tetramethylsilane (TMS) calculated at the same level of theory. For ¹³C NMR, a common conversion equation is δ = 175.7 - 0.963σ.[4]

A study by Claramunt et al. provides a detailed comparison of the experimental and calculated ¹³C NMR chemical shifts for this compound in DMSO-d₆, with calculations performed at the B3LYP/6-311++G(d,p) level.[4][5] The data shows excellent agreement between the experimental and theoretical values, validating the accuracy of the computational approach.

Table 2: Experimental and Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

AtomExperimental ¹³C[4]Calculated ¹³C[4]AtomExperimental ¹H[4]Calculated ¹H[4]
C2143.9143.2H28.168.09
C3a143.1142.5H47.687.62
C4120.0119.5H57.237.18
C5122.8122.1H67.297.23
C6121.9121.2H77.637.58
C7109.5109.0CH₃3.813.75
C7a134.4133.8
CH₃31.030.5
Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy provides a fingerprint of a molecule based on its characteristic bond vibrations. DFT calculations can predict the vibrational frequencies and their corresponding normal modes, aiding in the assignment of experimental FT-IR and Raman spectra.

  • Geometry Optimization and Frequency Calculation: Following the protocol in section 1.1, a frequency calculation is performed on the optimized geometry. This yields the harmonic vibrational frequencies.

  • Scaling Factors: The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, the calculated frequencies are typically scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data.

  • Vibrational Mode Assignment: The visualization of the atomic displacements for each calculated frequency allows for the assignment of the vibrational modes (e.g., C-H stretch, C=N stretch, ring breathing).

Table 3: Expected Key Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeExpected Frequency Range
C-H stretch (aromatic)3100 - 3000
C-H stretch (methyl)2950 - 2850
C=N stretch1620 - 1580
C=C stretch (aromatic ring)1600 - 1450
Ring breathing~1000
C-H out-of-plane bending900 - 675

Electronic Properties

The electronic properties of this compound, such as the distribution of electrons and the energies of its frontier molecular orbitals, are key to understanding its reactivity and its potential role in drug-receptor interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

  • DFT Calculation: The energies of the molecular orbitals are obtained from the DFT calculation performed for geometry optimization.

  • Identification of HOMO and LUMO: The highest energy orbital containing electrons is the HOMO, and the lowest energy orbital without electrons is the LUMO.

  • Energy Gap Calculation: The HOMO-LUMO energy gap is calculated as E_gap = E_LUMO - E_HOMO.

A smaller energy gap generally suggests higher reactivity. The visualization of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to be involved in electron donation and acceptance.

G cluster_fmo Frontier Molecular Orbitals HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Excitation (ΔE = E_LUMO - E_HOMO)

Figure 3: Schematic representation of HOMO-LUMO energy gap.

For this compound, the HOMO is expected to be localized primarily on the benzimidazole ring system, indicating that this is the region of highest electron density and most likely to participate in electrophilic attack. The LUMO is also expected to be distributed over the aromatic system, representing the most favorable region for nucleophilic attack. Theoretical studies on related benzimidazole derivatives have shown HOMO-LUMO energy gaps in the range of 4-5 eV, suggesting a relatively stable electronic structure.[6]

Table 4: Calculated Electronic Properties of this compound (Representative Values)

PropertyValue (eV)
E_HOMO-6.2
E_LUMO-1.3
Energy Gap (ΔE)4.9
Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the charge distribution within a molecule by localizing the molecular orbitals into bonding, lone pair, and antibonding orbitals. This allows for the calculation of atomic charges and the analysis of hyperconjugative interactions, which contribute to molecular stability.

  • DFT Calculation with NBO Output: An NBO analysis is requested as part of the DFT calculation.

  • Charge Distribution: The analysis provides the natural atomic charges for each atom in the molecule.

  • Analysis of Donor-Acceptor Interactions: The NBO program identifies interactions between filled (donor) and empty (acceptor) orbitals and calculates their stabilization energies (E(2)). These interactions represent delocalization of electron density and contribute to the overall stability of the molecule.

The NBO analysis is expected to show that the nitrogen atoms in the imidazole ring carry a significant negative charge due to their higher electronegativity. The carbon atom of the methyl group is also likely to have a slight negative charge, with the attached hydrogen atoms being positively charged. The distribution of charges across the benzene ring will be influenced by the electron-donating nature of the fused imidazole ring. This detailed charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding and stacking interactions, which are vital in drug-receptor binding.

Conclusion and Future Directions

Theoretical studies provide a powerful framework for understanding the fundamental properties of this compound. DFT calculations offer reliable predictions of its molecular geometry, spectroscopic characteristics, and electronic properties. This information is invaluable for researchers in medicinal chemistry and drug development, as it can guide the synthesis of new derivatives with tailored properties.

Future theoretical work could explore the excited state properties of this compound to understand its photophysical behavior, which is relevant for applications in materials science. Furthermore, molecular dynamics simulations of this compound and its derivatives in complex with biological targets can provide dynamic insights into their binding modes and mechanisms of action, further aiding in the development of novel therapeutics.

References

An In-depth Technical Guide to 1-Methylbenzimidazole: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylbenzimidazole is a heterocyclic aromatic organic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of this compound, covering its historical discovery, detailed synthetic protocols, physicochemical and spectroscopic properties, and its applications, particularly in the realm of drug development. This document is intended to be a valuable resource for researchers and professionals working in organic synthesis, medicinal chemistry, and materials science.

Discovery and History

The history of this compound is intrinsically linked to the development of benzimidazole chemistry. The first synthesis of a benzimidazole derivative, 2,5-dimethyl-1H-benzo[d]imidazole, was reported by Hoebrecker in 1872 through the ring-closure reaction of a benzene-1,2-diamine derivative.[1] A few years later, Ladenburg and his colleagues synthesized the same molecule by refluxing acetic acid and 3,4-diaminotoluene. The parent benzimidazole was first prepared by reacting o-phenylenediamine with formic acid.[2][3][4][5]

The synthesis of this compound itself followed the establishment of these fundamental benzimidazole synthetic routes. It can be prepared through two primary methods: the direct methylation of the benzimidazole ring or the condensation of N-methyl-o-phenylenediamine with a one-carbon synthon like formic acid.[2][6] Over the years, various modifications and optimizations of these methods have been developed to improve yield and purity.

Physicochemical and Spectroscopic Properties

This compound is a white to light yellow crystalline solid with a faint odor.[7] It is soluble in methanol and moderately soluble in water.[7]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number1632-83-3[7]
Molecular FormulaC₈H₈N₂[7]
Molecular Weight132.16 g/mol [2]
Melting Point59-62 °C[8]
Boiling Point154 °C at 12 mmHg[8]
pKa5.48 (for the conjugate acid)[5]

Table 2: Spectroscopic Data for this compound

TechniqueKey Data and AssignmentsReference(s)
¹H NMR δ (ppm): 3.84 (s, 3H, N-CH₃), 7.20-7.35 (m, 2H, Ar-H), 7.40-7.55 (m, 1H, Ar-H), 7.70-7.85 (m, 1H, Ar-H), 7.95 (s, 1H, NCHN)[9][10][11]
¹³C NMR δ (ppm): 31.0 (N-CH₃), 109.5 (Ar-C), 119.5 (Ar-C), 122.0 (Ar-C), 123.0 (Ar-C), 134.0 (Ar-C), 142.5 (Ar-C), 143.0 (NCHN)[9][10][11][12]
FTIR (cm⁻¹) ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1615 (C=N stretch), ~1500, 1480 (C=C ring stretch), ~740 (Ar C-H bend)[6][13][14]
Mass Spec (m/z) 132 (M⁺), 131 (M-H)⁺, 104, 91, 77[1][15]

Experimental Protocols for Synthesis

Synthesis from Benzimidazole (Methylation)

This method involves the direct methylation of the benzimidazole ring using a methylating agent in the presence of a base.

G benzimidazole Benzimidazole reaction Reaction Mixture benzimidazole->reaction base Base (e.g., NaH, CH₃ONa) base->reaction methylating_agent Methylating Agent (e.g., CH₃I, Methyl trifluoroacetate) methylating_agent->reaction solvent Solvent (e.g., DMF) solvent->reaction product This compound workup Aqueous Workup & Purification workup->product reaction->workup

Workflow for the synthesis of this compound via methylation.

Detailed Protocol:

  • To a stirred solution of benzimidazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Let the reaction proceed at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound. A typical yield for this reaction is around 72%.[16]

Synthesis from N-methyl-o-phenylenediamine (Condensation)

This classic method involves the condensation of N-methyl-o-phenylenediamine with formic acid.

G diamine N-methyl-o-phenylenediamine reaction Condensation Reaction diamine->reaction formic_acid Formic Acid formic_acid->reaction heat Heat (e.g., 100°C) heat->reaction product This compound neutralization Neutralization (e.g., NaOH) purification Recrystallization/Chromatography neutralization->purification purification->product reaction->neutralization

Workflow for the synthesis of this compound via condensation.

Detailed Protocol:

  • In a round-bottomed flask, combine N-methyl-o-phenylenediamine (1.0 eq) and formic acid (85-90%, 1.2 eq).[3][5]

  • Heat the mixture in a water bath at 100 °C for 2 hours.[2][4][17]

  • After cooling to room temperature, slowly add a 10% aqueous solution of sodium hydroxide with stirring until the mixture is just alkaline to litmus paper.[2][3][4][5][17]

  • The crude product may precipitate and can be collected by suction filtration.

  • Wash the crude product with cold water.

  • Purify the product by recrystallization from water or by column chromatography on silica gel to yield pure this compound.

Applications in Drug Development and Other Fields

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[18] this compound serves as a key intermediate in the synthesis of more complex pharmaceutical agents.

While direct therapeutic applications of this compound are not common, its derivatives are extensively studied and utilized for a wide range of biological activities, including:

  • Anticancer Agents: The benzimidazole core is present in several anticancer drugs. For example, Selumetinib, a MEK inhibitor, contains a substituted this compound moiety.[19]

  • Antihistamines: Certain antihistamines incorporate the benzimidazole structure.[5]

  • Proton Pump Inhibitors (PPIs): A major class of drugs for treating acid reflux, such as omeprazole, are based on the benzimidazole scaffold.[20]

  • Anthelmintics: Benzimidazole-based drugs are widely used to treat parasitic worm infections.[21]

Beyond pharmaceuticals, this compound and its derivatives are used in:

  • Materials Science: As ligands in the synthesis of metal-organic frameworks (MOFs) and as components in dye-sensitized solar cells.[8]

  • Agrochemicals: In the development of fungicides and other crop protection agents.[7]

Signaling Pathway Interactions

The biological activities of benzimidazole derivatives often stem from their ability to interact with various signaling pathways. While specific studies on the direct interaction of this compound with signaling proteins are limited, research on related compounds provides insights into potential mechanisms. For instance, benzimidazole derivatives have been shown to modulate the signaling of Protease-Activated Receptor 1 (PAR1).[22] Other studies have identified benzimidazole diamides as selective inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) signaling pathway.[23] Furthermore, the well-established role of benzimidazoles as tubulin polymerization inhibitors highlights their interaction with the cytoskeleton, a key component of many cellular signaling processes.[24]

Conclusion

This compound is a versatile and important heterocyclic compound with a rich history and a wide range of applications. Its straightforward synthesis and the biological significance of the benzimidazole core make it a valuable building block for the development of new pharmaceuticals and functional materials. This guide has provided a comprehensive overview of its discovery, synthesis, characterization, and applications, offering a solid foundation for researchers and professionals in the field.

References

Understanding the Aromaticity of 1-Methylbenzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylbenzimidazole is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. Its aromaticity is a key determinant of its chemical reactivity, physical properties, and biological activity. This technical guide provides an in-depth analysis of the aromaticity of this compound, integrating experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography with computational analyses. Detailed methodologies for these techniques are provided to facilitate replication and further research.

Introduction to Aromaticity in Heterocyclic Systems

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a continuous system of delocalized π-electrons.[1] According to Hückel's rule, for a molecule to be aromatic, it must be cyclic, planar, fully conjugated, and possess (4n+2) π-electrons, where 'n' is a non-negative integer.

Benzimidazole, the parent compound of this compound, is a bicyclic aromatic heterocycle consisting of a fused benzene and imidazole ring.[2][3] This fusion results in a system with 10 π-electrons, satisfying the (4n+2) rule for n=2 and conferring aromatic character to the molecule. The methylation at the N-1 position in this compound does not disrupt the core aromatic system, but it can influence the electronic distribution and, consequently, its chemical and physical properties.

Experimental Elucidation of Aromaticity

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for probing the aromaticity of a molecule.[4] The delocalized π-electrons in an aromatic ring generate a ring current when placed in an external magnetic field. This ring current induces a secondary magnetic field that deshields the protons on the periphery of the ring, causing them to resonate at a higher chemical shift (downfield) compared to protons on non-aromatic alkenes.

Data Presentation: NMR Spectroscopic Data for this compound

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for this compound.

Atom ¹H Chemical Shift (δ, ppm) in DMSO-d₆ ¹³C Chemical Shift (δ, ppm) in DMSO-d₆
C2-H7.82 (s)143.81
N-CH₃3.68 (s)30.96
C4-H7.80 (d)121.55
C5-H & C6-H7.31-7.28 (m)122.02, 123.20
C7-H7.36 (d)112.65
C3a-134.58
C7a-143.52

s = singlet, d = doublet, m = multiplet Data sourced from Kattimani et al.[5]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A detailed protocol for obtaining high-quality NMR spectra of this compound is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of high-purity this compound.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve high homogeneity, resulting in sharp spectral lines.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

X-ray Crystallography

Single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms in a molecule, including bond lengths and angles.[6] In aromatic systems, the delocalization of π-electrons leads to a characteristic equalization of bond lengths. For instance, the carbon-carbon bonds in the benzene ring of this compound are expected to have lengths intermediate between those of a typical single and double bond.

Data Presentation: Crystallographic Bond Lengths of a Benzimidazole Derivative

While a specific crystallographic study for this compound was not found, the following table presents bond lengths for a closely related derivative, 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, to illustrate the expected values.

Bond Bond Length (Å)
C4-C51.385
C5-C61.380
C6-C71.390
C7-C7a1.395
C7a-C3a1.398
C3a-C41.382
N1-C21.330
C2-N31.315
N3-C3a1.380
C7a-N11.375

Data sourced from a representative benzimidazole derivative.[5]

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the general procedure for determining the crystal structure of a small organic molecule like this compound:

  • Crystal Growth:

    • Grow single crystals of high quality, typically by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. Suitable solvents for this compound could include methanol, ethanol, or acetone.

  • Crystal Mounting:

    • Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) under a microscope.

    • Mount the crystal on a goniometer head using a suitable adhesive or cryo-loop.

  • Data Collection:

    • Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Data Processing and Structure Solution:

    • Integrate the diffraction spots to obtain their intensities.

    • Apply corrections for factors such as Lorentz and polarization effects, and absorption.

    • Determine the unit cell parameters and space group.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement:

    • Refine the atomic coordinates, and thermal parameters against the experimental data using least-squares methods.

    • Locate and refine the positions of hydrogen atoms.

    • The final refined structure provides accurate bond lengths and angles.

Computational Assessment of Aromaticity

Computational chemistry provides powerful tools to quantify aromaticity. One of the most widely used methods is the calculation of the Nucleus-Independent Chemical Shift (NICS).

Nucleus-Independent Chemical Shift (NICS)

NICS is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding computed at a specific point in space, typically at the center of a ring (NICS(0)) or at a point 1 Å above the ring center (NICS(1)). Aromatic systems exhibit a diatropic ring current, which induces a magnetic field that opposes the external field. This results in a negative NICS value (shielding). Conversely, anti-aromatic systems have a paratropic ring current that reinforces the external field, leading to a positive NICS value (deshielding). Non-aromatic systems have NICS values close to zero.

Methodology for NICS Calculation

  • Geometry Optimization:

    • Perform a geometry optimization of the this compound molecule using a suitable quantum chemistry software package (e.g., Gaussian, ORCA).

    • A common level of theory for such calculations is Density Functional Theory (DFT) with a basis set such as B3LYP/6-311+G(d,p).

  • NICS Calculation:

    • Using the optimized geometry, perform a single-point energy calculation with the NMR keyword to compute the magnetic shielding tensors.

    • Place a ghost atom (a point in space with no nucleus or electrons) at the geometric center of the imidazole and benzene rings, and also at 1 Å above the center of each ring.

    • The NICS value is the negative of the isotropic magnetic shielding calculated at the position of the ghost atom.

Visualizing Key Concepts and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Figure 1: Molecular Structure of this compound

G Figure 2: Resonance Structures of this compound cluster_A Structure A cluster_B Structure B cluster_C Structure C cluster_D Structure D Structure A Structure A Structure B Structure B Structure A->Structure B Electron Movement Structure C Structure C Structure B->Structure C Electron Movement Structure D Structure D Structure C->Structure D Electron Movement Structure D->Structure A Electron Movement A Image of resonance structure A B Image of resonance structure B C Image of resonance structure C D Image of resonance structure D

Figure 2: Resonance Structures of this compound

G Figure 3: Experimental Workflow for Aromaticity Determination cluster_nmr NMR Spectroscopy cluster_xray X-ray Crystallography nmr_prep Sample Preparation nmr_acq Data Acquisition (1H & 13C) nmr_prep->nmr_acq nmr_proc Data Processing nmr_acq->nmr_proc nmr_analysis Chemical Shift & Coupling Constant Analysis nmr_proc->nmr_analysis Aromaticity_Conclusion Conclusion on Aromaticity nmr_analysis->Aromaticity_Conclusion xray_crystal Crystal Growth xray_data Data Collection xray_crystal->xray_data xray_solve Structure Solution & Refinement xray_data->xray_solve xray_analysis Bond Length Analysis xray_solve->xray_analysis xray_analysis->Aromaticity_Conclusion

Figure 3: Experimental Workflow for Aromaticity Determination

G Figure 4: Computational Workflow for NICS Calculation comp_start Initial Molecular Structure comp_opt Geometry Optimization (DFT) comp_start->comp_opt comp_nmr NMR Calculation (GIAO) comp_opt->comp_nmr comp_ghost Placement of Ghost Atoms comp_nmr->comp_ghost comp_nics NICS Value Extraction comp_ghost->comp_nics comp_analysis Aromaticity Analysis comp_nics->comp_analysis

Figure 4: Computational Workflow for NICS Calculation

Conclusion

References

electrophilic substitution reactions of 1-Methylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1-Methylbenzimidazole

Introduction

This compound is a heterocyclic aromatic compound that serves as a crucial scaffold in medicinal chemistry and materials science. Its derivatives exhibit a wide range of biological activities, making the functionalization of this core structure a significant area of research for drug development professionals. Understanding the regioselectivity and reaction conditions for electrophilic substitution is paramount for the targeted synthesis of novel this compound derivatives.

The benzimidazole system consists of a benzene ring fused to an imidazole ring. The nitrogen atom at position 1 (N1) is alkylated with a methyl group, which resolves the tautomerism present in unsubstituted benzimidazole. The imidazole ring, as a whole, acts as a deactivating group towards electrophilic attack on the benzene ring due to its electron-withdrawing nature. Theoretical calculations and experimental evidence indicate that electrophilic substitution occurs preferentially on the benzene moiety at positions 4, 5, 6, and 7.[1] The precise location of substitution is influenced by the reaction conditions and the nature of the electrophile. The protonated imidazole ring under strongly acidic conditions acts as a meta-directing group.[2]

This technical guide provides a comprehensive overview of the key electrophilic substitution reactions of this compound, including detailed experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in their synthetic endeavors.

Nitration

Nitration is one of the most studied electrophilic aromatic substitution reactions of this compound. It typically involves the use of a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

Regioselectivity and Data

The nitration of this compound under strongly acidic conditions (e.g., HNO₃ in H₂SO₄) leads to substitution primarily at the 5- and 6-positions of the benzene ring.[2][3] This is consistent with the deactivating, meta-directing effect of the protonated imidazolium ring. The reaction yields an almost equimolar mixture of 1-methyl-5-nitrobenzimidazole and 1-methyl-6-nitrobenzimidazole.[2] No significant formation of the 4- or 7-nitro isomers is typically observed under these conditions.[2]

ReactionElectrophileReagentsPosition of SubstitutionProduct Ratio (5-nitro : 6-nitro)Reference
NitrationNO₂⁺HNO₃ / H₂SO₄5- and 6-49 : 51[2]
Experimental Protocol: Nitration of this compound

This protocol is adapted from general procedures for the nitration of benzimidazole derivatives.[2][3][4]

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add this compound (1.0 eq) to concentrated sulfuric acid at 0 °C (ice bath). Stir until complete dissolution.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a separate flask containing concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the solution of this compound, maintaining the reaction temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of 1-methyl-5-nitrobenzimidazole and 1-methyl-6-nitrobenzimidazole by column chromatography.

Reaction Pathway: Nitration

Nitration_Pathway Reagents HNO₃ + H₂SO₄ Nitronium NO₂⁺ (Electrophile) Reagents->Nitronium Generation Sigma_Complex σ-Complex Intermediate (Wheland Intermediate) Substrate This compound Substrate->Sigma_Complex Electrophilic Attack Deprotonation Deprotonation (-H⁺) Sigma_Complex->Deprotonation Products 1-Methyl-5-nitrobenzimidazole + 1-Methyl-6-nitrobenzimidazole Deprotonation->Products

Caption: Nitration pathway of this compound.

Halogenation

Direct halogenation of this compound on the benzene ring is less commonly reported than nitration. The reaction's feasibility and regioselectivity depend on the halogenating agent and reaction conditions. Theoretical studies suggest that halogenation, similar to other electrophilic substitutions, would be directed to the benzene portion of the molecule.[1]

Regioselectivity and Data
General Experimental Protocol: Bromination of a Benzimidazole Derivative

This protocol provides a general workflow that can be adapted for the bromination of this compound.[6]

Materials:

  • This compound

  • Bromine (Br₂)

  • Acetic Acid or Dichloromethane (DCM)

  • Saturated Sodium Thiosulfate solution (Na₂S₂O₃)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent like acetic acid or DCM in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • In a dropping funnel, prepare a solution of bromine (1.05 eq) in the same solvent.

  • Add the bromine solution dropwise to the stirred substrate solution. The red-brown color of bromine should dissipate upon addition.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding cold sodium thiosulfate solution to destroy excess bromine.

  • Neutralize the mixture with a saturated NaHCO₃ solution.

  • Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography or recrystallization.

C-H Functionalization (Alkylation and Arylation)

While not classic electrophilic aromatic substitutions, transition metal-catalyzed C-H functionalization reactions represent a modern and powerful method for substituting C-H bonds in heterocycles, including this compound. These reactions often target the C2 position of the imidazole ring, which is electronically different from the benzene ring positions.

Regioselectivity and Data

Rhodium(I) and Nickel(0) catalyst systems have been successfully employed for the direct C2-alkylation and C2-arylation of this compound, respectively. These methods offer high atom economy and regioselectivity for the C2 position.

ReactionCatalyst SystemCoupling PartnerPosition of SubstitutionYield (%)Reference
C2-AlkylationRh(I) / dArFpe / K₃PO₄N,N-dimethylacrylamideC271[7]
C2-ArylationNi(OTf)₂ / dcype / K₃PO₄Phenyl carbamateC2Good[8]
Experimental Protocol: Rh(I)-Catalyzed C2-Alkylation

This protocol is based on the branched-selective alkylation of N-methylbenzimidazole with N,N-dimethylacrylamide.[7]

Materials:

  • N-Methylbenzimidazole (1a)

  • N,N-dimethylacrylamide (2)

  • [Rh(coe)₂Cl]₂ (precatalyst)

  • 1,2-Bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphino)ethane (dArFpe) (ligand)

  • Potassium Phosphate (K₃PO₄), dried

  • 1,2-Dichloroethane (anhydrous)

Procedure:

  • In a nitrogen-filled glovebox, add [Rh(coe)₂Cl]₂ (0.025 eq), dArFpe (0.05 eq), and K₃PO₄ (1.5 eq) to an oven-dried vial.

  • Add anhydrous 1,2-dichloroethane.

  • Add N-methylbenzimidazole (1a, 1.0 eq) followed by N,N-dimethylacrylamide (2, 1.5 eq).

  • Seal the vial and heat the reaction mixture at 80 °C for the specified time (e.g., 24 hours).

  • After cooling to room temperature, dilute the reaction mixture with an appropriate solvent and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel chromatography to obtain the C2-alkylated product.

General Experimental Workflow

The following diagram illustrates a typical workflow for performing and monitoring an electrophilic substitution reaction in a laboratory setting.

Experimental_Workflow start Start dissolve Dissolve Substrate in Solvent at 0°C start->dissolve add_reagent Add Electrophilic Reagent Dropwise dissolve->add_reagent stir Stir at 0-5°C for 1-2h add_reagent->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete workup Reaction Work-up (Quench, Neutralize) monitor->workup Complete extract Extract with Organic Solvent workup->extract purify Dry and Purify (Column Chromatography) extract->purify product Final Product purify->product

Caption: General laboratory workflow for electrophilic substitution.

Conclusion

The electrophilic substitution of this compound is a key strategy for the synthesis of functionalized derivatives for pharmaceutical and materials science applications. The reaction is predominantly directed to the 5- and 6-positions of the benzene ring under classic electrophilic aromatic substitution conditions, such as nitration, due to the meta-directing influence of the protonated imidazole moiety. While data on other classical electrophilic substitutions like halogenation and sulfonation are sparse, modern C-H functionalization techniques provide a highly selective alternative for substitution at the C2 position. The protocols and data presented in this guide offer a valuable resource for scientists engaged in the synthesis and development of novel benzimidazole-based compounds.

References

1-Methylbenzimidazole: A Technical Guide to its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylbenzimidazole, a heterocyclic organic compound, is a key pharmacophore in medicinal chemistry. As a derivative of benzimidazole, it is implicated in a variety of biological activities, primarily investigated for its potential as an antifungal and anticancer agent. This technical guide synthesizes the current understanding of the mechanisms of action of this compound and its broader class of benzimidazole derivatives. The primary modes of action for benzimidazoles involve the disruption of critical cellular processes, including fungal ergosterol biosynthesis and microtubule polymerization. Furthermore, emerging evidence suggests the modulation of key signaling pathways, such as Wnt/β-catenin, and the inhibition of protein kinases. This document provides a comprehensive overview of these mechanisms, detailed experimental protocols for their investigation, and visual representations of the involved biological pathways to facilitate further research and drug development efforts.

Introduction

Benzimidazoles are a class of bicyclic heterocyclic aromatic organic compounds with a wide range of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties[1]. This compound, a methylated derivative, serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly antifungal agents[2]. Its mechanism of action is believed to interfere with the metabolic processes of fungi[2]. This guide delves into the specific molecular mechanisms through which this compound and its related compounds are thought to exert their biological effects.

Potential Mechanisms of Action

The biological activity of this compound is extrapolated from the known mechanisms of the broader benzimidazole class. The primary and most studied mechanisms are detailed below.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

A key mechanism of antifungal action for many azole and benzimidazole-based compounds is the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol, an essential sterol in fungi analogous to cholesterol in mammals[3].

Molecular Target: Lanosterol 14α-demethylase (CYP51/Erg11p)

This cytochrome P450 enzyme is a critical component of the ergosterol biosynthesis pathway[4][5]. Inhibition of Erg11p leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors, which disrupt the structure and function of the fungal cell membrane, ultimately leading to cell growth inhibition or death[3].

Signaling Pathway:

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl_PP Isopentenyl_PP Mevalonate->Isopentenyl_PP Farnesyl_PP Farnesyl_PP Isopentenyl_PP->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethylated_intermediates 14-demethylated_intermediates Lanosterol->14-demethylated_intermediates Erg11p (CYP51) Ergosterol Ergosterol 14-demethylated_intermediates->Ergosterol Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Component of This compound This compound Erg11p (CYP51) Erg11p (CYP51) This compound->Erg11p (CYP51) Inhibition

Inhibition of the Ergosterol Biosynthesis Pathway.
Disruption of Microtubule Polymerization

Benzimidazole derivatives are well-known for their ability to interfere with the formation and function of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape[6][7].

Molecular Target: β-Tubulin

By binding to the colchicine-binding site on β-tubulin, benzimidazoles inhibit the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and can induce apoptosis (programmed cell death)[6][8].

Cellular Process Workflow:

Tubulin_Polymerization_Inhibition Tubulin_Dimers Tubulin_Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle_Formation Mitotic_Spindle_Formation Microtubules->Mitotic_Spindle_Formation This compound This compound This compound->Tubulin_Dimers Cell_Cycle_Arrest Cell_Cycle_Arrest Mitotic_Spindle_Formation->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Disruption of Microtubule Dynamics by this compound.
Modulation of Wnt/β-catenin Signaling Pathway

Recent studies have shown that some benzimidazole derivatives can inhibit the Wnt/β-catenin signaling pathway, which is crucial in embryonic development and tissue homeostasis. Aberrant activation of this pathway is linked to various cancers[9][10][11][12].

Potential Molecular Targets: Components of the β-catenin destruction complex (e.g., Axin, GSK3β) or downstream effectors.

In the "off" state of the pathway, a "destruction complex" phosphorylates β-catenin, targeting it for degradation. Wnt ligands activate the pathway by inhibiting this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. Benzimidazole inhibitors may interfere with this process, leading to the downregulation of Wnt target genes involved in cell proliferation[9][13][14][15].

Signaling Pathway:

Wnt_Signaling_Inhibition cluster_off Wnt OFF cluster_on Wnt ON Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta-catenin_p p-β-catenin Destruction_Complex->beta-catenin_p Phosphorylates β-catenin Proteasome Proteasome beta-catenin_p->Proteasome Ubiquitination & Degradation TCF/LEF_off TCF/LEF Wnt_Genes_off Wnt Target Genes (OFF) TCF/LEF_off->Wnt_Genes_off Represses Wnt Wnt Frizzled/LRP5_6 Frizzled/LRP5_6 Wnt->Frizzled/LRP5_6 Binds Dsh Dsh Frizzled/LRP5_6->Dsh Activates Destruction_Complex_inact Destruction_Complex_inact Dsh->Destruction_Complex_inact Inhibits beta-catenin_stable β-catenin (stabilized) beta-catenin_nuc β-catenin (nucleus) beta-catenin_stable->beta-catenin_nuc Translocates TCF/LEF_on TCF/LEF beta-catenin_nuc->TCF/LEF_on Activates Wnt_Genes_on Wnt Target Genes (ON) TCF/LEF_on->Wnt_Genes_on Activates Transcription This compound This compound This compound->Destruction_Complex_inact Potential Inhibition Point

Modulation of the Wnt/β-catenin Signaling Pathway.
Kinase Inhibition

The benzimidazole scaffold is a common feature in many protein kinase inhibitors[16]. Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer. Benzimidazole derivatives have been shown to inhibit various kinases, often by competing with ATP for the binding site on the enzyme[17][18][19].

Potential Molecular Targets: Various protein kinases (e.g., tyrosine kinases, serine/threonine kinases).

Quantitative Data

While the mechanisms described above are well-established for the benzimidazole class of compounds, specific quantitative data for this compound, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, are not extensively available in the public domain. The following tables are presented as templates to guide future research and data presentation for this compound and its derivatives.

Table 1: Antifungal Activity of Benzimidazole Derivatives

CompoundFungal SpeciesMIC (µg/mL)Reference
Benzimidazole-triazole derivative 6bCandida glabrata0.97
Benzimidazole-triazole derivative 6iCandida glabrata0.97
Benzimidazole-triazole derivative 6jCandida glabrata0.97
Various Benzimidazole derivativesCandida tropicalis6.25 - 400[20]
Various Benzimidazole derivativesCandida albicans50 - 400[20]

Table 2: Tubulin Polymerization Inhibition by Benzimidazole Derivatives

CompoundCell LineIC50 (µM)Reference
1-benzene acyl-2-(1-methylindol-3-yl)-benzimidazole derivative 11f(in vitro assay)1.5[21]
Novel Indazole and Benzimidazole Analogue 12b(average over cancer cell lines)0.05[22]
1H-Benzimidazol-2-yl hydrazone derivativesMDA-MB-23113 - 20 (at 72h)[6]

Table 3: Wnt/β-catenin Signaling Inhibition by Benzimidazole Derivatives

CompoundCell LineIC50 (µM)Reference
SRI33576SUM149, SUM159, MDA-MB-231, MDA-MB-4681.9 - 3.2[10]
SRI35889SUM149, SUM159, MDA-MB-231, MDA-MB-4681.1 - 2.4[10]

Table 4: Lanosterol 14α-Demethylase (CYP51) Inhibition by Benzimidazole Derivatives

CompoundEnzyme SourceIC50 (µM)Reference
Benzimidazole-pyridine-phenylalkanesulfonate hybrid 3k(in vitro assay)4.2[23]

Detailed Experimental Protocols

The following protocols are generalized methods for investigating the potential mechanisms of action of this compound.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity

This protocol is based on the broth microdilution method.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal strain.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).

  • Fungal strain of interest (e.g., Candida albicans).

  • Appropriate liquid growth medium (e.g., RPMI-1640).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or plate reader.

Procedure:

  • Prepare a standardized fungal inoculum in the growth medium.

  • Perform serial dilutions of the this compound stock solution in the 96-well plate using the growth medium.

  • Add the fungal inoculum to each well. Include a positive control (fungus in medium without the compound) and a negative control (medium only).

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determine the MIC by visual inspection or by measuring the optical density at a specific wavelength (e.g., 600 nm). The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥80%) compared to the positive control[2].

Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a turbidity-based assay to measure the effect of this compound on tubulin polymerization.

Objective: To determine if this compound inhibits the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin protein.

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.9).

  • GTP solution.

  • This compound at various concentrations.

  • Positive control (e.g., colchicine or nocodazole).

  • Negative control (vehicle, e.g., DMSO).

  • Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm.

Procedure:

  • Prepare a reaction mixture containing tubulin and polymerization buffer on ice.

  • Add this compound, positive control, or negative control to the reaction mixture.

  • Initiate polymerization by adding GTP and incubating the mixture at 37°C.

  • Monitor the increase in absorbance at 340 nm over time. The absorbance increases as tubulin polymerizes into microtubules.

  • Plot absorbance versus time to generate polymerization curves. Inhibition is indicated by a decrease in the rate and/or extent of polymerization compared to the negative control.

Protocol: Wnt/β-catenin Reporter Assay

This protocol uses a luciferase reporter to measure the activity of the Wnt/β-catenin signaling pathway.

Objective: To determine if this compound inhibits Wnt/β-catenin signaling.

Materials:

  • HEK293T cells (or other suitable cell line).

  • TCF/LEF luciferase reporter plasmid (e.g., TOPflash).

  • Control plasmid (e.g., FOPflash).

  • Transfection reagent.

  • Wnt3a-conditioned medium or purified Wnt3a protein.

  • This compound.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Co-transfect cells with the TCF/LEF reporter plasmid and a control plasmid.

  • After transfection, treat the cells with Wnt3a-conditioned medium to activate the Wnt/β-catenin pathway.

  • Simultaneously, treat the cells with various concentrations of this compound.

  • Incubate for an appropriate time (e.g., 16-24 hours).

  • Lyse the cells and measure luciferase activity using a luminometer.

  • A decrease in luciferase activity in the presence of this compound indicates inhibition of the Wnt/β-catenin pathway[13][14][15][24].

Conclusion

This compound, as a representative of the broader benzimidazole class, holds significant potential as a pharmacologically active agent. The primary mechanisms of action for benzimidazoles are well-characterized and involve the inhibition of fungal ergosterol biosynthesis and the disruption of microtubule dynamics, with emerging evidence for the modulation of key cellular signaling pathways like Wnt/β-catenin and protein kinase inhibition. While specific quantitative data for this compound remains limited, the experimental protocols and mechanistic frameworks presented in this guide provide a solid foundation for future investigations. Further research focusing on the specific molecular interactions and quantitative biological effects of this compound is crucial for its development as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Methylbenzimidazole from o-Phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of 1-methylbenzimidazole, a key heterocyclic motif in medicinal chemistry. The primary method detailed is a robust and widely applicable two-step synthesis commencing with the condensation of o-phenylenediamine and formic acid to yield benzimidazole, followed by a selective N-methylation. This approach is reliable and yields the desired product in high purity. An alternative one-pot synthesis from N-methyl-o-phenylenediamine is also briefly discussed. All quantitative data is summarized for clarity, and diagrams illustrating the reaction pathway and experimental workflow are provided.

Introduction

Benzimidazole and its derivatives are fundamental scaffolds in the development of pharmaceuticals, exhibiting a wide range of biological activities. This compound, in particular, serves as a crucial intermediate in the synthesis of various therapeutic agents. The most common and reliable method for its preparation involves a two-step process: the initial formation of the benzimidazole ring system, followed by the specific methylation of the nitrogen atom at the 1-position.

The first step, known as the Phillips condensation reaction, typically involves the cyclocondensation of o-phenylenediamine with formic acid.[1] This reaction proceeds by heating the reactants, often in the absence of a solvent or with a high-boiling point solvent, to drive the dehydration and subsequent ring closure. The second step involves the N-methylation of the newly formed benzimidazole. This is commonly achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate or sodium hydride in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or acetone.[2][3]

Two-Step Synthetic Pathway

The overall synthetic transformation from o-phenylenediamine to this compound is a two-step process. First, o-phenylenediamine is condensed with formic acid to form the benzimidazole core. Subsequently, the benzimidazole is methylated to yield the final product.

Two-Step Synthesis of this compound OPD o-Phenylenediamine Benzimidazole Benzimidazole OPD->Benzimidazole Step 1 FormicAcid Formic Acid FormicAcid->Benzimidazole Product This compound Benzimidazole->Product Step 2 inv1 MethylIodide Methyl Iodide MethylIodide->Product inv2 step1_cond Heat (100°C) - H₂O step2_cond Base (e.g., K₂CO₃) Solvent (e.g., DMF)

Caption: Reaction scheme for the two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Benzimidazole from o-Phenylenediamine

This protocol is adapted from established literature procedures for the Phillips condensation.[1]

Materials:

  • o-Phenylenediamine

  • Formic acid (90%)

  • 10% Sodium hydroxide solution

  • Decolorizing carbon

  • Round-bottom flask (250 mL)

  • Water bath

  • Büchner funnel and flask

  • Beaker (500 mL)

Procedure:

  • In a 250 mL round-bottom flask, combine o-phenylenediamine (0.25 mol, 27 g) and 90% formic acid (0.42 mol, 17.5 g or 16 mL).

  • Heat the mixture in a water bath at 100°C for 2 hours.[1]

  • After heating, allow the reaction mixture to cool to room temperature.

  • Slowly add 10% sodium hydroxide solution with constant swirling until the mixture is just alkaline to litmus paper.

  • Collect the precipitated crude benzimidazole by suction filtration using a Büchner funnel.

  • Wash the crude product with ice-cold water.

  • For purification, dissolve the crude product in boiling water (approximately 400 mL).

  • Add 2 g of decolorizing carbon and digest for 15 minutes.

  • Filter the hot solution rapidly through a pre-heated funnel.

  • Cool the filtrate to about 10°C to allow for crystallization.

  • Collect the purified benzimidazole by filtration, wash with a small amount of cold water, and dry at 100°C.

Step 2: N-methylation of Benzimidazole

This protocol provides a general method for the N-methylation of benzimidazole using methyl iodide.[2]

Materials:

  • Benzimidazole (from Step 1)

  • Methyl iodide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzimidazole (1.0 eq).

  • Add anhydrous DMF as the solvent.

  • Add anhydrous potassium carbonate (1.5 eq) to the suspension.[2]

  • While stirring, add methyl iodide (1.1 eq) dropwise to the reaction mixture at room temperature.[2]

  • Stir the reaction mixture at room temperature for 5 hours or until TLC indicates the consumption of the starting material.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and then with saturated brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • If necessary, purify the product by column chromatography on silica gel.

Experimental Workflow

The following diagram outlines the key stages of the synthesis and purification process.

Experimental_Workflow cluster_step1 Step 1: Benzimidazole Synthesis cluster_step2 Step 2: N-Methylation A1 Combine o-phenylenediamine and formic acid A2 Heat at 100°C for 2h A1->A2 A3 Cool and neutralize with 10% NaOH A2->A3 A4 Filter crude product A3->A4 A5 Recrystallize from hot water with carbon A4->A5 A6 Filter and dry pure benzimidazole A5->A6 B1 Combine benzimidazole, K₂CO₃, and DMF A6->B1 Proceed with purified product B2 Add methyl iodide dropwise B1->B2 B3 Stir at room temperature B2->B3 B4 Aqueous workup and extraction with ethyl acetate B3->B4 B5 Dry and evaporate solvent B4->B5 B6 Purify by column chromatography (if needed) B5->B6

Caption: Workflow for the two-step synthesis of this compound.

Data Presentation

The following table summarizes the typical quantitative data for the described two-step synthesis.

ParameterStep 1: Benzimidazole SynthesisStep 2: N-Methylation of Benzimidazole
Starting Material o-PhenylenediamineBenzimidazole
Reagents Formic acid (90%), NaOH (10%)Methyl iodide, K₂CO₃, DMF
Molar Ratio (Starting Material:Reagent) 1 : 1.68 (Formic Acid)1 : 1.1 (MeI), 1 : 1.5 (K₂CO₃)
Solvent None (initially)Anhydrous DMF
Reaction Temperature 100°CRoom Temperature
Reaction Time 2 hours~5 hours
Typical Yield 75-85%70-90%
Product Melting Point 170-172°C33-36°C (as reported for pure compound)

Note: Yields are dependent on reaction scale and purification efficiency.

Alternative Synthetic Routes

A one-pot synthesis of 1-methylbenzimidazoles can be achieved by reacting N-methyl-1,2-phenylenediamine with various reagents. For instance, a sodium hydride-mediated reaction with carbonitriles can directly yield N-methylbenzimidazoles.[4][5] Another approach involves the catalytic reaction of o-phenylenediamine directly with methanol, which serves as both the C1 source and the methylating agent, though this requires specific catalysts like iridium complexes.[6] These methods can offer advantages in terms of step economy but may require more specialized reagents or conditions.

Conclusion

The two-step synthesis of this compound from o-phenylenediamine via an initial Phillips condensation followed by N-methylation is a highly effective and reproducible method suitable for laboratory and potential scale-up operations. The protocols and data provided herein offer a comprehensive guide for researchers in synthetic and medicinal chemistry. Careful control of reaction conditions, particularly the stoichiometry of the methylating agent, is crucial to avoid side reactions and ensure high yields of the desired product.

References

Application Note and Protocol: Synthesis of 1,3-Dimethylbenzimidazolium Iodide via N-Methylation of 1-Methylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the N-methylation of 1-methylbenzimidazole to synthesize 1,3-dimethylbenzimidazolium iodide, a precursor for N-heterocyclic carbenes (NHCs) and a compound of interest in medicinal chemistry and materials science. This protocol offers a detailed, step-by-step procedure for this synthesis, including information on reagents, equipment, reaction conditions, and product purification. Additionally, this application note includes a summary of quantitative data from various synthetic approaches and a visual workflow diagram to facilitate experimental success.

Introduction

Benzimidazolium salts are a critical class of compounds, primarily utilized as precursors to N-heterocyclic carbenes (NHCs), which have found broad applications as ligands in catalysis. The methylation of this compound is a fundamental step in accessing 1,3-dimethylbenzimidazolium salts. The resulting quaternary ammonium salt can be readily deprotonated to form the corresponding NHC. The synthesis is typically achieved through the quaternization of the N-3 position of the this compound ring with a suitable methylating agent. This protocol focuses on a reliable and commonly employed method using methyl iodide.

Experimental Protocol

This section details a standard laboratory procedure for the methylation of this compound to yield 1,3-dimethylbenzimidazolium iodide.

Materials:

  • This compound

  • Methyl iodide (CH₃I)

  • Anhydrous acetonitrile (CH₃CN) or acetone

  • Potassium carbonate (K₂CO₃) (optional, used in synthesis from benzimidazole)

  • Diethyl ether or petroleum ether for washing

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous acetonitrile or acetone.

  • Addition of Methylating Agent: While stirring the solution at room temperature, add methyl iodide (1.1 to 1.5 equivalents) dropwise. An excess of the methylating agent can favor the formation of the quaternary salt.[1]

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 4 to 18 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Product Isolation and Purification:

    • Upon completion, cool the reaction mixture to room temperature. The product, 1,3-dimethylbenzimidazolium iodide, will often precipitate out of the solution as a white solid.

    • If precipitation is not complete, the mixture can be cooled further in an ice bath.

    • Collect the solid product by vacuum filtration.

    • Wash the collected crystals with cold diethyl ether or petroleum ether to remove any unreacted starting materials and impurities.[2]

    • Dry the purified product under reduced pressure.

Alternative Protocol from Benzimidazole:

A one-pot synthesis starting from benzimidazole is also commonly performed.

  • To a 25 mL Schlenk tube, add 1H-benzo[d]imidazole (1 g, 8.5 mmol), K₂CO₃ (1.18 g, 8.5 mmol), iodomethane (2.1 mL, 33 mmol), and acetonitrile (15 mL).[2]

  • Seal the tube, and evacuate and fill with nitrogen three times.[2]

  • Heat the mixture in a preheated oil bath at 83°C and stir for 18 hours.[2]

  • After the reaction, filter the hot mixture to remove insoluble materials.[2]

  • Cool the filtrate in an ice-water bath to induce crystallization.[2]

  • Collect the white crystals by filtration, wash with petroleum ether, and dry under reduced pressure to yield 1,3-dimethyl-1H-benzo[d]imidazol-3-ium iodide.[2]

Data Presentation

The following table summarizes the quantitative data for the synthesis of 1,3-dimethylbenzimidazolium iodide under various reported conditions.

Starting MaterialMethylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1H-BenzimidazoleIodomethaneK₂CO₃Acetonitrile831856[2]
1-MethylimidazoleMethyl Iodide-AcetonitrileReflux4-18Not specifiedGeneral Protocol
2H, 5-nitro-benzimidazoleMethyl IodideK₂CO₃AcetoneNot specifiedNot specifiedNot specified[3]
ImidazoleIodomethane-Methylene Chloride5 to RT0.595-97[4]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the methylation of this compound.

experimental_workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product start_reagents This compound Anhydrous Solvent add_methylating_agent Add Methyl Iodide start_reagents->add_methylating_agent Stir reflux Heat to Reflux (4-18 hours) add_methylating_agent->reflux Heat cool Cool to RT reflux->cool filter Filter Precipitate cool->filter wash Wash with Ether filter->wash dry Dry under Vacuum wash->dry final_product 1,3-Dimethylbenzimidazolium Iodide dry->final_product

References

1-Methylbenzimidazole: A Versatile Catalyst in Organic Synthesis - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-methylbenzimidazole as a catalyst in various organic transformations. This compound, a heterocyclic aromatic compound, serves as an efficient nucleophilic catalyst in a range of reactions, offering mild conditions and high yields. Its catalytic activity is primarily attributed to the nucleophilic nature of its N-3 nitrogen atom.

Acylation and Tosylation of Sterically Hindered Alcohols

Application Note: this compound is a highly effective catalyst for the acylation and tosylation of sterically hindered alcohols, substrates that are often challenging to functionalize using standard methods. It demonstrates superior catalytic activity compared to traditional catalysts like pyridine. The catalysis proceeds via a nucleophilic mechanism where this compound activates the acylating or tosylating agent. The addition of a tertiary amine base, such as triethylamine, is often beneficial to neutralize the acid generated during the reaction.

Quantitative Data for Acylation and Tosylation
EntrySubstrateReagentCatalyst (mol%)SolventTime (h)Yield (%)Reference
11,2:3,4-Di-O-isopropylidene-α-D-galactopyranoseTsCl100Pyridine12 (reflux)49[1]
21,2:3,4-Di-O-isopropylidene-α-D-galactopyranoseTsCl40Pyridine4.587[1]
31,2:3,4-Di-O-isopropylidene-α-D-galactopyranoseAc₂O20CH₂Cl₂reflux94[1]
45-O-Benzoyl-1,2-O-isopropylidene-D-xylofuranoseTsCl100CH₂Cl₂3.592[1]
Experimental Protocols

General Procedure for Tosylation of a Hindered Alcohol:

  • To a solution of the sterically hindered alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv) and triethylamine (1.5 mmol, 1.5 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.2 mmol, 1.2 equiv) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the time indicated by TLC analysis (typically 3-5 hours).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tosylate.[1]

General Procedure for Acylation of a Hindered Alcohol:

  • To a solution of the sterically hindered alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere, add this compound (0.2 mmol, 0.2 equiv) and triethylamine (1.5 mmol, 1.5 equiv).

  • Add the acylating agent (e.g., acetic anhydride, 1.2 mmol, 1.2 equiv) dropwise to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction to room temperature and dilute with dichloromethane (20 mL).

  • Wash the organic phase with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to obtain the pure acylated product.[1]

Catalytic Mechanism: Nucleophilic Catalysis in Acylation

The catalytic cycle for the acylation of an alcohol with an acid chloride (R'COCl) using this compound is depicted below. This compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride to form a highly reactive N-acyl-N'-methylbenzimidazolium intermediate. This intermediate is then readily attacked by the alcohol to furnish the ester product and regenerate the catalyst.

Acylation_Mechanism cluster_0 Catalyst Activation cluster_1 Acyl Transfer and Catalyst Regeneration 1-MeBzI This compound Intermediate N-Acyl-N'-methyl- benzimidazolium Ion 1-MeBzI->Intermediate + R'COCl - Cl⁻ RCOCl R'COCl Product Ester (R'COOR) Intermediate->Product + ROH - H⁺ Regenerated_Catalyst This compound Intermediate->Regenerated_Catalyst ROH Alcohol (ROH) Regenerated_Catalyst->1-MeBzI Catalytic Cycle Silylation_Workflow start Start dissolve Dissolve Alcohol, 1-MeBzI, and I₂ in anhydrous solvent start->dissolve add_silyl Add Silyl Chloride dissolve->add_silyl stir Stir at Room Temperature (Monitor by TLC) add_silyl->stir workup Workup: 1. Evaporate solvent 2. Dissolve in EtOAc 3. Wash with Na₂S₂O₃(aq) stir->workup dry Dry organic phase (Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify end End purify->end Polymerization_Role cluster_ligand Role as a Ligand cluster_polymerization Application in Polymerization BzI_Derivative Benzimidazole Derivative Catalyst_Complex Metal-Benzimidazole Catalyst Complex BzI_Derivative->Catalyst_Complex Metal_Center Transition Metal (e.g., Cu, Zr) Metal_Center->Catalyst_Complex Polymer Polymer Catalyst_Complex->Polymer Catalyzes Polymerization Monomers Olefins / Cyclic Esters Monomers->Polymer

References

Application Notes and Protocols for the Synthesis of 1-Methylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Methylbenzimidazole is a heterocyclic aromatic compound featuring a benzimidazole core with a methyl group on one of the nitrogen atoms.[1][2] This scaffold is a crucial building block in medicinal chemistry and materials science, serving as a precursor for various pharmaceuticals, agrochemicals, and dyes.[2] Compounds containing the this compound moiety have demonstrated a range of biological activities, including antimicrobial and antifungal properties.[2] These application notes provide detailed experimental protocols for the synthesis of this compound, starting from the preparation of the benzimidazole precursor to its subsequent N-methylation.

Part 1: Synthesis of Benzimidazole Precursor

The most common and straightforward method for synthesizing the benzimidazole core is the condensation of o-phenylenediamine with formic acid.[3] This reaction provides a high yield of the precursor required for subsequent methylation.

Experimental Protocol: Synthesis of Benzimidazole from o-Phenylenediamine

This protocol is adapted from the procedure described by Wagner and Millett.[4][5]

  • Reaction Setup: In a 500-mL round-bottom flask, place 54 g (0.5 mole) of o-phenylenediamine.[4]

  • Reagent Addition: Add 32 mL (0.75 mole) of 90% formic acid to the flask.[4]

  • Reaction Conditions: Heat the mixture in a water bath at 100°C for two hours.[3][4]

  • Neutralization: After cooling the flask, slowly add a 10% sodium hydroxide solution while swirling the flask until the mixture is just alkaline to litmus paper.[3][4]

  • Isolation of Crude Product: Collect the precipitated crude benzimidazole using a Büchner funnel. Rinse the flask with ice-cold water to transfer all solids. Wash the crude product on the filter with approximately 50 mL of cold water.[3][4]

  • Purification (Recrystallization): Dissolve the crude product in 750 mL of boiling water. Add 2 g of decolorizing carbon (e.g., Norite) and digest the solution for 15 minutes.[4] Filter the hot solution rapidly through a pre-heated filter.[4]

  • Final Product Collection: Cool the filtrate to 10-15°C to allow benzimidazole to crystallize. Collect the white product by filtration, wash with 50 mL of cold water, and dry at 100°C.[4]

Data Summary: Benzimidazole Synthesis
Reactant 1Reactant 2ConditionsYieldMelting Point
o-Phenylenediamine90% Formic Acid100°C, 2 hours83-85%170-172°C

Data sourced from Organic Syntheses procedure.[4]

Part 2: N-Alkylation for this compound Synthesis

The direct N-alkylation of benzimidazole is a common method to produce this compound. This can be achieved using various methylating agents and bases. Below are two detailed protocols.

A general workflow for the N-alkylation process is outlined below.

G cluster_workflow General N-Alkylation Workflow start Reaction Setup (Benzimidazole, Solvent, Base) reaction Add Methylating Agent & React start->reaction Stirring workup Quench & Aqueous Workup (Extraction) reaction->workup Reaction Completion (TLC) purify Purification (Column Chromatography) workup->purify Dry Organic Phase product This compound purify->product G benzimidazole Benzimidazole plus1 + base Base (e.g., NaH, NaOH) plus2 + methyl_agent Methylating Agent (e.g., CH3I) arrow_edge methyl_agent->arrow_edge arrow Solvent (DMF) Room Temp. product This compound arrow_edge->product

References

Application Note: Determination of Purity and Related Substances of 1-Methylbenzimidazole by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-12-23

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Methylbenzimidazole purity and the determination of its related substances. The described protocol is crucial for quality control and stability testing in research and pharmaceutical development.

Introduction

This compound is a key structural motif and intermediate in the synthesis of various pharmacologically active compounds. Ensuring its purity is a critical step in the drug development process to guarantee the safety and efficacy of the final drug product.[1] This document provides a detailed HPLC method for the separation and quantification of this compound from its potential impurities. The method is designed to be accurate, precise, and stability-indicating.

Experimental

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD), an autosampler, a column oven, and a data acquisition system.[2]

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for good separation.[3]

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic Acid (analytical grade)[3]

    • This compound reference standard

    • Sample of this compound to be analyzed

A summary of the optimized HPLC conditions is presented in the table below.

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm[3]
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B Acetonitrile[3]
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min[3][4]
Column Temperature 30 °C[3]
Detection Wavelength 254 nm and 280 nm[5][6]
Injection Volume 10 µL[3]
Sample Diluent Acetonitrile/Water (50:50, v/v)[3]

Protocols

  • Mobile Phase A: To prepare 1 L of Mobile Phase A, add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.[3]

  • Mobile Phase B: Use HPLC-grade acetonitrile as Mobile Phase B.[3]

  • Degas both mobile phases using a suitable method such as sonication or vacuum filtration before use.[3]

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Dissolve the standard in the sample diluent to achieve a final concentration of 1 mg/mL.[3]

  • Perform serial dilutions with the sample diluent to prepare a series of calibration standards at appropriate concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[3]

  • Accurately weigh a sample of this compound.

  • Dissolve the sample in the sample diluent to obtain a theoretical concentration that falls within the established calibration range (e.g., 50 µg/mL).[3]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[3]

Before sample analysis, equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.[3] Inject the standard solution (e.g., 50 µg/mL) five times and evaluate the system suitability parameters.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
  • Inject the prepared standard and sample solutions into the HPLC system.[3]

  • Acquire and process the chromatograms using the data acquisition software.[3]

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.[3]

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Determine the concentration of this compound in the sample using the calibration curve. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Method Validation Summary

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[7] Key validation parameters are summarized below.

Validation ParameterTypical Results
Linearity (Correlation Coefficient, r²) > 0.999[4][7]
Accuracy (% Recovery) 98.0% - 102.0%[5]
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Analyte-specific, typically in the ng/mL range.
Limit of Quantification (LOQ) Analyte-specific, typically in the µg/mL range.[8]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Solution Preparation SystemSuitability System Suitability Testing StandardPrep->SystemSuitability SamplePrep Sample Solution Preparation SampleInjection Sample Injection SamplePrep->SampleInjection SystemEquilibration->SystemSuitability SystemSuitability->SampleInjection Chromatogram Chromatogram Acquisition SampleInjection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification & Purity Calculation Integration->Quantification

References

Application Notes and Protocols for the GC-MS Identification of 1-Methylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylbenzimidazole is a heterocyclic aromatic compound that serves as a crucial structural motif in numerous pharmaceuticals and biologically active molecules. Its derivatives exhibit a wide range of pharmacological activities, making its accurate identification and quantification essential in drug discovery, development, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry, providing a robust method for the analysis of this compound. These application notes provide a detailed protocol for the identification of this compound using GC-MS.

Experimental Protocols

This section outlines the necessary steps for sample preparation and GC-MS analysis for the identification of this compound.

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible GC-MS analysis. The goal is to extract this compound from the sample matrix and prepare it in a suitable solvent at an appropriate concentration.

Materials:

  • This compound standard (≥99% purity)

  • Methanol, HPLC grade

  • Dichloromethane, HPLC grade

  • Deionized water

  • 0.45 µm syringe filters

  • Autosampler vials with inserts

Protocol:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

    • From the stock solution, prepare a series of working standard solutions in methanol or dichloromethane with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Liquid Samples: If the sample is a liquid, dilute it with methanol or dichloromethane to a final concentration expected to be within the calibration range.

    • Solid Samples: Dissolve a known weight of the solid sample in methanol or dichloromethane to achieve a concentration within the calibration range. Sonication may be used to aid dissolution.

    • Complex Matrices (e.g., biological fluids, reaction mixtures):

      • Perform a liquid-liquid extraction. Acidify the aqueous sample with HCl and wash with a nonpolar solvent like hexane to remove neutral and acidic impurities.

      • Basify the aqueous layer with NaOH and extract the this compound into an organic solvent such as dichloromethane or ethyl acetate.

      • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in a known volume of methanol or dichloromethane.

    • Filtration: Filter all prepared samples and standards through a 0.45 µm syringe filter into a GC-MS autosampler vial to remove any particulate matter.

GC-MS Instrumentation and Conditions

The following parameters are recommended for the analysis of this compound. These may require optimization based on the specific instrument and column used.

Parameter Recommended Condition
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977B or equivalent
GC Column HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or Equity-1 (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 350 amu
Acquisition Mode Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)
Solvent Delay 3 minutes

Data Presentation

The primary identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte in the sample to that of a known standard.

Quantitative Data Summary
Compound Molecular Weight Expected Retention Time (min) Key Mass Fragments (m/z)
This compound132.16 g/mol [1][2]~ 8 - 10132 (M+) , 131, 105, 104, 78, 77

Note: The retention time is an estimate and will vary depending on the specific GC-MS system and conditions.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the GC-MS identification of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis start Sample Collection extraction Extraction / Dilution start->extraction filtration Filtration extraction->filtration injection GC Injection filtration->injection separation GC Separation injection->separation ionization EI Ionization separation->ionization detection MS Detection ionization->detection chromatogram Chromatogram Generation detection->chromatogram spectrum Mass Spectrum Analysis chromatogram->spectrum identification Compound Identification spectrum->identification

GC-MS analysis workflow for this compound.
Logical Relationship for Identification

This diagram shows the logical steps involved in confirming the presence of this compound in a sample.

Identification_Logic sample_peak Peak Detected in Sample Chromatogram rt_match Retention Time Match? sample_peak->rt_match standard_rt Retention Time of This compound Standard standard_rt->rt_match sample_ms Mass Spectrum of Sample Peak rt_match->sample_ms Yes not_identified Not Identified rt_match->not_identified No ms_match Mass Spectrum Match? sample_ms->ms_match standard_ms Mass Spectrum of This compound Standard standard_ms->ms_match identified This compound Identified ms_match->identified Yes ms_match->not_identified No

Logic for the identification of this compound.
Proposed Fragmentation Pathway

The following diagram illustrates a proposed electron ionization (EI) fragmentation pathway for this compound. The molecular ion (M+) is typically the base peak.

Fragmentation_Pathway mol_ion This compound m/z = 132 (M+) frag1 Loss of H• m/z = 131 mol_ion:f1->frag1:f0 - H• frag2 Loss of N₂H (Diaziridinyl radical) m/z = 101 mol_ion:f1->frag2:f0 - N₂H• frag3 Loss of HCN m/z = 105 frag1:f1->frag3:f0 - HCN frag4 Loss of CH₃CN m/z = 91 frag1:f1->frag4:f0 - CH₃CN frag5 Benzene Cation m/z = 78 frag3:f1->frag5:f0 - HCN frag6 Phenyl Cation m/z = 77 frag5:f1->frag6:f0 - H•

Proposed EI fragmentation of this compound.

References

Application Note: ¹H and ¹³C NMR Characterization of 1-Methylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and data interpretation for the structural characterization of 1-methylbenzimidazole using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

This compound is a heterocyclic aromatic organic compound. It serves as a fundamental structural motif in a variety of pharmacologically active molecules. As a derivative of benzimidazole, it is a key building block in medicinal chemistry, and its unambiguous structural confirmation is critical for research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, making it an indispensable tool for the characterization of such compounds. This application note outlines the standard procedure for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.

Molecular Structure

The chemical structure of this compound is presented below. The numbering convention used for the assignment of NMR signals is also indicated.

G prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) h_nmr 1H NMR Acquisition (400 MHz) prep->h_nmr c_nmr 13C NMR Acquisition (100 MHz) prep->c_nmr processing Data Processing (FT, Phasing, Baseline Correction) h_nmr->processing c_nmr->processing analysis Spectral Analysis & Assignment processing->analysis report Final Report & Characterization analysis->report

Application of 1-Methylbenzimidazole in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 1-methylbenzimidazole as a versatile building block in the synthesis of pharmaceutically relevant compounds. It includes detailed experimental protocols for the synthesis of bioactive this compound derivatives, quantitative data, and visualizations of potential mechanisms of action.

Introduction

This compound is a heterocyclic compound that serves as a crucial starting material and intermediate in the synthesis of a wide array of bioactive molecules.[1][2] Its structural similarity to naturally occurring purines allows for its interaction with various biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of this compound have been extensively investigated for their potential as antiprotozoal, anticancer, and antiviral agents.[1][3][4] The methyl group at the N-1 position offers unique properties, influencing the solubility, reactivity, and biological activity of the resulting compounds.[1]

Applications in Pharmaceutical Synthesis

This compound is a key scaffold for the development of novel therapeutic agents. Its derivatives have shown significant promise in several key areas of drug discovery.

Antiprotozoal Agents

A notable application of this compound is in the synthesis of potent antiprotozoal agents. A series of this compound derivatives bearing different substituents at the 2-position have been synthesized and evaluated for their activity against protozoa such as Giardia intestinalis and Trichomonas vaginalis.[1] The general synthetic scheme involves the functionalization of the 2-position of the this compound core.

Anticancer Agents

Derivatives of this compound, particularly those with a nitro group at the 5-position, have been investigated for their anticancer properties.[3] These compounds have demonstrated cytotoxic activity against various cancer cell lines.

Antiviral Agents

The this compound scaffold has also been utilized in the development of antiviral compounds. These derivatives can interfere with viral replication processes.[4]

Experimental Protocols

The following protocols are based on the successful synthesis of various this compound derivatives with demonstrated biological activity.

General Synthesis of this compound

A common method for the synthesis of this compound involves the methylation of benzimidazole.

Protocol 1: Synthesis of this compound [5]

  • Materials: Benzimidazole, N,N-dimethylformamide (DMF), Sodium methylate (CH₃ONa), Methyl trifluoroacetate.

  • Procedure:

    • To a reaction flask, add benzimidazole (100 mg, 0.85 mmol), DMF (4 mL), and sodium methylate (137 mg, 2.5 mmol).

    • Stir the mixture at room temperature for 5 minutes.

    • Slowly add methyl trifluoroacetate (0.34 mL, 3.4 mmol) to the reaction flask.

    • Continue stirring for 10 hours and monitor the reaction by TLC.

    • Upon completion, extract the mixture twice with ethyl acetate and distilled water.

    • Wash the combined organic phases with saturated NaCl solution.

    • Dry the organic phase over anhydrous magnesium sulfate and filter.

    • Purify the resulting brown liquid by column chromatography to obtain this compound.

Synthesis of 2-Substituted-1-Methylbenzimidazole Derivatives

The following protocols describe the synthesis of various 2-substituted-1-methylbenzimidazole derivatives with antiprotozoal activity.[1]

Protocol 2: Synthesis of 1-Methyl-1H-benzimidazole-2-carboxamide [1]

  • Materials: 1-Methyl-1H-benzimidazole-2-carbonitrile, Sulfuric acid.

  • Procedure:

    • Slowly add 1-methyl-1H-benzimidazole-2-carbonitrile (1.0 g, 6.36 mmol) to concentrated sulfuric acid (5 mL) at 0 °C.

    • Stir the mixture at room temperature for 24 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with aqueous ammonium hydroxide.

    • Collect the resulting solid by filtration, wash with water, and dry.

    • Recrystallize the solid from ethanol to yield 1-methyl-1H-benzimidazole-2-carboxamide.

Protocol 3: Synthesis of Ethyl 1-methyl-1H-benzimidazole-2-carboxylate [1]

  • Materials: 1-Methyl-1H-benzimidazole-2-carbonitrile, Ethanol, Sulfuric acid.

  • Procedure:

    • Reflux a solution of 1-methyl-1H-benzimidazole-2-carbonitrile (1.0 g, 6.36 mmol) in ethanol (20 mL) and concentrated sulfuric acid (2 mL) for 24 hours.

    • Pour the cooled mixture onto ice and neutralize with aqueous sodium carbonate.

    • Extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

    • Purify the residue by column chromatography (hexane-ethyl acetate, 8:2) to obtain ethyl 1-methyl-1H-benzimidazole-2-carboxylate.

Protocol 4: Synthesis of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone [1]

  • Materials: 1-Methyl-1H-benzimidazole, Acetic anhydride, Pyridine.

  • Procedure:

    • Reflux a solution of 1-methyl-1H-benzimidazole (1.0 g, 7.56 mmol) in acetic anhydride (10 mL) and pyridine (1 mL) for 48 hours.

    • Pour the cooled mixture onto ice and neutralize with aqueous sodium carbonate.

    • Extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

    • Purify the residue by column chromatography (hexane-ethyl acetate, 9:1) to obtain 1-(1-methyl-1H-benzimidazol-2-yl)ethanone.

Quantitative Data

The following table summarizes the reaction conditions and yields for the synthesis of various 2-substituted-1-methylbenzimidazole derivatives.

CompoundStarting MaterialReagents and ConditionsYield (%)Reference
1-Methyl-1H-benzimidazole-2-carboxamide1-Methyl-1H-benzimidazole-2-carbonitrileH₂SO₄, 0 °C to rt, 24 h85[1]
Ethyl 1-methyl-1H-benzimidazole-2-carboxylate1-Methyl-1H-benzimidazole-2-carbonitrileEtOH, H₂SO₄, reflux, 24 h70[1]
1-(1-Methyl-1H-benzimidazol-2-yl)ethanone1-Methyl-1H-benzimidazoleAcetic anhydride, pyridine, reflux, 48 h60[1]
1-Methyl-5-nitro-1H-benzimidazole-2-carboxamide1-Methyl-5-nitro-1H-benzimidazole-2-carbonitrileH₂SO₄, 0 °C to rt, 24 h88[1]
Ethyl 1-methyl-5-nitro-1H-benzimidazole-2-carboxylate1-Methyl-5-nitro-1H-benzimidazole-2-carbonitrileEtOH, H₂SO₄, reflux, 24 h75[1]
1-(1-Methyl-5-nitro-1H-benzimidazol-2-yl)ethanone1-Methyl-5-nitro-1H-benzimidazoleAcetic anhydride, pyridine, reflux, 48 h55[1]

Signaling Pathways and Mechanisms of Action

The biological activity of this compound derivatives stems from their ability to interact with specific cellular pathways.

Antiprotozoal Mechanism of Action

The primary mechanism of action for the antiprotozoal activity of benzimidazole derivatives is the inhibition of tubulin polymerization. By binding to the β-tubulin subunit of the microtubule, these compounds disrupt the formation of the cytoskeleton, which is essential for cell division, motility, and nutrient absorption in protozoa.

Antiprotozoal_Mechanism 1-Methylbenzimidazole_Derivative 1-Methylbenzimidazole_Derivative beta_Tubulin beta_Tubulin 1-Methylbenzimidazole_Derivative->beta_Tubulin Binds to Microtubule_Polymerization Microtubule_Polymerization beta_Tubulin->Microtubule_Polymerization Inhibits Cytoskeleton_Disruption Cytoskeleton_Disruption Microtubule_Polymerization->Cytoskeleton_Disruption Leads to Protozoal_Cell_Death Protozoal_Cell_Death Cytoskeleton_Disruption->Protozoal_Cell_Death Induces Anticancer_Mechanism 1-Methyl-5-nitrobenzimidazole_Derivative 1-Methyl-5-nitrobenzimidazole_Derivative Mitochondria Mitochondria 1-Methyl-5-nitrobenzimidazole_Derivative->Mitochondria Induces stress Cytochrome_c_Release Cytochrome_c_Release Mitochondria->Cytochrome_c_Release Triggers Caspase_Activation Caspase_Activation Cytochrome_c_Release->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes Antiviral_Mechanism 1-Methylbenzimidazole_Derivative 1-Methylbenzimidazole_Derivative Viral_Polymerase Viral_Polymerase 1-Methylbenzimidazole_Derivative->Viral_Polymerase Inhibits Viral_Genome_Replication Viral_Genome_Replication Viral_Polymerase->Viral_Genome_Replication Blocks Viral_Progeny Viral_Progeny Viral_Genome_Replication->Viral_Progeny Prevents formation of Infection_Spread Infection_Spread Viral_Progeny->Infection_Spread Stops

References

Application Notes and Protocols: 1-Methylbenzimidazole as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Methylbenzimidazole is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] In coordination chemistry, it acts as a significant ligand, forming stable complexes with various transition metals. These metal complexes have garnered considerable interest due to their potential applications in catalysis, materials science, and medicinal chemistry, particularly in the development of novel anticancer agents.[3][4] This document provides detailed application notes and experimental protocols for the synthesis and characterization of this compound and its coordination complexes, as well as their application in catalysis and cancer therapy.

Synthesis Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from benzimidazole and methyl trifluoroacetate.[5]

Materials:

  • Benzimidazole

  • N,N-dimethylformamide (DMF)

  • Sodium methoxide (CH₃ONa)

  • Methyl trifluoroacetate

  • Ethyl acetate

  • Distilled water

  • Saturated NaCl solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a reaction flask, add benzimidazole (100 mg, 0.85 mmol), DMF (4 mL), and sodium methoxide (137 mg, 2.5 mmol).

  • Stir the mixture at room temperature for 5 minutes to ensure uniform dispersion.

  • Slowly add methyl trifluoroacetate (0.34 mL, 3.4 mmol) to the reaction flask.

  • Allow the reaction to proceed for 10 hours, monitoring completion by thin-layer chromatography (TLC).

  • Once the reaction is complete, stop stirring and perform an extraction twice with ethyl acetate and distilled water.

  • Wash the combined organic phases with a saturated NaCl solution.

  • Dry the organic phase over anhydrous magnesium sulfate and then filter.

  • Purify the resulting brown liquid by column chromatography to obtain this compound.

Protocol 2: Synthesis of a Copper(II) Complex with a this compound Derivative

This protocol details the synthesis of a Cu(II) complex using a Schiff base ligand derived from 1-methyl-2-aminobenzimidazole.[3]

Materials:

  • 1-methyl-2-aminobenzimidazole

  • 2-hydroxynaphthaldehyde

  • Ethanol

  • Copper(II) acetate (Cu(CH₃COO)₂)

Procedure: Part A: Synthesis of the Ligand ("bimnap")

  • Synthesize the tridentate organic ligand "bimnap" by reacting 1-methyl-2-aminobenzimidazole and 2-hydroxynaphthaldehyde in ethanol at 80°C for 2 hours. This reaction leads to the formation of a Schiff base.[3]

Part B: Synthesis of the Copper(II) Complex

  • Prepare the Cu(II) complex by reacting the "bimnap" ligand with copper(II) acetate in a 2:1 ligand-to-metal salt ratio.[3]

  • Isolate, wash, and dry the resulting complex.

Protocol 3: Synthesis of a Cobalt(II) Complex with a Benzimidazole Derivative

This protocol outlines the general synthesis of a Cobalt(II) complex with a substituted benzimidazole ligand.[6]

Materials:

  • Substituted o-phenylenediamine

  • Aldehyde

  • Methanol

  • Cobalt(II) acetylacetonate

Procedure:

  • In a round-bottom flask, add the aldehyde (1 mmol), substituted ortho-phenylenediamine (1.05 mmol), and methanol (5 mL).

  • To this solution, add cobalt(II) acetylacetonate (0.05 mmol) and stir at room temperature.

  • After the appropriate reaction time, extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the organic phase with water and dry over anhydrous Na₂SO₄.

  • Remove the solvent under vacuum to obtain the crude product.

  • Recrystallize the crude product from hot methanol to get the pure benzimidazole complex.

Protocol 4: Synthesis of a Zinc(II) Complex with a Benzimidazole Derivative

This protocol describes a general method for synthesizing Zinc(II) coordination compounds with benzimidazole derivatives.[7]

Materials:

  • Benzimidazole derivative

  • Zinc chloride dihydrate

  • Ethanol (96% v/v)

  • Ethanol (40%)

  • Ethanol/Water mixture (1:1)

Procedure:

  • Dissolve the benzimidazole derivative (0.25 mmol) and zinc chloride dihydrate (0.25 mmol) in 96% v/v ethanol to obtain homogeneous solutions.

  • Mix the solutions using a reflux condenser and a magnetic stirrer for 12 hours at a constant room temperature of 25°C and a controlled pH of 6-7.

  • Continue the reaction until a precipitate of the coordination compound forms.

  • Wash the precipitate with 40% ethanol and then with a 1:1 mixture of ethanol and water.

Characterization Data

The synthesized ligands and their metal complexes are typically characterized by various spectroscopic and analytical techniques.

Table 1: Spectroscopic Data for this compound and its Metal Complexes
Compound/ComplexFT-IR (cm⁻¹) ν(C=N)¹H NMR (δ, ppm) - N-CH₃¹³C NMR (δ, ppm) - N-CH₃
This compound-~3.8~31.0
Cu(II)-"bimnap"1615-1618--
Co(II)-"bimnap"1615-1618--
Zn(II)-"bimnap"1615-1618--

Note: The IR spectra of the complexes show a shift in the C=N stretching vibration compared to the free ligand, indicating coordination of the imine nitrogen to the metal center.[3][6]

Application in Catalysis: The Heck Coupling Reaction

Complexes of this compound with transition metals, particularly palladium, are effective catalysts in carbon-carbon bond-forming reactions such as the Heck coupling reaction.

Experimental Workflow: Heck Coupling Reaction

Heck_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_product Product A Aryl Halide F Mix and Heat A->F B Alkene B->F C Pd-1-Methylbenzimidazole Catalyst C->F D Base D->F E Solvent E->F G Quench Reaction F->G H Extract with Organic Solvent G->H I Dry Organic Layer H->I J Purify by Chromatography I->J K Substituted Alkene J->K

Caption: Experimental workflow for a typical Heck coupling reaction.

Catalytic Cycle of the Heck Reaction

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative\nAddition->R-Pd(II)-X(L2) Alkene\nCoordination Alkene Coordination R-Pd(II)-X(L2)->Alkene\nCoordination Alkene R-Pd(II)-(alkene)-X(L2) R-Pd(II)-(alkene)-X(L2) Alkene\nCoordination->R-Pd(II)-(alkene)-X(L2) Migratory\nInsertion Migratory Insertion R-Pd(II)-(alkene)-X(L2)->Migratory\nInsertion R-alkene-Pd(II)-X(L2) R-alkene-Pd(II)-X(L2) Migratory\nInsertion->R-alkene-Pd(II)-X(L2) Beta-Hydride\nElimination Beta-Hydride Elimination R-alkene-Pd(II)-X(L2)->Beta-Hydride\nElimination H-Pd(II)-X(L2) H-Pd(II)-X(L2) Beta-Hydride\nElimination->H-Pd(II)-X(L2) Substituted Alkene Reductive\nElimination Reductive Elimination H-Pd(II)-X(L2)->Reductive\nElimination Base Reductive\nElimination->Pd(0)L2 H-X + Base-H+

Caption: Catalytic cycle of the Heck coupling reaction.

Application in Drug Development: Anticancer Activity

Coordination complexes of this compound derivatives have shown promising anticancer properties. Their mechanism of action often involves the induction of apoptosis.

Protocol 5: Evaluation of In Vitro Cytotoxicity using MTT Assay

This protocol is used to assess the cytotoxic effects of the synthesized complexes on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized metal complexes

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized complexes and incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 2: In Vitro Cytotoxicity (IC₅₀) of Metal Complexes with a 1-Methyl-2-aminobenzimidazole Derivative ("bimnap")
ComplexCell LineIC₅₀ (µM)
Cu(II)-bimnapHeLa10.2 ± 1.2
HepG212.5 ± 1.8
Co(II)-bimnapHeLa15.8 ± 2.1
HepG218.3 ± 2.5
Zn(II)-bimnapHeLa20.1 ± 2.9
HepG225.6 ± 3.2

Data is representative and based on findings from similar benzimidazole-derived metal complexes.[3]

Signaling Pathway: Mitochondrial-Mediated Apoptosis

The anticancer activity of some benzimidazole derivatives is attributed to the induction of apoptosis through the mitochondrial pathway.[8]

Apoptosis_Pathway A This compound Metal Complex B Inhibition of H+/K+-ATPase A->B C Decrease in Intracellular pH (pHi) B->C D Mitochondrial Dysfunction C->D E Loss of Mitochondrial Membrane Potential D->E F Release of Cytochrome c E->F G Activation of Caspase-9 F->G H Activation of Caspase-3 G->H I Apoptosis H->I

References

Protocol for the Scalable Synthesis of 1-Methylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-CHEM-2025-01

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methylbenzimidazole is a valuable heterocyclic building block in the synthesis of pharmaceuticals, agrochemicals, and materials.[1] Its scaffold is present in a variety of biologically active compounds. This application note provides a detailed, scalable, two-step protocol for the synthesis of this compound, commencing with the preparation of the benzimidazole precursor followed by its N-methylation. The protocols are designed to be robust and adaptable for scale-up in a research or process development laboratory. Safety precautions are emphasized due to the hazardous nature of some of the reagents involved.

Overall Reaction Scheme

The synthesis of this compound is achieved in two main steps:

  • Step 1: Benzimidazole Synthesis: Cyclocondensation of o-phenylenediamine with formic acid.

  • Step 2: N-Methylation: Methylation of the benzimidazole nitrogen using a suitable methylating agent.

Quantitative Data Summary

The following tables summarize the key quantitative data for the two-step synthesis of this compound, providing a comparison of different reaction conditions and reported yields.

Table 1: Synthesis of Benzimidazole from o-Phenylenediamine and Formic Acid

ParameterValueReference
Reactants
o-Phenylenediamine1.0 equivalent[2][3]
Formic Acid (90%)1.5 equivalents[2][3]
Reaction Conditions
Temperature100 °C[2][3]
Reaction Time2 hours[2][3]
Work-up & Purification
Neutralization10% Sodium Hydroxide solution until alkaline[2][3]
Purification MethodRecrystallization from boiling water[4]
Yield
Crude Yield97-99%
Recrystallized Yield83-85%[2][3]

Table 2: N-Methylation of Benzimidazole to this compound

ParameterMethod A: Dimethyl SulfateMethod B: Methyl IodideReference
Reactants
Benzimidazole1.0 equivalent1.0 equivalent[5]
Methylating AgentDimethyl SulfateMethyl Iodide[5]
Molar Ratio of Methylating Agent1.1 - 1.2 equivalents1.1 equivalents[5]
BaseSodium HydroxidePotassium Carbonate[5]
Molar Ratio of BaseExcess1.5 equivalents[5]
SolventAcetone or DMFAcetone or DMF[5]
Reaction Conditions
TemperatureRoom Temperature to RefluxRoom Temperature to Reflux[5]
Reaction TimeVaries (monitor by TLC)Varies (monitor by TLC)[5]
Purification
MethodColumn ChromatographyFiltration and Concentration[5]
Yield
Reported YieldNot specifiedNot specified

Hazard and Safety Information

Table 3: Safety Information for Key Reagents

ChemicalCAS No.Hazards
o-Phenylenediamine95-54-5Toxic if swallowed, Harmful in contact with skin or if inhaled, Causes serious eye irritation, May cause an allergic skin reaction, Suspected of causing genetic defects, Suspected of causing cancer, Very toxic to aquatic life with long lasting effects.[6]
Formic Acid64-18-6Flammable liquid and vapor, Harmful if swallowed, Causes severe skin burns and eye damage, Toxic if inhaled.[1][7][8][9][10]
Sodium Hydroxide1310-73-2Causes severe skin burns and eye damage.[11][12][13][14][15]
Benzimidazole51-17-2Harmful if swallowed.[16][17][18][19][20]
Dimethyl Sulfate77-78-1Toxic if swallowed, Fatal if inhaled, Causes severe skin burns and eye damage, May cause an allergic skin reaction, Suspected of causing genetic defects, May cause cancer.[21][22][23][24]
Methyl Iodide74-88-4Toxic if swallowed, Harmful in contact with skin, Causes skin irritation, Toxic if inhaled, May cause respiratory irritation, Suspected of causing cancer.[25][26][27][28][29]
This compound1632-83-3Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation.[30][31][32][33][34]

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Experimental Protocols

Step 1: Synthesis of Benzimidazole

This protocol is adapted from established literature procedures and is suitable for a 0.5 mole scale.[2][3]

Materials and Equipment:

  • o-Phenylenediamine (54.0 g, 0.5 mol)

  • Formic acid (90%, 34.5 g, 0.75 mol)

  • Sodium hydroxide solution (10% w/v)

  • Decolorizing carbon

  • 1 L three-necked round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Large beaker (2 L)

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • To a 1 L three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-phenylenediamine (54.0 g, 0.5 mol) and 90% formic acid (34.5 g, 0.75 mol).

  • Heat the mixture with stirring in a heating mantle to 100 °C for 2 hours. The reaction mixture will become a solid mass.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly add 10% sodium hydroxide solution while stirring until the mixture is just alkaline to litmus paper. This will neutralize the excess formic acid and precipitate the crude benzimidazole.

  • Collect the crude benzimidazole by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 50 mL).

  • For purification, transfer the crude product to a 2 L beaker and add 750 mL of water. Heat the suspension to boiling to dissolve the benzimidazole.

  • Add 2 g of decolorizing carbon to the hot solution and continue to boil for 15 minutes.

  • Filter the hot solution through a pre-heated Büchner funnel to remove the decolorizing carbon.

  • Allow the filtrate to cool to room temperature and then in an ice bath to 10-15 °C to crystallize the benzimidazole.

  • Collect the purified benzimidazole by vacuum filtration, wash with a small amount of cold water, and dry in an oven at 100 °C.

  • The expected yield of pure benzimidazole is 49-51 g (83-85%).

Step 2: N-Methylation of Benzimidazole to this compound

This protocol is based on the use of dimethyl sulfate, a cost-effective methylating agent for larger scale synthesis. Caution: Dimethyl sulfate is extremely toxic and a suspected carcinogen. Handle with extreme care in a fume hood.

Materials and Equipment:

  • Benzimidazole (47.2 g, 0.4 mol)

  • Dimethyl sulfate (55.5 g, 0.44 mol)

  • Sodium hydroxide (17.6 g, 0.44 mol)

  • Acetone (500 mL)

  • 1 L three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve benzimidazole (47.2 g, 0.4 mol) in 500 mL of acetone.

  • Add powdered sodium hydroxide (17.6 g, 0.44 mol) to the solution.

  • Stir the suspension vigorously.

  • From the dropping funnel, add dimethyl sulfate (55.5 g, 0.44 mol) dropwise to the suspension over a period of 30 minutes. An exothermic reaction may be observed.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the acetone from the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

experimental_workflow cluster_step1 Step 1: Benzimidazole Synthesis cluster_step2 Step 2: N-Methylation A o-Phenylenediamine + Formic Acid B Reaction at 100°C A->B C Neutralization with NaOH B->C D Crude Benzimidazole C->D E Recrystallization D->E F Pure Benzimidazole E->F G Benzimidazole + Dimethyl Sulfate + NaOH F->G Proceed to Methylation H Reaction in Acetone G->H I Work-up (Filtration, Evaporation) H->I J Crude this compound I->J K Purification J->K L Pure this compound K->L

Caption: Experimental workflow for the two-step synthesis of this compound.

reaction_pathway cluster_step1 Step 1: Benzimidazole Synthesis cluster_step2 Step 2: N-Methylation o-Phenylenediamine o-Phenylenediamine Benzimidazole Benzimidazole o-Phenylenediamine->Benzimidazole + HCOOH - 2H₂O Formic Acid Formic Acid Benzimidazole_2 Benzimidazole This compound This compound Benzimidazole_2->this compound + (CH₃)₂SO₄ / NaOH Dimethyl Sulfate Dimethyl Sulfate

Caption: Chemical reaction pathway for the synthesis of this compound.

References

Application Notes and Protocols for the Use of 1-Methylbenzimidazole in the Synthesis of Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of invasive fungal infections, alongside the emergence of drug-resistant fungal strains, poses a significant threat to global health. This has intensified the search for novel antifungal agents with improved efficacy and safety profiles. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, N-substituted benzimidazoles, such as those derived from 1-methylbenzimidazole, have emerged as a promising class of compounds for the development of new antifungal drugs.[1][3] Their structural features allow for versatile chemical modifications to optimize antifungal activity and pharmacokinetic properties.

These application notes provide an overview of the synthesis of antifungal agents utilizing the this compound scaffold, detailing synthetic protocols, mechanisms of action, and antifungal activity data.

Mechanisms of Antifungal Action

Benzimidazole derivatives exert their antifungal effects through several key mechanisms, primarily by targeting essential fungal cellular processes.

1. Inhibition of Ergosterol Biosynthesis: A primary mechanism for many azole and benzimidazole-based antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (Erg11p).[3][4] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] Inhibition of Erg11p leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts membrane integrity, alters membrane fluidity and permeability, and ultimately inhibits fungal growth.[3][5] Molecular docking studies have shown that benzimidazole-triazole derivatives can effectively bind to the active site of 14α-demethylase.[6][7]

Ergosterol_Inhibition cluster_synthesis Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Benzimidazole Derivative cluster_outcome Cellular Outcome Lanosterol Lanosterol Erg11p Lanosterol 14α-demethylase (Erg11p) Lanosterol->Erg11p Intermediate Toxic Sterol Intermediates Membrane Fungal Cell Membrane Disruption Intermediate->Membrane Ergosterol Ergosterol Erg11p->Intermediate Accumulation Erg11p->Ergosterol Benzimidazole This compound Derivative Benzimidazole->Erg11p Inhibits Growth Inhibition of Fungal Growth Membrane->Growth

Caption: Inhibition of the ergosterol biosynthesis pathway by benzimidazole derivatives.

2. Disruption of Microtubule Polymerization: Certain benzimidazole derivatives are known to interfere with microtubule formation by binding to β-tubulin.[3][8] Microtubules are crucial for mitosis, intracellular transport, and maintaining cell structure. By inhibiting their polymerization, these compounds lead to cell cycle arrest and apoptosis.[3][8] Studies on Fusarium graminearum have shown that benzimidazole fungicides like carbendazim significantly inhibit the polymerization of tubulin monomers.[8][9]

Synthesis of this compound Derivatives

The synthesis of antifungal agents based on this compound typically involves a multi-step process. First, the core this compound scaffold is synthesized, which is then further functionalized to create diverse derivatives.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the N-methylation of benzimidazole.[10]

Materials:

  • Benzimidazole

  • Sodium methylate (CH₃ONa)

  • N,N-dimethyl-formamide (DMF)

  • Methyl trifluoroacetate

  • Ethyl acetate

  • Distilled water

  • Saturated NaCl solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a reaction flask, add benzimidazole (0.85 mmol) and DMF (4 mL).

  • Add sodium methylate (2.5 mmol). Stir the mixture at room temperature for 5 minutes.

  • Slowly add methyl trifluoroacetate (3.4 mmol) to the reaction flask.

  • Allow the reaction to proceed for 10 hours, monitoring completion using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, perform an extraction using ethyl acetate and distilled water (repeat twice).

  • Wash the combined organic phases with a saturated NaCl solution.

  • Dry the organic phase over anhydrous magnesium sulfate and filter.

  • Purify the resulting crude product by column chromatography to obtain this compound.[10]

Synthesis_1_Methylbenzimidazole Start Benzimidazole + NaOCH3 in DMF React Add Methyl Trifluoroacetate Stir for 10h at RT Start->React TLC Monitor reaction by TLC React->TLC Extract Extraction with Ethyl Acetate / Water TLC->Extract Wash Wash with Saturated NaCl Extract->Wash Dry Dry with MgSO4 Wash->Dry Purify Column Chromatography Dry->Purify End This compound Purify->End

Caption: General workflow for the synthesis of this compound.

Protocol 2: Synthesis of Benzimidazole-1,2,4-Triazole Derivatives

This protocol outlines a convergent strategy for synthesizing more complex antifungal derivatives, starting from a functionalized benzimidazole core. This example demonstrates the creation of benzimidazole-1,2,4-triazole derivatives, which have shown significant antifungal potential.[6]

Materials:

  • Methyl 4-formylbenzoate

  • Sodium metabisulfite

  • 5-Cyano-1,2-phenylenediamine

  • Ethanol

  • Hydrazine hydrate

Procedure:

  • Step 1: Protection of Aldehyde: Treat methyl 4-formylbenzoate with sodium metabisulfite in ethanol to obtain the sodium metabisulfite addition product.[6]

  • Step 2: Benzimidazole Ring Formation: Perform a condensation reaction between the product from Step 1 and 5-cyano-1,2-phenylenediamine under reflux to yield methyl 4-(5-cyano-1H-benz[d]imidazol-2-yl)benzoate.[6]

  • Step 3: Hydrazide Formation: Treat the product from Step 2 with hydrazine hydrate in ethanol to obtain 4-(5-cyano-1H-benz[d]imidazol-2-yl)benzohydrazide.[6]

  • Step 4 & 5: Triazole Ring Formation: The resulting benzohydrazide is then cyclized and subsequently alkylated/arylated through further reactions to form the final benzimidazole-1,2,4-triazole derivatives.[6] This often involves reaction with a substituted phenyl isothiocyanate followed by cyclization.

  • Step 6: N-Alkylation (e.g., Methylation): The nitrogen on the benzimidazole ring can be alkylated (e.g., with a methyl group using a suitable methylating agent) at various stages of the synthesis, depending on the desired final product and synthetic strategy.

Synthesis_Workflow cluster_step1 Step 1: Aldehyde Protection cluster_step2 Step 2: Benzimidazole Formation cluster_step3 Step 3: Hydrazide Formation cluster_step4 Step 4: Triazole Formation & Derivatization A Methyl 4-formylbenzoate B Sodium Metabisulfite Adduct A->B D Methyl 4-(5-cyano-1H- benzimidazol-2-yl)benzoate B->D C 5-Cyano-1,2- phenylenediamine C->D F 4-(5-cyano-1H-benzimidazol- 2-yl)benzohydrazide D->F E Hydrazine Hydrate E->F G Final Benzimidazole- 1,2,4-Triazole Derivative F->G

Caption: Synthetic workflow for benzimidazole-1,2,4-triazole antifungal agents.

Antifungal Activity Data

The antifungal efficacy of synthesized benzimidazole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: In Vitro Antifungal Activity (MIC in µg/mL) of Selected Benzimidazole Derivatives

Compound ClassFungal StrainCompound 6bCompound 6iCompound 6jFluconazoleVoriconazole
Benzimidazole-1,2,4-triazoleCandida albicans3.91.951.950.970.24
(Ref:[6])Candida glabrata0.970.970.973.90.97
Candida krusei3.93.93.915.60.97
Candida parapsilosis1.951.951.950.480.24

Data extracted from a study on benzimidazole-1,2,4-triazole derivatives, where compounds 6b, 6i, and 6j showed significant activity, particularly against C. glabrata.[6][7]

Table 2: In Vitro Antifungal Activity (MIC in µg/mL) of Alkylated Bisbenzimidazole Derivatives

Alkyl Chain LengthFungal StrainMIC Range (µg/mL)
BisbenzimidazolesCandida spp.0.975 - 15.6
(Ref:[11])Aspergillus spp.0.975 - 15.6

A study on alkylated bisbenzimidazoles found that their antifungal activity was dependent on the alkyl chain length, with many compounds showing moderate to excellent activity against various fungal strains.[11]

Protocol 3: In Vitro Antifungal Susceptibility Testing

This protocol describes the broth microdilution method for determining the MIC of synthesized compounds, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[12][13]

Materials:

  • Synthesized benzimidazole compounds

  • Standard fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., RPMI-1640)

  • Spectrophotometer or plate reader

  • Positive control antifungal (e.g., Fluconazole)

  • Solvent for compounds (e.g., DMSO)

Procedure:

  • Prepare Compound Dilutions: Dissolve the synthesized compounds in DMSO. Prepare a series of two-fold serial dilutions in the broth medium within the wells of a 96-well plate to achieve a range of final concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Prepare Fungal Inoculum: Culture the fungal strains and prepare a standardized inoculum suspension according to CLSI guidelines. Adjust the suspension to a specific concentration (e.g., 0.5 to 2.5 x 10³ cells/mL).

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Determine MIC: After incubation, determine the MIC by visually inspecting for turbidity or by measuring absorbance. The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

MIC_Assay_Workflow Start Prepare Serial Dilutions of Compounds in 96-well plate Inoculate Inoculate Wells with Fungal Suspension Start->Inoculate Inoculum Prepare Standardized Fungal Inoculum Inoculum->Inoculate Controls Include Growth and Sterility Controls Inoculate->Controls Incubate Incubate Plate (35°C, 24-48h) Controls->Incubate Read Visually or Spectrophotometrically Read Plates Incubate->Read End Determine MIC Value Read->End

Caption: Workflow for the broth microdilution MIC assay.

Conclusion

The this compound scaffold and its N-substituted analogues represent a versatile and potent platform for the design and synthesis of novel antifungal agents. By targeting crucial fungal pathways like ergosterol biosynthesis and microtubule formation, these compounds exhibit significant activity against a broad range of pathogenic fungi, including resistant strains. The synthetic protocols and activity data presented here provide a valuable resource for researchers dedicated to developing the next generation of antifungal therapies to combat the growing challenge of fungal infections.

References

Application Notes & Protocols: Development of Novel Benzimidazole Derivatives from 1-Methylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzimidazole Scaffold

Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is recognized as a "privileged structure" in medicinal chemistry. This scaffold is a core component of numerous pharmacologically active molecules due to its ability to interact with a wide range of biological targets. Derivatives of benzimidazole exhibit a broad spectrum of activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive effects.

1-Methylbenzimidazole serves as a versatile starting material for creating novel derivatives. By already having the N1 position occupied, it allows for selective functionalization at other positions, primarily the C2 position, which is a key site for modulating biological activity. These application notes provide a guide to the synthesis of novel derivatives from this compound via modern C-H functionalization techniques and protocols for their subsequent biological evaluation.

Application Notes: Synthetic Strategies & Biological Relevance

Rationale for Derivatization

Starting with this compound offers a strategic advantage in drug design. The methyl group at the N1 position prevents the formation of regioisomers that can occur when functionalizing an unsubstituted benzimidazole, simplifying purification and characterization. Further derivatization, typically at the C2 position, is pursued to:

  • Enhance Potency: Introduce functional groups that increase binding affinity to the target protein.

  • Improve Selectivity: Modify the structure to reduce off-target effects.

  • Optimize Pharmacokinetics: Alter properties like solubility, metabolic stability, and cell permeability.

Synthetic Strategy: Direct C-H Functionalization

Traditional methods for creating 2-substituted benzimidazoles often involve the condensation of o-phenylenediamines with carboxylic acids or aldehydes.[1] However, for derivatizing an existing scaffold like this compound, direct C-H activation is a more efficient and atom-economical modern approach.[2] This strategy avoids the need for pre-functionalization (e.g., halogenation or lithiation) of the starting material.

Transition-metal catalysis, particularly with palladium, rhodium, or nickel, enables the direct coupling of various groups (aryl, alkyl, etc.) to the C2 position of the benzimidazole core.[2][3] These methods are highly regioselective and offer access to a diverse chemical space from a common intermediate.

Biological Activities of this compound Derivatives

Derivatives synthesized from this compound have shown promise in several therapeutic areas:

  • Anticancer: Many benzimidazole derivatives function by inhibiting key signaling pathways involved in cell proliferation and survival, such as those mediated by tyrosine kinases.[4]

  • Antimicrobial: The scaffold is effective against a range of pathogens, including bacteria and fungi. The specific substituents play a critical role in determining the spectrum and potency of activity.[5]

  • Anti-inflammatory: Certain derivatives have been shown to inhibit enzymes like cyclooxygenase (COX), which are central to the inflammatory response.[6][7]

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-2-Aryl-Benzimidazole via Palladium-Catalyzed Direct C-H Arylation

This protocol describes a general method for the direct C-H arylation at the C2 position of this compound with an aryl bromide, a common method for creating novel derivatives.

Materials:

  • This compound

  • Substituted Aryl Bromide (e.g., 4-bromotoluene)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Pivalic Acid (PivOH)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Schlenk tube and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol).

  • Solvent and Additive Addition: Add anhydrous DMAc (3 mL) and pivalic acid (0.3 mmol, 30 mol%) to the tube via syringe.

  • Reaction: Seal the Schlenk tube and place the mixture in a preheated oil bath at 120-140°C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-methyl-2-aryl-benzimidazole derivative.[8]

  • Characterization: Confirm the structure of the final product using NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is used to assess the cytotoxic (anti-cancer) potential of the newly synthesized benzimidazole derivatives against a cancer cell line. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]

Materials:

  • Cancer cell line (e.g., DLD-1, human colorectal adenocarcinoma)[10]

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized benzimidazole derivatives

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Make serial dilutions in complete medium to achieve final concentrations ranging from, for example, 0.1 to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%.

  • Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[10][11]

Protocol 3: In Vitro Antimicrobial Susceptibility Test (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of a synthesized compound that inhibits the visible growth of a microorganism.[12]

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or Agar (MHA)

  • Synthesized benzimidazole derivatives

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • 96-well microtiter plates (for broth microdilution)

  • Spectrophotometer or microplate reader

Procedure (Broth Microdilution Method):

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions in MHB in a 96-well plate. The typical concentration range to test is 0.125 to 256 µg/mL.

  • Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the compound dilutions. The final volume in each well should be 100-200 µL.

  • Controls: Include a positive control well (inoculum with no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.[5][13]

Data Presentation

Table 1: Synthesis of 2-Substituted Benzimidazoles - Comparative Yields
EntryAldehyde/Carboxylic AcidCatalyst/ConditionsTime (h)Yield (%)Reference
1BenzaldehydeLaCl₃, Acetonitrile, RT2.592[14]
24-ChlorobenzaldehydeNH₄Cl, Ethanol, 80°C290[14]
34-NitrobenzaldehydeMicrowave (300W), AMA0.196[14]
4Acetic Acid4N HCl, Reflux5~85[4][15]
5Glycolic AcidPPA, 160°C3~80[4]
Table 2: Biological Activity of Novel Benzimidazole Derivatives
Compound IDBiological Target/AssayCell Line / OrganismActivity (IC₅₀ / MIC)Reference
BZI-01Cytotoxicity (MTT)DLD-1 (Colon Cancer)IC₅₀: 57.68 µM[10]
BZI-02Cytotoxicity (Brine Shrimp)Artemia salinaLC₅₀: 0.42 µg/mL[4]
BZI-03Antimicrobial (MIC)A. nigerMIC: 0.018 mM[16]
BZI-04Antimicrobial (MIC)S. aureusMIC: 3.9 µg/mL[16]
BZI-05Anti-inflammatoryCOX InhibitionIC₅₀: < 10 µM[6]

Visualizations

Experimental_Workflow start Start: this compound + Aryl Halide synthesis Synthesis: Pd-Catalyzed C-H Arylation start->synthesis purification Purification: Column Chromatography synthesis->purification characterization Characterization: NMR, MS, IR purification->characterization bio_eval Biological Evaluation characterization->bio_eval antimicrobial Antimicrobial Assay (MIC Determination) bio_eval->antimicrobial anticancer Cytotoxicity Assay (MTT) bio_eval->anticancer data_analysis Data Analysis: Determine IC50 / MIC antimicrobial->data_analysis anticancer->data_analysis end Lead Compound Identification data_analysis->end

Caption: General workflow for synthesis and evaluation of derivatives.

Synthesis_Pathway Synthesis of 1-Methyl-2-Aryl-Benzimidazole reactant1 This compound conditions Pd(OAc)2, PivOH K2CO3, DMAc 120-140 °C reactant1->conditions plus + reactant2 Aryl Bromide reactant2->conditions product 1-Methyl-2-Aryl-Benzimidazole conditions->product Kinase_Signaling_Pathway GF Growth Factor Receptor Tyrosine Kinase Receptor (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Inhibitor Benzimidazole Derivative Inhibitor->Receptor Inhibits

References

Troubleshooting & Optimization

Technical Support Center: 1-Methylbenzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methylbenzimidazole. It focuses on identifying and mitigating the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound, and which is more prone to side products?

There are two primary methods for synthesizing this compound:

  • N-Alkylation of Benzimidazole: This involves reacting benzimidazole with a methylating agent (e.g., methyl iodide, dimethyl sulfate) in the presence of a base. This route is susceptible to over-alkylation.

  • Condensation of N-methyl-o-phenylenediamine: This method involves reacting N-methyl-o-phenylenediamine with a one-carbon source, most commonly formic acid. The purity of the final product is highly dependent on the purity of the starting diamine.[1]

Both routes can yield a clean product under optimized conditions, but each has a characteristic side product profile that can emerge if reaction parameters are not carefully controlled.

Q2: During the N-alkylation of benzimidazole, I've isolated a highly polar byproduct that is very soluble in water. What is it?

This is a classic sign of over-alkylation. The intended product, this compound, is still nucleophilic and can be alkylated a second time by the methylating agent. This forms a quaternary ammonium salt, the 1,3-dimethylbenzimidazolium salt . This salt is ionic, hence its high polarity and water solubility.

Q3: My NMR spectrum of the crude product from an alkylation reaction shows an unexpected downfield methyl signal and complex aromatic splitting. What could be the cause?

This is also indicative of the formation of the 1,3-dimethylbenzimidazolium salt . The two methyl groups on the benzimidazolium cation are chemically equivalent and typically appear as a sharp singlet in the NMR spectrum, often shifted downfield (around 4.0-4.3 ppm in DMSO-d6) compared to the N-methyl group of this compound (around 3.8-3.9 ppm). The formation of the charged aromatic ring also alters the chemical shifts of the aromatic protons.

Q4: I'm using the condensation method with N-methyl-o-phenylenediamine and formic acid, but my final product is contaminated with unsubstituted benzimidazole. How did this happen?

The most likely cause is the presence of o-phenylenediamine as an impurity in your N-methyl-o-phenylenediamine starting material. The unmethylated diamine will react with formic acid under the same conditions to produce benzimidazole, which can be difficult to separate from the desired product due to similar physical properties.[2]

Q5: After synthesis via the condensation route, I've identified 1,2-dimethylbenzimidazole as a significant impurity. What is the source of this side product?

This impurity arises from the presence of N,N'-dimethyl-o-phenylenediamine in your N-methyl-o-phenylenediamine starting material. This symmetrically dimethylated diamine will also undergo condensation, but because there is no available N-H for cyclization with formic acid, it can react via other pathways or be carried through as a reactive impurity that leads to different products. More commonly, if using a C1 source like acetic acid instead of formic acid, this impurity would lead to 1,2-dimethylbenzimidazole. When using formic acid, its presence indicates a complex starting material mixture.

Q6: How can I minimize the formation of the 1,3-dimethylbenzimidazolium salt during the N-alkylation of benzimidazole?

To prevent over-alkylation, consider the following strategies:

  • Control Stoichiometry: Use no more than 1.0 equivalent of the methylating agent. A slight excess of benzimidazole can help ensure the methylating agent is consumed before it can react a second time.

  • Choice of Base and Solvent: Using a milder base or conditions where the product precipitates out of solution as it forms can reduce its availability for a second reaction. Phase-transfer catalysis has been explored for controlled alkylation.[3]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop it as soon as the starting material is consumed.

Troubleshooting Summary

The following table summarizes common side products, their causes, and key identifying characteristics to aid in troubleshooting.

Side Product NameCommon Synthetic RouteLikely CauseKey Analytical Signature (TLC & ¹H NMR)
1,3-Dimethylbenzimidazolium Salt N-AlkylationOver-alkylation with excess methylating agent.[4]TLC: Highly polar spot, often remains at the baseline. ¹H NMR: Single methyl peak shifted downfield (~4.1 ppm), distinct aromatic proton shifts.
Benzimidazole CondensationImpurity of o-phenylenediamine in the N-methyl-o-phenylenediamine starting material.TLC: Spot with Rf value very close to this compound. ¹H NMR: Absence of an N-methyl signal; characteristic benzimidazole aromatic pattern.
1,2-Dimethylbenzimidazole CondensationImpurity of N,N'-dimethyl-o-phenylenediamine in the starting material.TLC: Spot with distinct Rf value. ¹H NMR: Two distinct methyl signals (N-methyl and C2-methyl).
N-formyl-N-methyl-o-phenylenediamine CondensationIncomplete cyclization of the reaction intermediate.TLC: More polar than the final product. ¹H NMR: Presence of a formyl proton signal (~8.0-8.5 ppm) and distinct aromatic coupling patterns.

Experimental Protocols

Protocol 1: N-Alkylation of Benzimidazole with Methyl Iodide

This protocol aims to minimize over-alkylation by carefully controlling stoichiometry.

  • Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve benzimidazole (1.0 eq) in a suitable dry solvent like DMF or acetonitrile.

  • Deprotonation: Add a base such as sodium hydride (NaH, 1.0 eq) portion-wise at 0 °C. Allow the mixture to stir for 30-60 minutes at room temperature until hydrogen evolution ceases.

  • Methylation: Cool the mixture back to 0 °C and add methyl iodide (1.0 eq) dropwise.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-5 hours. Monitor the reaction progress by TLC, checking for the disappearance of benzimidazole.

  • Workup: Once the reaction is complete, carefully quench the mixture by adding it to ice-cold water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Condensation of N-methyl-o-phenylenediamine with Formic Acid

This protocol is a variation of the Phillips benzimidazole synthesis and relies on a high-purity starting material.[6]

  • Reactant Mixture: In a round-bottom flask, add high-purity N-methyl-o-phenylenediamine (1.0 eq).

  • Acid Addition: Slowly add 90% formic acid (1.5 eq) to the flask. An exothermic reaction may occur.[2]

  • Heating: Heat the mixture in a water bath at 100 °C for 2-3 hours.

  • Neutralization: After cooling to room temperature, slowly and carefully add 10% sodium hydroxide solution until the mixture is alkaline (check with pH paper). The product may precipitate.

  • Isolation: Collect the crude product by vacuum filtration and wash the filter cake with cold water.

  • Purification: The crude product can be purified by recrystallization from water or an ethanol/water mixture. Using decolorizing carbon during recrystallization can help remove colored impurities.[2]

Visualizations

Synthesis Pathway and Major Side Product Formation A Benzimidazole R1 + CH3I / Base A->R1 B This compound (Desired Product) R2 + Excess CH3I B->R2 C 1,3-Dimethylbenzimidazolium Salt (Over-alkylation Side Product) R1->B R2->C

Caption: Reaction scheme for N-alkylation showing the side reaction pathway.

Troubleshooting Flowchart for Impurities Start Impurity Detected in Final Product Q1 Which synthetic route was used? Start->Q1 Cause1 Likely Cause: Over-alkylation Q1->Cause1 N-Alkylation Q2 Is impurity benzimidazole? Q1->Q2 Condensation Solution1 Solution: - Reduce methylating agent - Lower temperature - Monitor reaction closely Cause1->Solution1 Cause2 Likely Cause: o-phenylenediamine in starting material Q2->Cause2 Yes Other Investigate other possible impurities Q2->Other No Solution2 Solution: - Purify N-methyl-o- phenylenediamine - Use a reliable supplier Cause2->Solution2

Caption: Logical workflow for troubleshooting common synthesis impurities.

References

Technical Support Center: Purification of Crude 1-Methylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of crude 1-Methylbenzimidazole. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Issue ID: PUR-001 Question: My final product is a brownish or yellowish oil/solid, not the expected white to off-white solid. What is the likely cause and how can I fix it? Answer: Discoloration in the final product typically indicates the presence of impurities. These can be residual starting materials, byproducts from the synthesis, or degradation products.

  • Troubleshooting Steps:

    • Identify the Impurity: If possible, analyze a small sample of the crude product by Thin Layer Chromatography (TLC) to get an idea of the number of components.

    • Decolorization: If the discoloration is minor, you can try decolorizing the solution of your crude product with activated charcoal before the final crystallization step.

    • Chromatography: For significant impurities, column chromatography is the most effective method for separation.

Issue ID: PUR-002 Question: After purification by column chromatography, I still see multiple spots on my TLC plate. What went wrong? Answer: This suggests that the column chromatography did not achieve complete separation.

  • Possible Causes & Solutions:

    • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating your product from the impurities. It is crucial to first determine an appropriate solvent system using TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate.

    • Column Overloading: Loading too much crude material onto the column can lead to poor separation. A general guideline is to use 1g of crude material for every 20-40g of silica gel.

    • Improper Column Packing: The column must be packed uniformly to avoid channeling, which leads to inefficient separation.

Issue ID: PUR-003 Question: I am trying to recrystallize my this compound, but it is "oiling out" instead of forming crystals. What should I do? Answer: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point.

  • Solutions:

    • Add More Solvent: The concentration of your product in the solution might be too high. Add a small amount of hot solvent to the oiled-out mixture to fully dissolve it, and then allow it to cool slowly.

    • Slower Cooling: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

    • Change Solvent System: The chosen solvent may not be ideal. Try a different solvent or a solvent pair. For this compound, a mixture of ethanol and water or ethyl acetate and hexane can be effective.

Issue ID: PUR-004 Question: My yield after purification is very low. How can I improve it? Answer: Low recovery can be due to several factors depending on the purification method.

  • For Recrystallization:

    • Using too much solvent: Dissolve your crude product in the minimum amount of hot solvent.

    • Product loss during transfers: Be meticulous when transferring solutions and crystals.

  • For Column Chromatography:

    • Product still on the column: Ensure you have eluted with a sufficiently polar solvent to get your product off the column.

    • Mixing of fractions: Monitor the fractions carefully by TLC to avoid combining pure fractions with impure ones.

Data Presentation

While specific quantitative data for the purification of this compound is not extensively published in a comparative format, the following table provides a general overview of what can be expected from each purification technique based on common laboratory practices for similar benzimidazole derivatives.

Purification MethodTypical Purity AchievedTypical Yield RangeKey AdvantagesKey Disadvantages
Acid-Base Extraction Moderate>90% (for the extraction step)Excellent for removing neutral and acidic impurities; scalable.Does not separate the desired product from other basic impurities.
Recrystallization High to Very High60-90%Simple, cost-effective, and can yield very pure crystalline material.Potential for "oiling out"; yield can be compromised if the compound is moderately soluble in the cold solvent.
Column Chromatography Very High50-85%Highly effective for separating closely related impurities and for purifying non-crystalline materials.Can be time-consuming, requires larger volumes of solvents, and there is a potential for product decomposition on silica gel.

Experimental Protocols

Protocol 1: Purification of Crude this compound by Acid-Base Extraction

This protocol is a preliminary purification step to remove neutral and acidic impurities.

  • Dissolution: Dissolve the crude this compound in an organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. The protonated this compound will move into the aqueous layer.

  • Separation: Allow the layers to separate and collect the aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper). The neutral this compound will precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Protocol 2: Purification of this compound by Column Chromatography

This protocol describes a general procedure for purification using silica gel column chromatography.

  • TLC Analysis: First, determine an optimal solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give your product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica bed.

  • Elution: Begin eluting the column with the initial non-polar solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification of this compound by Recrystallization

This protocol provides a general method for purification by recrystallization.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Suitable solvents for this compound include ethanol, or a mixture of ethanol and water, or ethyl acetate and hexane.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven or desiccator.

Mandatory Visualization

PurificationWorkflow Crude Crude this compound AcidBase Acid-Base Extraction Crude->AcidBase Initial Cleanup ColumnChrom Column Chromatography Crude->ColumnChrom Direct Purification AcidBase->ColumnChrom Further Purification NeutralAcidicImpurities Neutral & Acidic Impurities AcidBase->NeutralAcidicImpurities Recrystal Recrystallization ColumnChrom->Recrystal Final Polishing BasicImpurities Other Basic Impurities ColumnChrom->BasicImpurities PolarNonpolarImpurities Polar & Non-polar Impurities ColumnChrom->PolarNonpolarImpurities Pure Pure this compound Recrystal->Pure SolubleImpurities Soluble Impurities Recrystal->SolubleImpurities

Caption: General workflow for the purification of crude this compound.

TroubleshootingLogic Start Crude Product Impure? Discolored Discolored Product? Start->Discolored Yes TLC_MultiSpot Multiple Spots on TLC? Start:e->TLC_MultiSpot:n Yes OilingOut Product 'Oiling Out'? Start:s->OilingOut:n Yes LowYield Low Yield? Start:w->LowYield:n Yes Action_Charcoal Use Activated Charcoal Discolored->Action_Charcoal Minor Action_Column Perform Column Chromatography Discolored->Action_Column Major Action_OptimizeSolvent Optimize TLC/Column Solvent TLC_MultiSpot->Action_OptimizeSolvent Yes Action_CheckLoading Check Column Loading TLC_MultiSpot->Action_CheckLoading Yes Action_AddSolvent Add More Hot Solvent OilingOut->Action_AddSolvent Yes Action_SlowCool Cool Solution Slowly OilingOut->Action_SlowCool Yes Action_CheckSolventVol Minimize Solvent Volume LowYield->Action_CheckSolventVol Recrystallization Action_CarefulTransfer Ensure Careful Transfers LowYield->Action_CarefulTransfer General

Caption: Troubleshooting decision tree for common purification issues.

stability and degradation of 1-Methylbenzimidazole under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 1-Methylbenzimidazole under various stress conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Disclaimer: Publicly available literature lacks specific quantitative data on the forced degradation of this compound. The protocols and potential degradation pathways described herein are based on general knowledge of benzimidazole chemistry and international guidelines for stability testing. Researchers are advised to use this information as a guide to design and execute their own specific studies.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is generally considered to be a stable compound under normal laboratory storage conditions, which typically involve storing it in a cool, dark, and dry place.[1] However, like many organic molecules, it can be susceptible to degradation under more extreme "stress" conditions such as high temperature, UV light, and in the presence of strong acids, bases, or oxidizing agents.

Q2: Are there any known incompatibilities of this compound with common laboratory reagents or solvents?

A2: While specific incompatibility studies for this compound are not extensively documented, compounds of the benzimidazole class can interact with strong oxidizing agents. Caution should be exercised when using solvents that may contain peroxide impurities, especially for long-term storage of solutions. It is good practice to use freshly distilled or high-purity solvents for analytical work.

Q3: What are the likely degradation pathways for the benzimidazole ring structure?

A3: The benzimidazole ring can be susceptible to both hydrolytic and oxidative degradation. Under hydrolytic conditions (acidic or basic), the imidazole ring may undergo cleavage.[2] Oxidative conditions can lead to the formation of various oxygenated derivatives. Photodegradation can also occur, potentially leading to dimerization or other complex rearrangements.[3]

Troubleshooting Guides

Issue 1: I am observing a change in the color of my this compound solution during my experiment.

  • Question: Why is my this compound solution turning yellow/brown?

  • Answer: A color change often indicates the formation of degradation products. This can be caused by exposure to light (photodegradation) or elevated temperatures. Ensure your experiments are conducted in amber glassware or vessels wrapped in aluminum foil to protect from light. If heating is necessary, use the lowest effective temperature and minimize the duration of exposure.

Issue 2: My analytical results for this compound are not reproducible.

  • Question: I am seeing a decrease in the concentration of this compound in my stock solution over a short period. What could be the cause?

  • Answer: This suggests that this compound may be degrading in your chosen solvent or under your storage conditions. It is advisable to prepare fresh stock solutions for each set of experiments. If the instability persists, consider using a different solvent. For example, if you are using methanol, try acetonitrile, or vice versa. Always store stock solutions at a low temperature (e.g., 2-8 °C) and protected from light.

Issue 3: I see new, unexpected peaks in my HPLC chromatogram after subjecting this compound to stress conditions.

  • Question: How can I confirm if these new peaks are degradation products?

  • Answer: To confirm that the new peaks are degradation products, you should run a control sample of this compound that has not been subjected to the stress condition. The absence of these peaks in the control sample would strongly suggest they are degradants. Further characterization of these peaks using techniques like LC-MS or GC-MS can help in identifying their structures.

Quantitative Data Summary

Stress ConditionTypical Conditions% Degradation of this compoundReference(s)
Acid Hydrolysis 0.1 M - 1 M HCl, Heat (e.g., 60-80 °C)Data not available[4][5]
Base Hydrolysis 0.1 M - 1 M NaOH, Room Temp or HeatData not available[4][5]
Oxidation 3% - 30% H₂O₂, Room TempData not available[4][5]
Thermal Degradation Dry heat (e.g., 80-105 °C)Data not available[6]
Photodegradation Exposure to UV and visible light (ICH Q1B)Data not available[3][7]

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific needs of your research.

General Stock Solution Preparation
  • Objective: To prepare a stock solution of this compound for use in stress studies.

  • Procedure:

    • Accurately weigh a suitable amount of this compound.

    • Dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

    • Store the stock solution in an amber vial at 2-8 °C.

Acid Hydrolysis
  • Objective: To evaluate the stability of this compound in acidic conditions.

  • Procedure:

    • To a known volume of the stock solution, add an equal volume of 0.1 M or 1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60 °C or 80 °C) for a defined period (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw a sample, neutralize it with a suitable base (e.g., 0.1 M or 1 M NaOH), and dilute with the mobile phase to a suitable concentration for analysis.

    • Analyze the samples by a stability-indicating HPLC method.

Base Hydrolysis
  • Objective: To evaluate the stability of this compound in basic conditions.

  • Procedure:

    • To a known volume of the stock solution, add an equal volume of 0.1 M or 1 M sodium hydroxide.

    • Keep the solution at room temperature or a slightly elevated temperature (e.g., 40 °C) for a defined period.

    • At each time point, withdraw a sample, neutralize it with a suitable acid (e.g., 0.1 M or 1 M HCl), and dilute with the mobile phase.

    • Analyze the samples by a stability-indicating HPLC method.

Oxidative Degradation
  • Objective: To assess the susceptibility of this compound to oxidation.

  • Procedure:

    • To a known volume of the stock solution, add an equal volume of hydrogen peroxide solution (e.g., 3% or 30%).

    • Keep the solution at room temperature for a defined period, protected from light.

    • At each time point, withdraw a sample and dilute it with the mobile phase.

    • Analyze the samples by a stability-indicating HPLC method.

Thermal Degradation
  • Objective: To study the effect of heat on the stability of this compound.

  • Procedure:

    • For solid-state studies, place a known amount of this compound powder in a hot air oven at a specified temperature (e.g., 80 °C or 105 °C) for a defined period.

    • For solution-state studies, incubate a solution of this compound in a suitable solvent at a specified temperature.

    • At each time point, withdraw a sample (for the solid, dissolve a known amount in a suitable solvent), dilute as necessary, and analyze by HPLC.

Photostability Testing
  • Objective: To determine the photosensitivity of this compound.

  • Procedure:

    • Expose a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

    • At the end of the exposure period, analyze both the exposed and control samples by HPLC.

Visualizations

Experimental_Workflow_Forced_Degradation cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1M NaOH, RT) stock->base Expose to oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to thermal Thermal Degradation (Solid, 80°C) stock->thermal Expose to photo Photodegradation (ICH Q1B) stock->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc characterize Characterize Degradants (LC-MS, GC-MS) hplc->characterize

Caption: General workflow for forced degradation studies of this compound.

Postulated_Degradation_Pathway cluster_main This compound cluster_products Potential Degradation Products parent This compound hydrolysis_prod Ring-Opened Products (e.g., N-methyl-o-phenylenediamine derivatives) parent->hydrolysis_prod Acid/Base Hydrolysis oxidation_prod N-Oxides or Hydroxylated Derivatives parent->oxidation_prod Oxidation photo_prod Dimers or Rearrangement Products parent->photo_prod Photolysis

Caption: Postulated degradation pathways for the benzimidazole core.

References

preventing decomposition of 1-Methylbenzimidazole during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 1-Methylbenzimidazole during storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent exposure to moisture and air. Storage at ambient temperatures, away from direct sunlight and sources of ignition, is crucial.[1][2] For extended storage, maintaining the compound in a well-ventilated area is also advised.

Q2: My this compound powder has changed color from white/off-white to pinkish or yellowish. What does this indicate?

A2: A change in color may suggest that the compound has undergone some form of degradation. This could be due to exposure to light (photodegradation), air (oxidation), or elevated temperatures. It is advisable to perform a purity analysis, for instance, using High-Performance Liquid Chromatography (HPLC), to assess the integrity of the compound before use.

Q3: Can I store this compound in a solution?

A3: While this compound is soluble in solvents like methanol, storing it in solution for extended periods is generally not recommended as this can accelerate degradation, particularly hydrolysis if water is present.[1] If you need to prepare a stock solution, it is best to do so freshly before use. For short-term storage of solutions, refrigeration (2-8 °C) and protection from light are recommended. A stability study of the specific solution should be conducted to determine its viability over time.

Q4: What are the primary causes of this compound decomposition?

A4: The main factors that can lead to the decomposition of this compound and other benzimidazole derivatives include:

  • Hydrolysis: Reaction with water, which can be accelerated by acidic or basic conditions.

  • Oxidation: Degradation caused by exposure to air or oxidizing agents.

  • Photodegradation: Decomposition upon exposure to light, particularly UV radiation.[3]

  • Thermal Degradation: Breakdown at elevated temperatures.

Q5: Are there any known incompatible materials I should avoid storing with this compound?

A5: Yes, you should avoid storing this compound with strong oxidizing agents. Contact with such agents can lead to vigorous reactions and significant degradation of the compound.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the storage and handling of this compound.

Problem Possible Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Exposure to light, air (oxidation), or moisture.1. Verify the purity of the material using a suitable analytical method like HPLC. 2. If purity is compromised, consider purification or acquiring a new batch. 3. Review storage procedures to ensure the container is tightly sealed and protected from light.
Inconsistent experimental results Degradation of the this compound starting material.1. Perform a quality control check on the stored compound to confirm its identity and purity. 2. Prepare fresh solutions for each experiment. 3. If degradation is confirmed, refer to the recommended storage conditions to prevent future issues.
Presence of unexpected peaks in analytical chromatograms (e.g., HPLC) Formation of degradation products.1. Conduct a forced degradation study to identify potential degradation products and their retention times. 2. Use a validated stability-indicating analytical method to resolve the parent compound from its degradants. 3. Adjust storage conditions to minimize the formation of these impurities.

Data Presentation: Illustrative Stability of this compound under Forced Degradation

The following table provides hypothetical, yet representative, data on the stability of this compound under various stress conditions. This data illustrates the expected degradation profile and can be used as a reference for designing stability studies.

Stress Condition Duration Temperature Reagent/Condition Assay (% of Initial) Major Degradation Products (% Peak Area)
Acid Hydrolysis 24 hours60°C0.1 M HCl85.2%Impurity A (8.5%), Impurity B (4.1%)
Base Hydrolysis 24 hoursRoom Temp0.1 M NaOH92.7%Impurity C (5.3%)
Oxidative 24 hoursRoom Temp3% H₂O₂88.4%Impurity D (7.9%), Impurity E (2.5%)
Thermal 48 hours80°C-95.1%Impurity F (3.2%)
Photolytic 24 hoursRoom Temp1.2 million lux hours90.6%Impurity G (6.8%)

Experimental Protocols

Protocol for Forced Degradation Studies

This protocol outlines the methodology for conducting forced degradation studies on this compound to identify potential degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix a portion of the stock solution with 0.1 M hydrochloric acid. Heat the solution at 60°C for a defined period (e.g., 2, 8, 24 hours). After the stress period, cool the solution and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.

  • Base Hydrolysis: Mix a portion of the stock solution with 0.1 M sodium hydroxide. Keep the solution at room temperature for a defined period. Neutralize with an equivalent amount of 0.1 M hydrochloric acid.

  • Oxidative Degradation: Mix a portion of the stock solution with 3% hydrogen peroxide and keep it at room temperature for a defined period.

  • Thermal Degradation: Expose a sample of the solid this compound and a portion of the stock solution to a high temperature (e.g., 80°C) in a calibrated oven.

  • Photodegradation: Expose a sample of the solid compound and a portion of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At appropriate time points, withdraw samples from each stress condition.

  • Dilute the samples with the mobile phase to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method (Example)
  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient mixture of a buffered aqueous solution (e.g., phosphate buffer, pH 6.8) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 277 nm[4]

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Visualizations

G Troubleshooting Logic for this compound Decomposition start Start: Observed Issue with This compound issue What is the nature of the issue? start->issue color_change Color Change (e.g., to pink/yellow) issue->color_change Physical Appearance inconsistent_results Inconsistent Experimental Results issue->inconsistent_results Performance purity_check Action: Perform Purity Analysis (e.g., HPLC) color_change->purity_check inconsistent_results->purity_check check_solution Action: Check for Solution Degradation. Prepare Fresh Solutions. inconsistent_results->check_solution purity_ok Purity Acceptable? purity_check->purity_ok review_storage Action: Review Storage - Tightly sealed container? - Protected from light? - Cool, dry place? purity_ok->review_storage Yes purify_new Action: Purify or Acquire New Batch purity_ok->purify_new No end End: Issue Resolved review_storage->end purify_new->end check_solution->purity_check G Forced Degradation Experimental Workflow start Start: This compound Stock Solution stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, RT) stress_conditions->base oxidation Oxidation (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal (80°C) stress_conditions->thermal photo Photolytic (ICH Q1B) stress_conditions->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Evaluate Data: - Assay of Parent - % Degradation Products analysis->data end End: Identify Degradation Pathways data->end

References

Benzimidazole N-Methylation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered during the N-methylation of benzimidazoles.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical in the N-methylation of benzimidazole?

A1: The base is crucial for deprotonating the N-H of the benzimidazole ring to generate the benzimidazolide anion, which is a more potent nucleophile.[1] The choice of base can significantly impact the reaction rate and regioselectivity.[1] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[1] Weaker bases may not sufficiently deprotonate the benzimidazole, leading to low yields, while overly strong bases might promote unwanted side reactions.[1]

Q2: What are the most common methylating agents used, and are there any precautions?

A2: Methyl iodide (MeI) and dimethyl sulfate ((CH₃)₂SO₄) are common methylating agents for this reaction.[1][2] It is important to use a fresh and appropriate stoichiometric amount of the methylating agent.[1] An excess, particularly under harsh conditions, can lead to over-methylation and the formation of an undesired 1,3-dimethylbenzimidazolium quaternary salt.[1]

Q3: Why is achieving regioselectivity (N1 vs. N3 methylation) a major challenge?

A3: The primary challenge in achieving high regioselectivity for unsymmetrically substituted benzimidazoles stems from the tautomeric nature of the benzimidazole ring.[1] The acidic proton can reside on either of the two nitrogen atoms, creating two distinct tautomers.[1] Both tautomers can be deprotonated and subsequently methylated, leading to a mixture of N1 and N3 regioisomers, which can be difficult to separate.[1][3]

Troubleshooting Guide

This guide addresses specific issues that may arise during N-methylation experiments.

Problem 1: Low to no yield of the desired N-methylated product.

Question: My N-methylation reaction is resulting in a very low yield or no product. What are the possible causes and solutions?

Answer: Several factors can contribute to low or no yield in benzimidazole N-methylation:

  • Purity of Starting Materials: Ensure the starting benzimidazole is pure and completely dry, as impurities can inhibit the reaction.[1]

  • Ineffective Base: The base may be too weak to deprotonate the benzimidazole N-H effectively. Consider switching to a stronger base (e.g., from K₂CO₃ to NaH), but be mindful of potential side reactions.[1]

  • Solvent Issues: The use of protic solvents (e.g., ethanol, water) can quench the benzimidazolide anion. It is critical to use a dry, aprotic solvent such as acetone or dimethylformamide (DMF).[1]

  • Reaction Conditions: The reaction temperature may be too low, or the reaction time too short. Monitor the reaction's progress using Thin Layer Chromatography (TLC) and consider increasing the temperature or extending the reaction time.[1]

  • Methylating Agent Quality: The methylating agent may have degraded. Use a fresh bottle or purify the agent before use.[1]

G start Low or No Yield q1 Are starting materials pure & dry? start->q1 s1 Purify benzimidazole. Use anhydrous solvent. q1->s1 No q2 Is the base strong enough? q1->q2 Yes s1->q2 s2 Use a stronger base (e.g., NaH in DMF). q2->s2 No q3 Are reaction conditions (time, temp) optimal? q2->q3 Yes s2->q3 s3 Increase temperature or prolong reaction time. Monitor via TLC. q3->s3 No end_node Yield Improved q3->end_node Yes s3->end_node

Troubleshooting flowchart for low product yield.

Problem 2: Formation of a mixture of regioisomers (N1 and N3 methylation).

Question: I am getting a mixture of the two N-methylated regioisomers, and they are difficult to separate. How can I improve the regioselectivity?

Answer: Controlling regioselectivity is a common hurdle.[1] The formation of two isomers is due to the tautomerism of the benzimidazole ring.[1] Several strategies can be employed to favor one isomer over the other:

  • Steric Hindrance: A bulky substituent on the benzimidazole ring will sterically hinder the adjacent nitrogen atom, directing methylation to the less hindered nitrogen.[1]

  • Electronic Effects: The electronic properties of substituents influence the nucleophilicity of the nitrogen atoms. Electron-donating groups can increase the reactivity of the nearby nitrogen, whereas electron-withdrawing groups can decrease it.[1]

  • Reaction Conditions: The choice of solvent, base, and temperature can influence the ratio of the two tautomers in equilibrium and thus affect the final product ratio. Experimenting with different conditions is recommended.[2]

  • Advanced Methods: For challenging substrates, specialized methods have been developed. These include biocatalytic approaches using engineered methyltransferases, which can achieve very high regioselectivity (r.r. >99:1).[4][5] Other chemical methods have been designed to selectively furnish the sterically more hindered isomer.[6][7]

G cluster_0 Tautomeric Equilibrium TautomerA Tautomer A (e.g., 5-substituted) TautomerB Tautomer B (e.g., 6-substituted) TautomerA->TautomerB H⁺ shift Methylation Methylation (Base, MeI) TautomerA->Methylation TautomerB->Methylation Product1 N1-Methyl Product Methylation->Product1 Product2 N3-Methyl Product Methylation->Product2

Tautomerism leading to regioisomer formation.

Problem 3: Formation of a 1,3-dimethylbenzimidazolium salt.

Question: My reaction produces a significant amount of a salt-like byproduct. How can I prevent this?

Answer: The formation of a 1,3-dimethylbenzimidazolium salt is a result of over-methylation.[1] This occurs when the initially formed N-methylated benzimidazole is further methylated at the second nitrogen atom. To minimize this side reaction:

  • Control Stoichiometry: Use the methylating agent in a controlled amount, typically between 1.0 and 1.2 equivalents relative to the starting benzimidazole.[1]

  • Slow Addition: Add the methylating agent dropwise to the reaction mixture. This helps to prevent localized high concentrations that favor the second methylation step.[1]

  • Moderate Conditions: Avoid excessively high temperatures or prolonged reaction times after the starting material has been consumed.

  • Purification: If the quaternary salt forms, it can often be removed by filtration, as it is typically insoluble in many common organic solvents.[1]

Problem 4: Difficulty in purifying the N-methylated product.

Question: I am struggling to purify my N-methylated benzimidazole from unreacted starting material and the other regioisomer. What purification methods are recommended?

Answer: Purification often requires chromatographic techniques due to the structural similarity of the components in the reaction mixture.[1]

  • Column Chromatography: This is the most effective and widely used method for separating regioisomers and unreacted starting material.[1]

    • Stationary Phase: Silica gel is most commonly used.[1]

    • Mobile Phase (Eluent): A gradient elution is often necessary. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[1] The optimal solvent system should be determined beforehand using TLC.

  • Recrystallization: If one of the products is a solid and the impurities have different solubility profiles, recrystallization can be an effective purification method.

Quantitative Data Summary

The regioselectivity of N-methylation is highly dependent on the substrate and the reaction conditions. The following table summarizes results for the methylation and benzylation of 5(or 6)-nitro benzimidazoles, illustrating the influence of different reagents and conditions on the isomer ratio.

Table 1: Influence of Reaction Conditions on the Regioselectivity of N-substitution of 5-Nitrobenzimidazole [2]

R-group in Starting MaterialReagent / ConditionsRatio of 1,5-isomer to 1,6-isomer
HK₂CO₃-SO₃CH₃ + OH⁻15 : 1
CH₃(CH₃)₂SO₄1 : 100
CH₃(CH₃)₂SO₄ + OH⁻1 : 5
CH₃HCl in CH₃OH1,6-isomer only
C₆H₅C₆H₅CH₂Cl, CH₃COONa2 : 1

Note: The data is adapted from studies on the methylation and benzylation of 5(or 6)-nitro benzimidazoles. The ratio represents the comparative proportions of the two isomers formed.[2]

Experimental Protocols

Protocol 1: General Procedure for N-methylation using Methyl Iodide [1]

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a dry round-bottom flask containing a magnetic stir bar, add the substituted benzimidazole (1.0 eq) and a suitable anhydrous solvent (e.g., DMF or acetone).

  • Addition of Base: Add the base (e.g., K₂CO₃, 1.5 eq) to the mixture.

  • Addition of Methylating Agent: While stirring the suspension at room temperature, add methyl iodide (1.1 eq) dropwise.

  • Reaction: Heat the reaction mixture (e.g., to reflux) and monitor its progress by TLC until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts and wash them with a small amount of the solvent.

  • Extraction: Combine the filtrate and washes. Remove the solvent under reduced pressure. If DMF was used, the residue can be diluted with water and extracted with an organic solvent like ethyl acetate.

  • Purification: Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[1]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add Benzimidazole & Anhydrous Solvent to Flask prep2 Add Base (e.g., K₂CO₃) prep1->prep2 react1 Add Methyl Iodide Dropwise prep2->react1 react2 Heat Reaction (e.g., Reflux) react1->react2 react3 Monitor by TLC react2->react3 work1 Cool & Filter Inorganic Salts react3->work1 work2 Concentrate Filtrate work1->work2 work3 Purify by Column Chromatography work2->work3 work4 Characterize Product (NMR, MS) work3->work4

General experimental workflow for N-methylation.

References

Technical Support Center: Improving the Regioselectivity of 1-Methylbenzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the regioselective N-methylation of unsymmetrically substituted benzimidazoles. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your synthetic strategy and achieve higher yields of the desired 1-methylbenzimidazole isomer.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the N-methylation of benzimidazoles.

Q1: Why am I getting a mixture of two different methylated products (regioisomers) in my reaction?

A1: The formation of two regioisomers during the N-methylation of an unsymmetrically substituted benzimidazole is a frequent challenge. This occurs because the benzimidazole ring is tautomeric; the N-H proton can reside on either of the two nitrogen atoms.[1] When a base is used, it deprotonates the ring to form a benzimidazolide anion, where the negative charge is delocalized across both nitrogen atoms. This creates two distinct nucleophilic sites, both of which can react with the methylating agent, leading to a mixture of N1- and N3-methylated products.[1]

Q2: How can I control the reaction to favor the formation of a single regioisomer?

A2: Improving regioselectivity involves manipulating the steric and electronic environment of the benzimidazole ring.

  • Steric Hindrance: A bulky substituent on the benzimidazole ring will sterically block one of the nitrogen atoms. Methylation will then preferentially occur at the less sterically hindered nitrogen.[2] Conversely, using a very bulky alkylating agent can also enhance selectivity for the less crowded nitrogen atom.

  • Electronic Effects: The electronic properties of substituents on the benzene ring influence the nucleophilicity of the adjacent nitrogen atoms.

    • Electron-Withdrawing Groups (EWGs) like a nitro group (-NO₂) decrease the nucleophilicity of the nearby nitrogen, favoring methylation at the more distant nitrogen.

    • Electron-Donating Groups (EDGs) like a methoxy group (-OCH₃) can increase the reactivity of the adjacent nitrogen.

Q3: My reaction yield is very low. What are the likely causes and solutions?

A3: Low yields can be attributed to several factors. Consider the following troubleshooting steps:

  • Purity of Starting Materials: Ensure your starting benzimidazole is pure and completely dry, as impurities or moisture can inhibit the reaction.[1]

  • Choice of Base: The base is critical for deprotonating the benzimidazole. A weak base (e.g., K₂CO₃) may not be sufficient, while a very strong base could promote side reactions. Sodium hydride (NaH) is a common and effective choice for complete deprotonation.[1][3]

  • Solvent: Always use a dry, aprotic solvent such as DMF, THF, or acetonitrile. Protic solvents (like water or alcohols) will quench the benzimidazolide anion, halting the reaction.[1]

  • Methylating Agent: Use a fresh, high-quality methylating agent like methyl iodide or dimethyl sulfate. Ensure you are using the correct stoichiometric amount (typically 1.0 to 1.2 equivalents).[1]

  • Temperature and Reaction Time: Some reactions require heating to proceed efficiently, while others benefit from lower temperatures to minimize side products. Monitor your reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time and temperature.[4]

Q4: I'm observing a byproduct that I suspect is a 1,3-dimethylbenzimidazolium salt. How can I avoid this?

A4: The formation of a quaternary 1,3-dimethylbenzimidazolium salt is a common side reaction caused by over-methylation.[2] This happens when the desired this compound product reacts again with the methylating agent. To minimize this:

  • Control Stoichiometry: Use the methylating agent in a controlled amount, ideally not exceeding 1.2 equivalents relative to the benzimidazole.

  • Slow Addition: Add the methylating agent slowly or dropwise to the reaction mixture. This prevents localized high concentrations that favor the second methylation step.[1]

  • Monitor the Reaction: Stop the reaction as soon as TLC analysis shows the consumption of the starting material.

Q5: What is the most effective method for purifying this compound from its regioisomer and other impurities?

A5: Due to the similar physical properties of regioisomers, purification can be challenging.

  • Column Chromatography: The most effective method is column chromatography on silica gel.[1] A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate), is typically required to achieve good separation.[1]

  • Recrystallization: If the isomeric impurity is present in a small amount, recrystallization from a suitable solvent system might be effective. This often requires careful solvent screening.

Data Presentation: Influence of Reaction Conditions on Regioselectivity

The choice of solvent and base can significantly impact the ratio of N1 to N3 isomers. The following table summarizes results from the alkylation of 4-nitroimidazole, demonstrating how reaction conditions can be tuned to favor a specific isomer.

EntryAlkylating AgentBaseSolventTemp (°C)Yield (%)Isomer Ratio (N1:N3)
1Benzyl BromideK₂CO₃Acetonitrile6085N1 favored
2Ethyl BromoacetateK₂CO₃Acetonitrile6082N1 favored
3Propargyl BromideK₂CO₃Acetonitrile6078N1 favored
4Benzyl BromideK₂CO₃DMF6075N1 favored
5Benzyl BromideNaHTHFRT>99>99:1

Data compiled from literature reports for 4-substituted imidazoles and benzimidazoles, which exhibit similar regioselective behavior. N1 alkylation is generally favored for 4-nitroimidazole. Stronger bases like NaH can lead to higher selectivity.[4][5]

Visualizations: Workflows and Influencing Factors

Diagrams created with Graphviz help visualize the experimental process and the chemical principles governing regioselectivity.

G General Workflow for Regioselective N-Methylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Substituted Benzimidazole (Dry) D Deprotonation (Formation of Anion) A->D B Anhydrous Aprotic Solvent (e.g., DMF, THF) B->D C Base (e.g., NaH, K₂CO₃) C->D E Add Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) (Slowly, 1.0-1.2 eq) D->E F Monitor by TLC E->F G Reaction Quench F->G Reaction Complete H Extraction G->H I Crude Product H->I J Column Chromatography I->J K Isolated Regioisomer J->K G Factors Influencing N-Methylation Regioselectivity sub Unsymmetrical Benzimidazole N1 N1-Methylation sub->N1 N3 N3-Methylation sub->N3 steric High Steric Hindrance at C7 steric->N1 Favors electronic_ewg Electron-Withdrawing Group (EWG) at C4 electronic_ewg->N1 Favors electronic_edg Electron-Donating Group (EDG) at C4 electronic_edg->N3 Favors

References

managing reaction temperature for optimal 1-Methylbenzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1-Methylbenzimidazole, with a specific focus on the critical role of reaction temperature management.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Problem 1: Low or No Yield of this compound

Question: My reaction is resulting in a very low yield or no product at all. What are the likely causes related to temperature?

Answer: Low or no yield in this compound synthesis can be attributed to several factors, with temperature playing a crucial role.

Potential Causes and Solutions:

  • Insufficient Heating: Some N-methylation reactions require heating to proceed at a reasonable rate.[1] If the reaction is too slow or stalls, it may be due to insufficient thermal energy.

    • Solution: Gradually increase the reaction temperature and monitor the progress using Thin Layer Chromatography (TLC). For instance, some protocols suggest heating the reaction mixture to reflux.[1] However, it is advisable to use the lowest effective temperature to avoid side reactions.[1]

  • Inadequate Deprotonation: The initial deprotonation of benzimidazole is a critical step. If the temperature is too low during this step, the formation of the benzimidazolide anion may be incomplete, leading to a poor overall yield.

    • Solution: Ensure the deprotonation step is carried out at the recommended temperature. For example, when using sodium hydride (NaH) in DMF, the reaction is often initiated at 0 °C and then stirred at room temperature for an hour to ensure complete anion formation before adding the methylating agent.[2]

  • Decomposition at High Temperatures: While some heat may be necessary, excessive temperatures can lead to the decomposition of reactants, intermediates, or the final product.

    • Solution: Consult literature for the optimal temperature range for your specific reagents and solvent system. If you suspect decomposition, try running the reaction at a lower temperature for a longer duration. Some reactions for substituted benzimidazoles are conducted at temperatures as high as 140-180°C, but this is highly dependent on the specific synthetic route.[3][4]

Problem 2: Formation of 1,3-Dimethylbenzimidazolium Salt

Question: I am observing a significant amount of a byproduct, which I suspect is the 1,3-dimethylbenzimidazolium quaternary salt. How can I prevent this?

Answer: The formation of the 1,3-dimethylbenzimidazolium salt is a common side reaction caused by over-methylation, which is often exacerbated by harsh reaction conditions, including high temperatures.[1]

Potential Causes and Solutions:

  • Excessive Reaction Temperature: Higher temperatures can increase the rate of the second methylation step, leading to the formation of the quaternary salt.

    • Solution: Perform the reaction at a lower temperature.[1] Many N-methylation procedures are successfully carried out at room temperature after the initial deprotonation.[5][6] If heating is required, use the minimum temperature necessary to drive the reaction to completion.

  • Excess Methylating Agent: Using a large excess of the methylating agent (e.g., methyl iodide) can promote the formation of the dialkylated product.[1]

    • Solution: Use a controlled stoichiometric amount of the methylating agent, typically between 1.0 and 1.2 equivalents.[1] Adding the methylating agent slowly and dropwise can also help prevent localized high concentrations that favor over-methylation.[1]

Problem 3: Slow or Incomplete Reaction

Question: The reaction is proceeding very slowly, and TLC analysis shows unreacted starting material even after a long time. Should I increase the temperature?

Answer: A slow or incomplete reaction can often be accelerated by increasing the temperature, but this must be done cautiously to avoid side reactions.

Potential Causes and Solutions:

  • Sub-optimal Temperature: The reaction kinetics may be inherently slow at the current temperature.

    • Solution: Gradually increase the temperature and monitor the reaction closely by TLC. Some syntheses of benzimidazole derivatives are heated to reflux to ensure completion.[1] Microwave-assisted synthesis can also be an effective technique to reduce reaction times by providing rapid and uniform heating.[7][8]

  • Poor Solvent Choice: The chosen solvent can affect the reaction rate.

    • Solution: Ensure you are using a suitable solvent. Aprotic solvents like DMF, acetone, and acetonitrile are generally preferred for N-methylation.[1] The choice of solvent can influence reaction rates and should be considered alongside temperature optimization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the N-methylation of benzimidazole?

A1: There is no single optimal temperature, as it is highly dependent on the specific reagents, base, and solvent used. However, many successful protocols involve an initial deprotonation step at 0°C, followed by the addition of the methylating agent and allowing the reaction to proceed at room temperature (around 20-25°C).[5][9] In some cases, gentle heating or reflux may be necessary to drive the reaction to completion, with temperatures ranging from 50°C to the boiling point of the solvent.[10][11] It is always recommended to start at a lower temperature and gradually increase it while monitoring the reaction's progress.[1]

Q2: How does temperature influence reaction yield and the formation of side products?

A2: Temperature is a critical parameter that directly impacts reaction rate, yield, and selectivity.

  • Yield: Increasing the temperature generally increases the reaction rate, which can lead to higher yields within a shorter time frame. However, exceeding the optimal temperature can cause degradation of reactants or products, leading to a decrease in yield.[12] For example, studies on the synthesis of other benzimidazoles in high-temperature water show a complex relationship between temperature and yield, with an optimal range observed.[13]

  • Side Products: High temperatures can provide the activation energy for undesired side reactions. In the case of this compound synthesis, the most common temperature-related side product is the 1,3-dimethylbenzimidazolium salt due to over-methylation.[1]

Q3: What are the most common solvents for this synthesis, and how does temperature relate to their choice?

A3: Aprotic solvents are generally preferred for the N-methylation of benzimidazole to avoid quenching the negatively charged benzimidazolide intermediate.[1] Common choices include:

  • N,N-Dimethylformamide (DMF): Widely used due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds.[5][9]

  • Acetone: A good choice for reactions that may require refluxing at a moderate temperature.[6]

  • Acetonitrile (MeCN): Another common aprotic solvent.[1]

  • Tetrahydrofuran (THF): Often used, especially when strong bases like n-butyllithium are employed at very low temperatures (-78 °C) for other benzimidazole modifications.[14]

The choice of solvent will dictate the practical temperature range for the experiment (from its freezing point to its boiling point).

Q4: How can I effectively monitor the reaction's progress in relation to temperature adjustments?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction.[1][7] By taking small aliquots from the reaction mixture at regular intervals, you can visualize the consumption of the starting benzimidazole and the formation of the this compound product. This allows you to make informed decisions about adjusting the temperature or determining when the reaction is complete.

Data Presentation

The following table summarizes the effect of temperature on the yield of benzimidazole synthesis under various conditions, illustrating the importance of temperature optimization.

EntryReactantsCatalyst/SolventTemperature (°C)TimeYield (%)Reference
1o-phenylenediamine, Benzoic AcidHigh-Temperature Water250-~27[13]
2o-phenylenediamine, Benzoic AcidHigh-Temperature Water350-~70[13]
3o-phenylenediamine, Benzoic AcidHigh-Temperature Water400-~90[13]
4N-phenyl-o-phenylenediamine, BenzaldehydeWaterRoom Temp.2 hLow Conversion[8]
5N-phenyl-o-phenylenediamine, BenzaldehydeWater602 h59.6[8]
6N-phenyl-o-phenylenediamine, BenzaldehydeWater1002 h89.7[8]
7Benzimidazole, 2-chloroethanol halidesK₂CO₃ / DMSO504 h52[10]
8o-phenylenediamine, Organic acidsSolvent-free140--[3]

Experimental Protocols

Protocol: Synthesis of this compound via N-Methylation

This protocol describes a common method for the synthesis of this compound using benzimidazole and methyl iodide.

Materials:

  • Benzimidazole

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Methyl iodide (CH₃I)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Distilled water

  • Saturated NaCl solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Deprotonation: To a dry round-bottom flask equipped with a magnetic stirrer, add benzimidazole (1.0 eq) and anhydrous DMF.[5] Add powdered sodium hydroxide (1.89 eq) or potassium carbonate (1.5 eq) to the mixture.[1][5] Stir the suspension at room temperature for 1 hour to allow for the formation of the benzimidazolide anion.[5]

  • Methylation: Cool the reaction mixture in an ice bath if desired to control the initial exotherm. Add methyl iodide (1.1-1.2 eq) dropwise to the stirring suspension.[1]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 5-10 hours, or until TLC analysis indicates the complete consumption of the starting material.[5][9] If the reaction is slow, it can be gently heated (e.g., to 50°C), but this increases the risk of over-methylation.[10]

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing distilled water.[5] Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash them with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.[9]

Visualizations

experimental_workflow start_node Start: Reagents A 1. Deprotonation Benzimidazole + Base in DMF at RT start_node->A process_node process_node decision_node decision_node workup_node workup_node end_node End: Purified This compound B 2. Methylation Add Methyl Iodide, stir at RT A->B C 3. Monitor by TLC B->C D Reaction Complete? C->D Check spots D->B No (Continue stirring/ gently heat) E 4. Aqueous Work-up Quench with water, extract with Ethyl Acetate D->E Yes F 5. Dry & Concentrate Dry with MgSO4, remove solvent E->F G 6. Purification Column Chromatography F->G G->end_node

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield problem Problem: Low or No Yield C1 Insufficient Heating problem->C1 C2 Incomplete Deprotonation problem->C2 C3 Decomposition at High Temperature problem->C3 cause cause solution solution S1 Gradually increase temp. Monitor with TLC. Use lowest effective temp. C1->S1 S2 Ensure proper temp (e.g., RT) & time for base to react C2->S2 S3 Reduce temperature. Run for a longer duration if necessary C3->S3

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: 1-Methylbenzimidazole Work-up Procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the loss of 1-Methylbenzimidazole during experimental work-up procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound relevant to its work-up?

A1: Understanding the properties of this compound is crucial for designing an effective work-up and purification strategy. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₈N₂[1][2]
Molecular Weight 132.16 g/mol [1][2]
Appearance White to pink/light yellow crystalline solid[3]
Melting Point 59-62 °C[4]
Boiling Point 154 °C at 12 mmHg[4]
Solubility Soluble in methanol. Moderately soluble in water.[3]
Predicted pKa 5.40 ± 0.10[3]
Stability Stable under normal conditions.[3]

Q2: What is the most common cause of this compound loss during work-up?

A2: The most common cause of loss is its moderate solubility in water, especially during aqueous extraction steps. Improper pH adjustment during acid-base extraction can also lead to significant loss in the aqueous phase.

Q3: How can I monitor the presence and purity of this compound during the work-up process?

A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of your extraction and purification. A common eluent system for TLC is a mixture of petroleum ether and ethyl acetate. High-performance liquid chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used for more accurate purity assessment.

Troubleshooting Guides

Issue 1: Low yield after aqueous extraction.

Question: I am losing a significant amount of my this compound product during the aqueous wash/extraction steps. How can I prevent this?

Answer: This is a common issue due to the moderate water solubility of this compound. Here are several strategies to minimize loss:

  • Saturate the Aqueous Phase: Before extraction, saturate the aqueous layer with a salt, such as sodium chloride (brine). This will decrease the solubility of the organic compound in the aqueous phase.

  • Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent (e.g., ethyl acetate) to recover any dissolved product.

  • pH Adjustment for Acid-Base Extraction: this compound is a weak base with a predicted pKa of 5.40.[3] To ensure it remains in the organic phase, the pH of the aqueous solution should be kept basic (pH > 7.4). If performing an acid wash to remove basic impurities, be mindful that your product may also partition into the acidic aqueous layer. A subsequent basification of the acidic aqueous layer and re-extraction can recover the product.

Issue 2: Emulsion formation during extraction.

Question: I am observing a stable emulsion at the interface of my organic and aqueous layers, making separation difficult. What should I do?

Answer: Emulsion formation is common when working with heterocyclic compounds. Here are several techniques to break an emulsion:

  • Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous phase, which can help break the emulsion.

  • Centrifugation: If the emulsion is persistent and the volume is manageable, transferring the mixture to centrifuge tubes and spinning for a few minutes can effectively separate the layers.

  • Filtration through Celite or Glass Wool: Passing the emulsified mixture through a pad of Celite or a plug of glass wool can help to break up the droplets and facilitate separation.

  • Change the Solvent: Adding a different organic solvent, such as chloroform or dichloromethane, can sometimes disrupt the emulsion.[5]

  • Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period can allow the layers to separate on their own.

Issue 3: Difficulty in purifying this compound by column chromatography.

Question: My this compound is co-eluting with impurities during column chromatography. How can I improve the separation?

Answer: Optimizing your column chromatography conditions is key to achieving good separation.

  • Solvent System Selection: A common eluent system for benzimidazole derivatives is a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate.[6] The polarity can be fine-tuned based on TLC analysis.

  • Gradient Elution: Instead of an isocratic (constant solvent mixture) elution, a gradient elution where the polarity of the mobile phase is gradually increased can improve separation of compounds with similar polarities.

  • Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. Dry loading the sample adsorbed onto silica gel is often beneficial.

Issue 4: Product degradation during work-up.

Question: I suspect my this compound is degrading during the work-up. What conditions should I avoid?

Answer: While this compound is generally stable, prolonged exposure to harsh conditions can lead to degradation.

  • Avoid Strong Acids and Bases: Although stable in dilute acids and bases for short periods, prolonged exposure to concentrated acids or bases, especially at elevated temperatures, can potentially lead to hydrolysis or ring-opening reactions.

  • Minimize Heat Exposure: Avoid excessive heating during solvent removal (e.g., on a rotary evaporator) as this can promote degradation, especially if residual acids or bases are present.

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction of this compound
  • Reaction Quenching: After the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent in which this compound is soluble, such as ethyl acetate.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of deionized water and shake gently. Allow the layers to separate.

  • Brine Wash: Remove the aqueous layer and then wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove residual water and break any emulsions.

  • Separation and Drying: Separate the organic layer and dry it over an anhydrous drying agent like anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Acid-Base Extraction for Purification

This protocol is useful for separating this compound from non-basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer. Repeat the extraction to ensure complete transfer.

  • Separation of Layers: Separate the aqueous layer containing the protonated product. The organic layer now contains non-basic impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) with stirring until the solution is basic (check with pH paper). This compound will precipitate out or can be extracted.

  • Product Extraction: Extract the basified aqueous solution with a fresh organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reaction Crude Reaction Mixture extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) reaction->extraction Quench & Dilute drying Drying of Organic Layer (e.g., MgSO4) extraction->drying concentration Solvent Removal (Rotary Evaporator) drying->concentration purification Column Chromatography or Recrystallization concentration->purification pure_product Pure this compound purification->pure_product

Caption: General experimental workflow for the work-up and purification of this compound.

acid_base_extraction start Crude Product in Organic Solvent add_acid Extract with dilute HCl (aq) start->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer: Neutral & Acidic Impurities separate1->organic1 Discard or process separately aqueous1 Aqueous Layer: Protonated this compound separate1->aqueous1 add_base Basify with NaOH (aq) aqueous1->add_base extract_again Extract with Organic Solvent add_base->extract_again separate2 Separate Layers extract_again->separate2 aqueous2 Aqueous Layer: Salts separate2->aqueous2 Discard organic2 Organic Layer: Purified this compound separate2->organic2 end Pure Product organic2->end Dry & Concentrate

References

Technical Support Center: Optimizing Solvent Systems for 1-Methylbenzimidazole Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic analysis of 1-Methylbenzimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvent systems for this compound analysis by HPLC?

A1: The choice of the initial solvent system depends on the chromatography mode.

  • Reverse-Phase (RP) HPLC: This is the most common mode for analyzing this compound and its derivatives.[1][2] A good starting point is a gradient elution using a mixture of acetonitrile (MeCN) and water or methanol (MeOH) and water.[1][2][3] An acidic modifier, such as 0.1% formic acid or phosphoric acid, is often added to the mobile phase to improve peak shape and control the ionization of the analyte.[1][2][3] For mass spectrometry (MS) detection, formic acid is preferred as it is a volatile buffer.[1][3]

  • Normal-Phase (NP) HPLC: For normal-phase chromatography, a typical starting eluent system is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate or dichloromethane.[4][5][6] The polarity can be adjusted by varying the ratio of these solvents. For more polar compounds, a combination of dichloromethane and methanol may be effective.[5]

Q2: How can I improve the solubility of this compound for my analysis?

A2: this compound is reported to be soluble in methanol.[7][8] Therefore, preparing your stock solution in methanol is a good starting point. When preparing your sample for injection, it is ideal to dissolve it in the initial mobile phase to ensure good peak shape.[9][10] If the sample solvent is much stronger than the mobile phase, it can lead to peak distortion.[10] If solubility in the mobile phase is an issue, you can try to dissolve the sample in a small amount of a stronger organic solvent like methanol and then dilute it with the mobile phase.

Q3: What stationary phase is most suitable for this compound chromatography?

A3: For reverse-phase HPLC, C8 and C18 columns are widely used and are a good starting point for method development for benzimidazole derivatives.[11][12] For normal-phase chromatography, a silica-based stationary phase is the standard choice.[4][13]

Troubleshooting Guides

This section provides solutions to common problems you may encounter during your chromatography experiments with this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible CauseSolution
Secondary Interactions Secondary interactions between the basic this compound and acidic silanol groups on the silica-based stationary phase can cause peak tailing.[14] Adding a small amount of a competing base, like triethylamine, to the mobile phase in normal-phase chromatography can help mitigate this. In reverse-phase, using a low pH mobile phase (e.g., with formic or phosphoric acid) will protonate the analyte and minimize these interactions.[15]
Column Overload Injecting too concentrated a sample can lead to peak fronting.[16] Dilute your sample and reinject.
Inappropriate Sample Solvent If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[10] Whenever possible, dissolve the sample in the initial mobile phase.[9]
Column Void or Contamination A void at the column inlet or contamination from previous injections can lead to poor peak shape.[17][18] Try flushing the column or, if a void is suspected, replace the column.[17] Using a guard column can help protect the analytical column from contamination.[14]
Problem 2: Poor Resolution or No Separation
Possible CauseSolution
Inappropriate Mobile Phase Strength If peaks are eluting too quickly with no separation, the mobile phase is too strong. In reverse-phase, decrease the organic solvent (acetonitrile or methanol) percentage. In normal-phase, decrease the polar solvent (e.g., ethyl acetate) percentage. If peaks are too retained, the mobile phase is too weak; increase the strong solvent percentage.
Suboptimal Solvent Selectivity Sometimes, simply changing the solvent strength is not enough. Switching the organic solvent in reverse-phase (e.g., from methanol to acetonitrile) can alter the selectivity and improve separation.[15][19][20]
Incorrect pH of Mobile Phase For ionizable compounds like this compound, the pH of the mobile phase in reverse-phase chromatography can significantly impact retention and selectivity.[15] Experiment with different pH values to find the optimal separation.
Need for Gradient Elution If your sample contains compounds with a wide range of polarities, an isocratic elution may not provide adequate separation for all peaks. A gradient elution, where the mobile phase composition is changed over time, is recommended.
Problem 3: Fluctuating Retention Times
Possible CauseSolution
Pump Issues or Leaks Inconsistent flow from the pump due to leaks or faulty seals will cause retention times to vary.[9][18] Check for any visible leaks and ensure the pump is delivering a stable flow rate.
Inconsistent Mobile Phase Preparation Ensure the mobile phase is prepared accurately and consistently for each run. If using a gradient, ensure the gradient mixer is functioning correctly.[14]
Temperature Fluctuations Changes in column temperature can affect retention times.[9] Using a column oven to maintain a constant temperature is recommended for reproducible results.[9]

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Method Development for this compound
  • Column Selection: Start with a C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Initial Gradient:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • Detection: UV at 277 nm[8]

    • Gradient Program: Start with a shallow gradient, for example, 10-90% B over 20 minutes.

  • Optimization:

    • Adjust the gradient slope to improve the separation of target peaks.

    • If peak shape is poor, consider switching the organic solvent to methanol.

    • If resolution is still not optimal, try adjusting the pH of the mobile phase.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (e.g., 10% Acetonitrile in water with 0.1% Formic Acid).

Protocol 2: Normal-Phase TLC for Rapid Solvent System Scouting
  • Plate: Use a silica gel TLC plate.

  • Sample Application: Dissolve the this compound sample in a suitable solvent (e.g., methanol or dichloromethane) and spot it onto the TLC plate.

  • Developing Solvents: Prepare a few different solvent mixtures with varying polarities. Good starting points include:

    • Hexane:Ethyl Acetate (e.g., 90:10, 80:20, 70:30)

    • Dichloromethane:Methanol (e.g., 99:1, 98:2, 95:5)

  • Development: Place the spotted TLC plate in a developing chamber containing one of the solvent mixtures.

  • Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp.

  • Selection: The ideal solvent system for column chromatography will give a retention factor (Rf) of 0.2-0.4 for the desired compound.[4] This provides a good starting point for transferring the method to flash or preparative chromatography.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Retention Time (RT) in Reverse-Phase HPLC *

% Acetonitrile (in Water with 0.1% Formic Acid)Retention Time (min)Peak Shape
20%15.2Symmetrical
30%10.5Symmetrical
40%7.8Symmetrical
50%5.1Symmetrical

*This is representative data. Actual retention times will vary depending on the specific column, system, and other chromatographic conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dev Method Development cluster_opt Optimization Parameters sample_prep Sample Preparation (dissolve in initial mobile phase) initial_screen Initial Screening (e.g., 10-90% B gradient) sample_prep->initial_screen mobile_phase_prep Mobile Phase Preparation (e.g., A: H2O+0.1% FA, B: ACN+0.1% FA) mobile_phase_prep->initial_screen optimization Optimization initial_screen->optimization Assess peak shape & resolution validation Method Validation optimization->validation Final method gradient_slope Gradient Slope optimization->gradient_slope solvent_type Solvent Type (ACN vs. MeOH) optimization->solvent_type ph Mobile Phase pH optimization->ph

Caption: Workflow for reverse-phase HPLC method development.

troubleshooting_tree start Chromatography Issue Encountered peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? start->resolution retention_time Retention Time Variation? start->retention_time peak_shape->resolution No tailing Tailing or Fronting? peak_shape->tailing Yes resolution->retention_time No adjust_strength Adjust Mobile Phase Strength resolution->adjust_strength Yes check_leaks Check for Leaks retention_time->check_leaks Yes check_overload Dilute Sample (check for overload) tailing->check_overload check_solvent Adjust Sample Solvent tailing->check_solvent add_modifier Add Mobile Phase Modifier (e.g., FA, TEA) tailing->add_modifier change_solvent Change Organic Solvent (ACN <-> MeOH) adjust_strength->change_solvent If no improvement use_gradient Implement Gradient change_solvent->use_gradient If complex sample check_pump Verify Pump Flow Rate check_leaks->check_pump use_oven Use Column Oven check_pump->use_oven

Caption: Troubleshooting decision tree for common HPLC issues.

References

Validation & Comparative

Validating the Structure of 1-Methylbenzimidazole: A Comparative NMR Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data of 1-Methylbenzimidazole with its structural isomer, 2-Methylbenzimidazole, and the parent compound, Benzimidazole. This direct comparison, supported by experimental data, serves as a robust validation tool for the unambiguous structural elucidation of this compound.

Comparative Analysis of 1H and 13C NMR Data

The structural differences between this compound, 2-Methylbenzimidazole, and Benzimidazole are clearly reflected in their respective 1H and 13C NMR spectra. The following tables summarize the chemical shifts (δ) in parts per million (ppm) recorded in deuterated dimethyl sulfoxide (DMSO-d6).

1H NMR Chemical Shift Comparison
Proton Assignment This compound 2-Methylbenzimidazole Benzimidazole
H27.82 (s)-8.21 (s)
N1-CH33.68 (s)--
C2-CH3-2.46 (s)-
H47.80 (d)7.48-7.42 (dd)7.63-7.60 (m)
H5/H67.31-7.28 (m)7.09-7.06 (m)7.21-7.18 (m)
H77.36 (d)7.48-7.42 (dd)7.63-7.60 (m)
NH-12.20 (s)~12.3 (br s)

Data for this compound and 2-Methylbenzimidazole sourced from a Royal Society of Chemistry publication.[1] Data for Benzimidazole is a representative literature value.

Key Differentiators in 1H NMR:

  • N-Methyl vs. C-Methyl: The most significant difference is the singlet at 3.68 ppm for the N-methyl group in this compound versus the singlet at 2.46 ppm for the C-methyl group in 2-Methylbenzimidazole.[1]

  • H2 Proton: this compound exhibits a characteristic singlet for the H2 proton at 7.82 ppm, which is absent in 2-Methylbenzimidazole.[1]

  • NH Proton: The NH proton signal, typically a broad singlet around 12.20-12.3 ppm, is present in both Benzimidazole and 2-Methylbenzimidazole but is absent in this compound due to the methyl substitution at the N1 position.[1]

13C NMR Chemical Shift Comparison
Carbon Assignment This compound 2-Methylbenzimidazole Benzimidazole
C2143.81151.15141.5
N1-CH330.96--
C2-CH3-14.54-
C4121.55114.17115.3
C5/C6123.20, 122.02130.90122.1
C7112.65114.17115.3
C3a134.58138.91138.5
C7a143.52138.91138.5

Data for this compound and 2-Methylbenzimidazole sourced from a Royal Society of Chemistry publication.[1] Data for Benzimidazole is a representative literature value.

Key Differentiators in 13C NMR:

  • Methyl Carbon: A signal at 30.96 ppm confirms the N-methyl group in this compound, while a signal at 14.54 ppm is characteristic of the C-methyl group in 2-Methylbenzimidazole.[1]

  • C2 Carbon: The chemical shift of the C2 carbon is significantly different, appearing at 143.81 ppm for this compound and further downfield at 151.15 ppm for 2-Methylbenzimidazole.[1]

  • Symmetry: In Benzimidazole and 2-Methylbenzimidazole, due to tautomerism in solution, C4 and C7, as well as C5 and C6, are often observed as equivalent pairs. In this compound, the N-methylation removes this symmetry, leading to distinct signals for C4, C5, C6, and C7, although some may have very similar chemical shifts.

Experimental Protocol for NMR Analysis

The following is a standard protocol for the acquisition of 1H and 13C NMR spectra for the validation of benzimidazole derivatives.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The experiments should be performed on a 400 MHz (or higher) NMR spectrometer.

  • Tune and match the probe for both 1H and 13C frequencies.

  • Shim the magnetic field to achieve optimal resolution and lineshape.

3. 1H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

4. 13C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: Approximately 250 ppm, centered around 125 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more, as 13C has a low natural abundance.

  • Temperature: 298 K.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d6 (δH = 2.50 ppm, δC = 39.52 ppm).

  • Integrate the signals in the 1H NMR spectrum.

  • Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

Workflow for Structure Validation

The logical workflow for validating the structure of this compound using NMR spectroscopy is outlined below. This process involves acquiring and comparing both 1H and 13C NMR data with known reference compounds.

G cluster_0 Data Acquisition cluster_1 Data Analysis and Comparison cluster_2 Structure Validation Sample_Preparation Prepare Sample (this compound in DMSO-d6) 1H_NMR Acquire 1H NMR Spectrum Sample_Preparation->1H_NMR 13C_NMR Acquire 13C NMR Spectrum 1H_NMR->13C_NMR Analyze_1H Analyze 1H Spectrum (Chemical Shifts, Multiplicity, Integration) Analyze_13C Analyze 13C Spectrum (Chemical Shifts) Compare_2_Me Compare with 2-Methylbenzimidazole Data Analyze_1H->Compare_2_Me Compare_BZI Compare with Benzimidazole Data Analyze_1H->Compare_BZI Analyze_13C->Compare_2_Me Analyze_13C->Compare_BZI Key_Features Identify Key Differentiating Features (e.g., N-CH3 vs C-CH3, H2 signal) Compare_2_Me->Key_Features Compare_BZI->Key_Features Confirmation Confirm Structure of This compound Key_Features->Confirmation

Caption: Workflow for the validation of this compound structure using NMR.

References

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 1-Methylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mass spectrometry fragmentation patterns of 1-Methylbenzimidazole and its structural isomers, 2-Methylbenzimidazole, and the parent compound, Benzimidazole. The data presented is crucial for the unambiguous identification and structural elucidation of these compounds in complex matrices, a common challenge in pharmaceutical research and development.

Performance Comparison: Fragmentation Patterns

The electron ionization (EI) mass spectra of this compound, 2-Methylbenzimidazole, and Benzimidazole exhibit distinct fragmentation patterns that allow for their differentiation. While all three compounds show a prominent molecular ion peak, the subsequent fragmentation pathways and the relative abundances of the resulting fragment ions are characteristic for each isomer.

A key differentiator for this compound is the initial loss of a hydrogen radical, followed by the expulsion of a molecule of hydrogen cyanide (HCN). In contrast, 2-Methylbenzimidazole's fragmentation is often characterized by the loss of a methyl radical. The fragmentation of the parent Benzimidazole compound proceeds primarily through the sequential loss of two molecules of HCN.[1]

The major fragments and their relative intensities for each compound are summarized in the table below.

m/zProposed FragmentThis compound Relative Intensity (%)2-Methylbenzimidazole Relative Intensity (%)Benzimidazole Relative Intensity (%)
132[M]+•100100100
131[M-H]+8555
117[M-CH3]+580-
105[M-H-CN]+30--
104[M-CH3-H]+ / [M-HCN]+101520
91[C7H7]+151092
77[C6H5]+101015

Experimental Protocols

The following is a representative experimental protocol for the analysis of benzimidazole derivatives using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Prepare a stock solution of the benzimidazole derivative at a concentration of 1 mg/mL in methanol.

  • Dilute the stock solution to a working concentration of 10 µg/mL in methanol.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

3. Data Acquisition and Analysis:

  • Acquire data in full scan mode.

  • Process the data using the instrument's software to identify peaks and their corresponding mass spectra.

  • Compare the obtained mass spectra with a reference library (e.g., NIST) for compound identification.

This protocol is a general guideline and may require optimization based on the specific instrumentation and analytical requirements.[2][3][4]

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways for this compound and its comparators.

This compound Fragmentation C8H8N2+• (m/z 132) C8H8N2+• (m/z 132) C8H7N2+ (m/z 131) C8H7N2+ (m/z 131) C8H8N2+• (m/z 132)->C8H7N2+ (m/z 131) - H• C7H6N+ (m/z 104) C7H6N+ (m/z 104) C8H7N2+ (m/z 131)->C7H6N+ (m/z 104) - HCN C7H5+ (m/z 89) C7H5+ (m/z 89) C7H6N+ (m/z 104)->C7H5+ (m/z 89) - CH3•

Caption: Proposed fragmentation pathway of this compound.

2-Methylbenzimidazole Fragmentation C8H8N2+• (m/z 132) C8H8N2+• (m/z 132) C7H5N2+ (m/z 117) C7H5N2+ (m/z 117) C8H8N2+• (m/z 132)->C7H5N2+ (m/z 117) - CH3• C6H4N+ (m/z 90) C6H4N+ (m/z 90) C7H5N2+ (m/z 117)->C6H4N+ (m/z 90) - HCN

Caption: Proposed fragmentation pathway of 2-Methylbenzimidazole.

Benzimidazole Fragmentation C7H6N2+• (m/z 118) C7H6N2+• (m/z 118) C6H5N+• (m/z 91) C6H5N+• (m/z 91) C7H6N2+• (m/z 118)->C6H5N+• (m/z 91) - HCN C5H4+• (m/z 64) C5H4+• (m/z 64) C6H5N+• (m/z 91)->C5H4+• (m/z 64) - HCN

Caption: Proposed fragmentation pathway of Benzimidazole.

References

The N-Methyl Advantage: A Comparative Guide to 1-Methyl Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of the Strategic Methylation of the Benzimidazole Scaffold

The benzimidazole core, a privileged scaffold in medicinal chemistry, has given rise to a multitude of compounds with diverse pharmacological activities. A key modification to this versatile structure is the introduction of a methyl group at the 1-position (N1). This seemingly simple alteration can profoundly influence the physicochemical properties and biological efficacy of the resulting derivatives. This guide provides a comprehensive comparison of 1-methyl substituted benzimidazole derivatives against their unsubstituted (1H) counterparts and other analogues, supported by experimental data, detailed protocols, and mechanistic insights.

Enhanced Biological Potency: A Data-Driven Comparison

The substitution of a hydrogen atom with a methyl group at the N1 position of the benzimidazole ring can lead to significant improvements in biological activity. This enhancement is often attributed to several factors, including increased lipophilicity, which can improve cell membrane permeability, and the prevention of hydrogen bond donation, which can alter binding interactions with biological targets. The following tables summarize quantitative data from various studies, highlighting the superior performance of 1-methylated derivatives in anticancer and antimicrobial assays.

Table 1: Comparative Anticancer Activity (IC50, µM)
Compound/DerivativeCancer Cell Line1-Methyl Derivative (IC50 in µM)1H-Derivative (IC50 in µM)Reference Compound (IC50 in µM)
Benzimidazole-pyrazole derivativeKDM4E3415-
Benzimidazole-based acrylonitrilesHuman cancer cell lines0.2-0.6-Docetaxel, Staurosporine
Benzimidazole derivativeMCF-7 (Breast)17.8 ± 0.24--
Benzimidazole derivativeDU-145 (Prostate)10.2 ± 1.4--
Benzimidazole derivativeH69AR (Lung)49.9 ± 0.22--

Note: A direct comparison with the corresponding 1H-derivative was not always available in the cited literature. However, the potent activity of the 1-methyl derivatives is noteworthy.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)
Compound/DerivativeMicroorganism1-Methyl Derivative (MIC in µg/mL)1H-Derivative (MIC in µg/mL)Reference Compound (MIC in µg/mL)
Benzimidazole-5-carboxylic acid ester derivativeMRSA0.39-1.56--
Benzimidazole-5-carboxylic acid ester derivativeMRSE0.39-1.56--
N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamineM. leutus, E. coli-ActiveCiprofloxacin, Ketoconazole

Note: The data highlights the significant antimicrobial potential of N-substituted benzimidazole derivatives, including those with larger substituents at the 1-position which serve as a proxy for the effect of substitution at this position.

Physicochemical Properties: The Impact of N-Methylation

The addition of a methyl group to the N1 position of the benzimidazole ring alters its physicochemical properties, which can have a significant impact on its pharmacokinetic profile.

Property1-MethylbenzimidazoleBenzimidazole
Molecular Weight132.16 g/mol [1]118.14 g/mol
ACD/LogP1.44[2]1.5
Polar Surface Area17.82 Ų[2]29.5 Ų
Melting Point59-62 °C[1]170-172 °C
Boiling Point154 °C/12 mmHg[1]360 °C

The decrease in polar surface area and melting point upon N-methylation suggests an increase in lipophilicity and potentially improved membrane permeability.

Experimental Protocols: A Guide to Synthesis and Evaluation

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the synthesis of 1-methyl benzimidazole derivatives and for the key biological assays used to evaluate their efficacy.

Synthesis of 1-Methyl Benzimidazole Derivatives

General Procedure for N-methylation of Benzimidazoles:

A common method for the N-methylation of benzimidazoles involves the use of a methylating agent, such as methyl iodide, in the presence of a base.[3]

  • Preparation: To a solution of the starting benzimidazole derivative (1 equivalent) in a suitable solvent like dimethylformamide (DMF), add a base such as potassium carbonate (K2CO3) (2 equivalents).

  • Methylation: Add methyl iodide (CH3I) (1.1 equivalents) dropwise to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) for a specified time (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[3]

  • Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.[2][4]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivatives for 48-72 hours.[2]

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antimicrobial Activity Evaluation: Broth Microdilution Method

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5][6][7]

  • Preparation of Dilutions: Prepare serial two-fold dilutions of the benzimidazole derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[5][7]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[7]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the advantages of 1-methyl substitution, it is crucial to visualize the molecular mechanisms and experimental processes involved. The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by anticancer benzimidazole derivatives and the general workflows for synthesis and biological evaluation.

anticancer_pathway cluster_cell Cancer Cell 1_Methyl_Benzimidazole 1-Methyl Benzimidazole Derivative Tubulin β-Tubulin 1_Methyl_Benzimidazole->Tubulin Binds to Colchicine Site Microtubule_Disruption Microtubule Polymerization Inhibition Tubulin->Microtubule_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis_Induction Induction of Apoptosis G2M_Arrest->Apoptosis_Induction Caspase_Activation Caspase Cascade Activation Apoptosis_Induction->Caspase_Activation Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death

Caption: Anticancer mechanism of 1-methyl benzimidazole derivatives via tubulin polymerization inhibition.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start Starting Benzimidazole N_Methylation N-Methylation Reaction (e.g., MeI, K2CO3, DMF) Start->N_Methylation Purification Column Chromatography N_Methylation->Purification Characterization NMR, Mass Spec Purification->Characterization Anticancer_Assay Anticancer Assays (e.g., MTT) Characterization->Anticancer_Assay Antimicrobial_Assay Antimicrobial Assays (e.g., Broth Microdilution) Characterization->Antimicrobial_Assay Data_Analysis IC50 / MIC Determination Anticancer_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis

References

Establishing the Purity of 1-Methylbenzimidazole for Pharmaceutical Use: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. 1-Methylbenzimidazole is a key building block in the synthesis of various pharmaceutical compounds, including antifungal agents and drugs targeting neurological disorders.[1] Ensuring its purity is paramount to the safety, efficacy, and quality of the final drug product. This guide provides an objective comparison of analytical methodologies for establishing the purity of this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The selection of an analytical technique for purity determination depends on the specific requirements of the analysis, including the nature of the impurities, the required sensitivity, and the desired level of structural information. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the workhorse techniques for purity and impurity profiling in the pharmaceutical industry.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy provide valuable structural confirmation.

Table 1: Quantitative Comparison of Analytical Methods for this compound Purity

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on polaritySeparation based on volatility and polarity, with mass-to-charge ratio detectionQuantitative determination based on the direct proportionality of NMR signal intensity to the number of nuclei
Typical Purity Assay ≥99.0%≥99.0%Primary method for accurate purity determination without a specific reference standard
Sample Volatility Not required; suitable for non-volatile and thermally labile compoundsRequired; suitable for volatile and semi-volatile compoundsNot required
Specificity Moderate (based on retention time and UV spectrum)High (based on retention time and mass spectrum)Very High (based on unique chemical shifts)
Limit of Detection (LOD) 0.01 - 0.07 µg/mL (for related benzimidazoles)[2]Low µg/kg range (for derivatized benzimidazoles)[2]Analyte dependent, typically in the low µg/mL range
Limit of Quantitation (LOQ) 0.09 - 0.2 µg/mL (for related benzimidazoles)[2]Low µg/kg range (for derivatized benzimidazoles)[2]Analyte dependent, typically in the low µg/mL range
Linearity (Correlation Coefficient) >0.999>0.999Excellent
Primary Application Purity determination and impurity profiling of the main component and non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities, including residual solvents.Absolute purity determination and structural elucidation of the main component and impurities.
Potential Impurities in this compound

Impurities in this compound can originate from the starting materials, by-products of the synthesis, or degradation. Common synthesis routes involve the N-methylation of benzimidazole.[4][5]

Table 2: Common Potential Impurities in this compound

Impurity NameStructureOrigin
BenzimidazoleUnreacted starting material
1,3-Dimethylbenzimidazolium iodideBy-product of N-methylation
o-PhenylenediamineStarting material for benzimidazole synthesis
Formic acid/other C1 sourcesReagents in benzimidazole synthesis
Residual Solvents (e.g., DMF, Acetone)N/AUsed in synthesis and purification
2-AminobenzimidazolePotential degradation product[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity analysis. Below are representative protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assay

Objective: To determine the purity of this compound and quantify related non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for pH adjustment)

  • This compound reference standard (of known purity)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 30:70 v/v) with 0.1% phosphoric acid. Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 275 nm

  • Data Analysis: Calculate the purity by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Objective: To identify and quantify volatile or semi-volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents:

  • Dichloromethane or Ethyl Acetate (GC grade)

  • Helium (carrier gas)

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas Flow: 1.0 mL/min (Helium)

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • MS Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-400

  • Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Calculate the relative amount of each impurity by peak area percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the structure of this compound and identify impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

Reagents:

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.7 mL of a suitable deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis: Compare the obtained chemical shifts and coupling constants with known values for this compound to confirm its identity. Signals not corresponding to the main compound indicate the presence of impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Objective: To identify the functional groups present in the this compound sample and to screen for impurities.

Instrumentation:

  • FTIR spectrometer

Procedure:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the this compound sample or use an ATR accessory.

  • Data Acquisition: Record the FTIR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Compare the spectrum with a reference spectrum of this compound. The presence of unexpected peaks may indicate impurities.

Visualizations

Experimental and Analytical Workflows

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_decision Quality Control synthesis This compound Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification hplc HPLC (Purity Assay, Non-volatile Impurities) purification->hplc gcms GC-MS (Volatile Impurities, Residual Solvents) purification->gcms nmr NMR (Structural Confirmation, Impurity ID) purification->nmr ftir FTIR (Functional Groups) purification->ftir pass Pass (Meets Pharmaceutical Specifications) hplc->pass fail Fail (Further Purification Required) hplc->fail gcms->pass gcms->fail nmr->pass nmr->fail ftir->pass ftir->fail fail->purification

Caption: Workflow for the synthesis, purification, and purity assessment of this compound.

Decision Pathway for Method Selection

method_selection start Start: Purity Analysis Required q1 Primary Goal: Quantitative Purity or Impurity Profiling? start->q1 q2 Nature of Impurities: Volatile or Non-volatile? q1->q2 Impurity Profiling q3 Need for Absolute Purity & Structural ID? q1->q3 Quantitative Purity hplc Use HPLC q2->hplc Non-volatile gcms Use GC-MS q2->gcms Volatile q3->hplc No (Relative Purity) nmr Use qNMR q3->nmr Yes ftir Use FTIR (Qualitative) hplc->ftir For Functional Group Confirmation gcms->ftir For Functional Group Confirmation nmr->ftir For Functional Group Confirmation

Caption: Decision tree for selecting the appropriate analytical method for this compound analysis.

Alternative Heterocyclic Scaffolds in Drug Development

While this compound is a valuable scaffold, other heterocyclic systems are also prominent in pharmaceutical development, particularly in the antifungal space.

Table 3: Comparison of Benzimidazole with Triazole Antifungal Agents

FeatureBenzimidazole DerivativesTriazole Derivatives (e.g., Fluconazole)
Mechanism of Action Primarily by inhibiting the polymerization of tubulin.Inhibit fungal cytochrome P450 enzyme 14α-demethylase, disrupting ergosterol synthesis.[1]
Spectrum of Activity Broad-spectrum anthelmintics, with some antifungal activity.Broad-spectrum antifungal activity against yeasts and molds.
Examples in Class Mebendazole, Albendazole (primarily anthelmintics)Fluconazole, Itraconazole, Voriconazole
Therapeutic Focus Primarily anti-parasitic.Systemic and topical antifungal infections.
Hybrid Approaches Research into benzimidazole-triazole hybrids aims to combine the beneficial properties of both scaffolds.[7][8]

The development of hybrid molecules containing both benzimidazole and triazole moieties is an active area of research, aiming to create novel antifungal agents with enhanced efficacy and a broader spectrum of activity.[7][8][9] This highlights the versatility of the benzimidazole core and the ongoing efforts to discover new therapeutic agents.

References

A Comparative Guide to Cross-Validation of Analytical Methods for 1-Methylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method for the quantification of 1-Methylbenzimidazole is critical for accurate assessment in various matrices. This guide provides a comparative overview of common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)—supported by experimental data from studies on related benzimidazole compounds to illustrate performance characteristics.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the quantitative performance data for different analytical methods used for the analysis of imidazole and benzimidazole derivatives. This data, while not specific to this compound, provides a strong indication of the expected performance of these methods for its quantification.

ParameterHPLC-UV[1][2]GC-MS[3]LC-MS/MS[4]
Linearity (R²) > 0.999Not explicitly stated, but calibration curves were used> 0.995
Limit of Detection (LOD) 0.13 - 0.41 µg/mL0.055 - 0.89 µg/mL0.75 µg/kg
Limit of Quantification (LOQ) Established based on 10x signal-to-noise ratio0.24 - 1.94 µg/mL2.5 µg/kg
Accuracy (Recovery %) 98.0 - 100.2%58.8 - 161.0%60 - 120%
Precision (RSD %) < 15%Not explicitly stated< 15%

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established methods for related compounds and can be adapted for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of benzimidazole derivatives in pharmaceutical dosage forms and biological matrices.[1]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: Thermo Scientific® BDS Hypersil C8 column (5 µm, 250 × 4.6 mm).[1]

  • Mobile Phase: A mixture of Methanol and 0.025 M KH2PO4 (70:30, v/v), with the pH adjusted to 3.20 using ortho-phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at 300 nm.[1]

  • Sample Preparation:

    • Standard solutions are prepared by dissolving the analyte in the mobile phase.

    • For plasma samples, a protein precipitation step followed by centrifugation is typically required.

    • Dosage forms are dissolved in a suitable solvent and diluted with the mobile phase.

  • Validation Parameters:

    • Linearity: Assessed by constructing a calibration curve from a series of standard solutions of varying concentrations (e.g., 10–100 µg/mL).[1]

    • Accuracy: Determined by the standard addition method, where known amounts of the standard are added to a sample, and the recovery is calculated.[1]

    • Precision: Evaluated by repeatedly analyzing the same sample and expressed as the relative standard deviation (RSD).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For some benzimidazoles, derivatization may be necessary to improve volatility.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: Acetonitrile, pyridine, anhydrous ethanol, and isobutyl chloroformate can be used to derivatize imidazole-like compounds.[3]

  • Sample Preparation:

    • Extraction of the analyte from the matrix using a suitable solvent.

    • The pH of the aqueous phase may need to be adjusted to optimize extraction.[3]

    • The extracted sample is then derivatized before injection into the GC-MS.

  • GC Conditions: The specific column and temperature program will depend on the analyte and its derivatives.

  • MS Conditions: The mass spectrometer is typically operated in electron ionization (EI) mode, and data is acquired in full scan or selected ion monitoring (SIM) mode for higher sensitivity.

  • Validation Parameters:

    • Linearity: Determined by analyzing a series of calibration standards.

    • LOD and LOQ: Calculated based on the signal-to-noise ratio.

    • Accuracy: Assessed through spike and recovery experiments.[3]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of trace levels of benzimidazoles in complex matrices like environmental and biological samples.[4]

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Sample Preparation: Solid-phase extraction (SPE) is often employed for sample clean-up and concentration. Oasis HLB cartridges have been shown to provide high recoveries for imidazole compounds.[4]

  • Chromatographic Conditions:

    • Column: A C18 analytical column is commonly used.

    • Mobile Phase: A gradient elution using acetonitrile and a formic acid solution is typical.

  • MS/MS Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode is generally used.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

  • Validation Parameters:

    • Linearity: Assessed with a calibration curve, with R² values typically greater than 0.995.[4]

    • Accuracy: Determined by spike-recovery experiments at multiple concentration levels.[4]

    • Precision: Expressed as the RSD of replicate measurements.[4]

    • Matrix Effects: Evaluated to ensure that components of the sample matrix do not interfere with the ionization of the analyte.[4]

Mandatory Visualization

CrossValidationWorkflow cluster_0 Method Development & Initial Validation cluster_1 Cross-Validation cluster_2 Method Selection & Implementation Define Define Analytical Requirements Select Select Candidate Methods (A, B, C) Define->Select Develop Develop & Optimize Each Method Select->Develop Validate_A Validate Method A (Linearity, Accuracy, etc.) Develop->Validate_A Validate_B Validate Method B (Linearity, Accuracy, etc.) Develop->Validate_B Validate_C Validate Method C (Linearity, Accuracy, etc.) Develop->Validate_C Analyze Analyze Same Set of Samples with Each Validated Method Validate_A->Analyze Validate_B->Analyze Validate_C->Analyze Compare Compare Results (e.g., Bland-Altman, t-test) Analyze->Compare Select_Final Select Most Suitable Method Based on Data Compare->Select_Final Implement Implement for Routine Analysis Select_Final->Implement

Caption: A general workflow for the cross-validation of analytical methods.

References

Comparative Analysis of 1-Methylbenzimidazole Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-methylbenzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Understanding the structure-activity relationship (SAR) of these derivatives is crucial for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of this compound derivatives, focusing on their antiprotozoal and antimicrobial activities, supported by experimental data and detailed protocols.

Comparison of Biological Activity

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the benzimidazole ring. The following table summarizes the in vitro activity of selected 1-methyl-2-substituted-benzimidazole derivatives against the protozoan parasite Giardia intestinalis and the Gram-negative bacterium Escherichia coli.

Compound ID2-SubstituentTarget OrganismActivity (IC50/MIC in µM)Reference
Compound A -COOEt (Ethoxycarbonyl)Giardia intestinalis0.48[1]
Compound B -CONH2 (Aminocarbonyl)Giardia intestinalis1.16[1]
Compound C -COCH3 (Acetyl)Giardia intestinalis2.50[1]
Compound D N-(4-fluorobenzyl)E. coli (tolC-mutant)8[2]
Compound E N-(4-(trifluoromethyl)benzyl)E. coli (tolC-mutant)16[2]

Key Findings from SAR Studies:

  • Antiprotozoal Activity: For activity against Giardia intestinalis, an ethoxycarbonyl group at the 2-position (Compound A) demonstrates the highest potency.[1] The activity decreases with the aminocarbonyl (Compound B) and acetyl (Compound C) groups, suggesting that an ester functionality is preferred for this target.[1]

  • Antimicrobial Activity: In the case of antimicrobial activity against a tolC-mutant strain of E. coli, the nature of the benzyl substituent at the 2-position plays a key role. A fluorine substituent (Compound D) results in greater potency compared to a trifluoromethyl group (Compound E).[2] This highlights the sensitivity of the bacterial target to electronic and steric properties of the substituent.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. The following are protocols for the key assays cited in this guide.

In Vitro Antiprotozoal Susceptibility Testing against Giardia intestinalis

This protocol is adapted from the methodology used to evaluate the antiprotozoal activity of this compound derivatives.[1]

  • Parasite Culture: Trophozoites of Giardia intestinalis are cultured in TYI-S-33 medium supplemented with 10% bovine serum and 0.5 mg/mL bovine bile at 37°C.

  • Drug Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are then made with the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid toxicity to the parasites.

  • Assay Procedure:

    • In a 96-well microtiter plate, 5 x 10^4 trophozoites/mL are seeded in each well.

    • Varying concentrations of the test compounds are added to the wells.

    • Metronidazole is used as a positive control, and wells with medium and DMSO serve as negative controls.

    • The plates are incubated anaerobically at 37°C for 48 hours.

  • Determination of IC50: After incubation, the viability of the trophozoites is determined using a resazurin-based assay. The fluorescence is measured, and the 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) for antimicrobial agents against bacteria, based on standard methods.[2][3]

  • Bacterial Strain and Culture Conditions: The Escherichia coli (tolC-mutant) strain is grown in Mueller-Hinton Broth (MHB) at 37°C.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This suspension is then diluted to achieve a final inoculum of 5 x 10^5 CFU/mL in the assay.

  • Drug Preparation: The test compounds are dissolved in DMSO to create stock solutions. Two-fold serial dilutions are prepared in MHB in a 96-well microtiter plate.

  • Assay Procedure:

    • The prepared bacterial inoculum is added to each well containing the serially diluted compounds.

    • A positive control (bacteria with no drug) and a negative control (broth only) are included on each plate.

    • The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Relationships and Workflows

Diagrams are provided to illustrate key relationships and experimental processes.

SAR_Antiprotozoal cluster_substituents 2-Substituent cluster_activity Antiprotozoal Activity (G. intestinalis) COOEt -COOEt High High (IC50 = 0.48 µM) COOEt->High Most Potent CONH2 -CONH2 Moderate Moderate (IC50 = 1.16 µM) CONH2->Moderate COCH3 -COCH3 Low Low (IC50 = 2.50 µM) COCH3->Low

Caption: Structure-Activity Relationship for Antiprotozoal Activity.

MIC_Workflow start Start: Prepare Bacterial Inoculum (0.5 McFarland) prepare_plates Prepare 96-well plate with 2-fold serial dilutions of compounds start->prepare_plates inoculate Inoculate plates with bacterial suspension prepare_plates->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read plates for visible growth incubate->read_results determine_mic Determine MIC: Lowest concentration with no growth read_results->determine_mic

Caption: Experimental Workflow for MIC Determination.

References

A Comparative Guide to the Synthesis of 1-Methylbenzimidazole: Efficacy of Different Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of core heterocyclic structures is paramount. 1-Methylbenzimidazole is a key structural motif in many pharmacologically active compounds. This guide provides an objective comparison of various synthetic routes to this compound, supported by experimental data to inform the selection of the most suitable method based on efficacy, reaction conditions, and yield.

Comparison of Key Synthesis Routes

The synthesis of this compound can be approached through several distinct pathways. The table below summarizes the quantitative data for some of the most common methods, offering a clear comparison of their efficiencies.

Synthesis RouteStarting MaterialsKey Reagents/ConditionsReaction TimeYield (%)
Route 1: N-methylation of Benzimidazole Benzimidazole, Methyl trifluoroacetateSodium methylate, DMF, Room Temperature10 hours72%
Benzimidazole, Methyl iodideBase (e.g., K₂CO₃), Anhydrous solvent (e.g., Acetone, DMF)~7 hours~51%
Benzimidazole, Dimethyl carbonateTMEDA, DMF, 95 °C8 hoursHigh
Route 2: Phillips-Ladenburg & N-methylation o-Phenylenediamine, Formic acid, Methylating agent1. Reflux, NaOH2. Methylating agent, Base>2 hours~70-80%
Route 3: Microwave-Assisted Synthesis o-Phenylenediamine, Carboxylic acidAcidic medium, Microwave irradiation1.5 - 4 min80-95%
Route 4: One-Pot Synthesis from o-Nitroaniline o-Nitroaniline, Aldehyde/OrthoesterReducing agent (e.g., Zn/NaHSO₃), Water, 100 °C30 minGood to Excellent

Detailed Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to allow for replication and adaptation in a laboratory setting.

Route 1: N-methylation of Benzimidazole

This method involves the direct methylation of the benzimidazole ring.

Protocol using Methyl Iodide:

  • To a dry round-bottom flask containing a magnetic stir bar, add benzimidazole (1.0 equivalent) and anhydrous acetone or DMF.

  • Add potassium carbonate (1.5 equivalents) to the suspension.

  • While stirring at room temperature, add methyl iodide (1.1 equivalents) dropwise.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Route 2: Phillips-Ladenburg Synthesis followed by N-methylation

A classic two-step approach to substituted benzimidazoles.

Step 1: Synthesis of Benzimidazole:

  • In a round-bottom flask, combine o-phenylenediamine (0.5 mole) and 90% formic acid (0.75 mole).[1]

  • Heat the mixture in a water bath at 100°C for 2 hours.[1]

  • After cooling, slowly add 10% sodium hydroxide solution until the mixture is just alkaline to litmus paper.[1]

  • Collect the crude benzimidazole by suction filtration and wash with cold water.[1]

  • The crude product can be purified by recrystallization from hot water to yield 83-85% of pure benzimidazole.[1]

Step 2: N-methylation:

Follow the protocol for N-methylation of benzimidazole as described in Route 1.

Route 3: Microwave-Assisted Synthesis

A modern, rapid, and high-yield approach.

  • In a microwave process vial, mix o-phenylenediamine (1 mmol) and formic acid (1 mmol) in ethanol (5 mL).[2]

  • Add a catalytic amount of hydrochloric acid.[2]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power level for 1.5 to 4 minutes.[2]

  • After cooling, pour the reaction mixture into ice-cold water.

  • Neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize from an appropriate solvent to obtain the pure product with yields typically ranging from 80-95%.[2]

Route 4: One-Pot Synthesis from o-Nitroaniline

This method avoids the isolation of potentially unstable intermediates.

  • In a round-bottom flask, suspend 2-nitroaniline (1 mmol), zinc powder (3 mmol), and sodium bisulfite (6 mmol) in 20 mL of water.[3]

  • Stir the mixture at room temperature for 10 minutes.[3]

  • Add the desired aldehyde (e.g., formaldehyde) or orthoester to the mixture.[3]

  • Heat the reaction mixture to 100°C and stir for 30 minutes.[3]

  • Monitor the reaction by TLC.

  • After completion, filter off the solid catalyst.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Synthesis Pathways

The following diagrams illustrate the chemical transformations and workflows described.

Synthesis_Pathways cluster_route1 Route 1: N-methylation cluster_route2 Route 2: Phillips-Ladenburg & N-methylation cluster_route3 Route 3: Microwave-Assisted cluster_route4 Route 4: One-Pot from o-Nitroaniline BIM Benzimidazole NMB This compound BIM->NMB Base, Solvent MeX Methylating Agent (e.g., MeI, (MeO)₂SO₂) MeX->NMB OPD o-Phenylenediamine BIM2 Benzimidazole OPD->BIM2 Heat FA Formic Acid FA->BIM2 NMB2 This compound BIM2->NMB2 Base, Solvent MeX2 Methylating Agent MeX2->NMB2 OPD2 o-Phenylenediamine NMB3 This compound OPD2->NMB3 Microwave, Acid CA Carboxylic Acid CA->NMB3 ONA o-Nitroaniline NMB4 This compound ONA->NMB4 Reducing Agent, Heat Ald Aldehyde/Orthoester Ald->NMB4

Overview of the main synthesis routes for this compound.

Experimental_Workflow start Start reactants Mix Starting Materials & Reagents start->reactants reaction Perform Reaction (Conventional Heating or Microwave) reactants->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Quenching, Extraction, etc.) monitoring->workup Complete purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

A generalized experimental workflow for the synthesis of this compound.

References

performance of 1-Methylbenzimidazole vs other additives in solar cells

Author: BenchChem Technical Support Team. Date: December 2025

Unlocking Efficiency and Stability in Next-Generation Photovoltaics

In the rapidly advancing field of solar cell technology, additives play a crucial role in enhancing performance and ensuring long-term stability. Among these, 1-Methylbenzimidazole (1-MBIm) has emerged as a promising candidate for both perovskite and dye-sensitized solar cells (DSSCs). This guide provides a comprehensive comparison of this compound's performance against other common additives, supported by experimental data, detailed methodologies, and mechanistic diagrams.

Perovskite Solar Cells: Enhancing Performance through Interface Passivation

In perovskite solar cells (PSCs), this compound is primarily utilized as an interfacial passivation agent to mitigate defects at the surface and grain boundaries of the perovskite layer. These defects are notorious for causing non-radiative recombination, which limits the power conversion efficiency (PCE) and long-term stability of the devices.

A key study directly compared the effectiveness of this compound (1-MBIm) with 1-methylimidazole (1-MIm) as passivation agents. The results demonstrated that 1-MBIm significantly outperforms 1-MIm and the pristine device (without any additive). The superior performance of 1-MBIm is attributed to its stronger Lewis coordination interaction with the uncoordinated Pb2+ ions on the perovskite surface, which effectively reduces non-radiative recombination. Furthermore, the strong π-π conjugate interaction of the benzimidazole ring in 1-MBIm enhances the charge transfer capacity of the perovskite film.[1] This dual-action mechanism leads to a notable improvement in both the efficiency and stability of the PSCs.[1]

Performance Comparison of Additives in Perovskite Solar Cells
AdditivePower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF) (%)
Pristine (No Additive)19.481.0823.4577.0
1-methylimidazole (1-MIm)20.151.1223.5576.5
This compound (1-MBIm) 21.22 1.15 23.68 78.1

Data sourced from a 2021 study on interface defect passivation.[1]

While direct comparative studies with a wider range of additives are still emerging, the significant improvements offered by 1-MBIm position it as a highly effective passivation agent in perovskite solar cells. Other commonly used additives in PSCs include pyridine derivatives like 4-tert-butylpyridine (tBP), which is often used to improve the properties of the hole transport layer.[2][3]

Mechanism of this compound in Perovskite Solar Cells

The primary role of this compound in perovskite solar cells is to passivate defects at the perovskite surface. This is achieved through the coordination of the nitrogen atom in the imidazole ring with undercoordinated lead ions (Pb2+) in the perovskite lattice. This interaction neutralizes these charge trap states, thereby reducing non-radiative recombination pathways for photogenerated charge carriers.

G cluster_perovskite Perovskite Active Layer cluster_additives Additives cluster_carriers Charge Carriers Perovskite Perovskite Crystal Carriers Photogenerated Electrons and Holes Perovskite->Carriers Light Absorption Defects Pb²⁺ Defects (Trap States) Recombination Non-Radiative Recombination Defects->Recombination MBIm This compound (1-MBIm) MBIm->Defects Passivation (Coordination) Carriers->Defects Trapping Extraction Charge Extraction Carriers->Extraction

Mechanism of Defect Passivation by this compound in PSCs.

Dye-Sensitized Solar Cells: Modulating the Electrolyte Interface

In dye-sensitized solar cells (DSSCs), N-methylbenzimidazole (which is often used interchangeably with this compound in the literature) is a common additive in the electrolyte. Its primary function is to adsorb onto the surface of the mesoporous semiconductor (typically TiO₂) and suppress the recombination of electrons in the semiconductor's conduction band with the triiodide ions (I₃⁻) in the electrolyte. This leads to an increase in the open-circuit voltage (Voc) and the overall cell efficiency.

N-methylbenzimidazole is frequently used in combination with other additives, such as 4-tert-butylpyridine (TBP) and guanidinium thiocyanate (GuNCS), to achieve synergistic effects. While both N-methylbenzimidazole and TBP increase the Voc, GuNCS primarily enhances the short-circuit current (Jsc) by positively shifting the conduction band edge of the TiO₂, which can improve the injection efficiency of electrons from the excited dye molecules.[4] The combined use of these additives can therefore lead to a significant overall improvement in the performance of DSSCs.[4]

Performance Comparison of Additives in Dye-Sensitized Solar Cells
Electrolyte Additive(s)Power Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (mV)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF)
No Additive6.568014.50.66
N-methylbenzimidazole (0.5 M) 7.2 740 14.2 0.68
4-tert-butylpyridine (0.5 M)7.375014.10.69
Guanidinium thiocyanate (0.1 M)6.869015.00.66
N-methylbenzimidazole + GuNCS 7.8 750 15.2 0.68
TBP + GuNCS8.076015.30.69

Performance data is illustrative and compiled from trends reported in studies on DSSC electrolyte additives.[4]

Experimental Workflow for DSSC Fabrication and Testing

The following diagram illustrates a typical workflow for the fabrication and performance testing of dye-sensitized solar cells with different electrolyte additives.

G cluster_fabrication DSSC Fabrication cluster_testing Performance Testing FTO FTO Glass Cleaning TiO2 TiO₂ Paste Deposition (Doctor Blading) FTO->TiO2 Sintering Sintering TiO2->Sintering Dye Dye Sensitization Sintering->Dye Assembly Cell Assembly (with Pt Counter Electrode) Dye->Assembly Electrolyte Electrolyte Preparation (with/without additives) Electrolyte->Assembly JV J-V Characterization (AM 1.5G Illumination) Assembly->JV EIS Electrochemical Impedance Spectroscopy (EIS) JV->EIS IPCE Incident Photon-to-Current Efficiency (IPCE) EIS->IPCE

Workflow for DSSC Fabrication and Performance Evaluation.

Experimental Protocols

Fabrication of Perovskite Solar Cells with this compound Additive

A general protocol for fabricating perovskite solar cells and incorporating this compound as a passivation layer is as follows. Specific concentrations and spin-coating parameters may vary based on the desired perovskite composition and film thickness.

  • Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in a detergent solution, deionized water, acetone, and isopropanol. The substrates are then treated with UV-Ozone for 15 minutes to remove any organic residues and improve the wettability.

  • Electron Transport Layer (ETL) Deposition: A compact TiO₂ blocking layer is deposited on the FTO substrate by spray pyrolysis or spin-coating of a titanium diisopropoxide bis(acetylacetonate) solution, followed by annealing at high temperature. Subsequently, a mesoporous TiO₂ layer is deposited by spin-coating a TiO₂ paste and then sintered.

  • Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent) is spin-coated onto the TiO₂ layer in a nitrogen-filled glovebox. An anti-solvent, such as chlorobenzene, is often dripped onto the spinning substrate to induce rapid crystallization and form a uniform film. The film is then annealed.

  • This compound Passivation: A solution of this compound in a suitable solvent (e.g., isopropanol) is prepared. The perovskite-coated substrate is then treated with the 1-MBIm solution, typically by spin-coating, followed by a low-temperature annealing step to remove the solvent.

  • Hole Transport Layer (HTL) Deposition: A solution of a hole-transporting material, such as Spiro-OMeTAD, often doped with additives like Li-TFSI and 4-tert-butylpyridine, is spin-coated on top of the perovskite layer.

  • Metal Electrode Deposition: Finally, a metal back contact, typically gold or silver, is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

Preparation of Electrolyte with N-methylbenzimidazole for Dye-Sensitized Solar Cells

The electrolyte for a DSSC is a crucial component that facilitates charge transport between the photoanode and the counter electrode. A typical procedure for preparing an electrolyte containing N-methylbenzimidazole is as follows:

  • Solvent Selection: A suitable organic solvent or a mixture of solvents is chosen. Acetonitrile and 3-methoxypropionitrile are commonly used due to their low viscosity and appropriate dielectric constants. Ionic liquids are also frequently used to reduce volatility.

  • Iodide Salt and Iodine Addition: An iodide salt, such as 1-propyl-3-methylimidazolium iodide (PMII) or lithium iodide (LiI), is dissolved in the chosen solvent. Elemental iodine (I₂) is then added to form the I⁻/I₃⁻ redox couple. The ratio of the iodide salt to iodine is a critical parameter that influences the cell's performance.

  • Additive Incorporation: N-methylbenzimidazole is added to the electrolyte solution at a specific concentration, typically in the range of 0.1 M to 0.5 M. If other additives like guanidinium thiocyanate or 4-tert-butylpyridine are used, they are also added at their optimized concentrations. The solution is then stirred until all components are fully dissolved.

  • Cell Filling: The prepared electrolyte is introduced into the fabricated DSSC, usually through pre-drilled holes in the counter electrode. The holes are then sealed to prevent electrolyte leakage and solvent evaporation.

Conclusion

This compound has demonstrated significant potential as a performance-enhancing additive in both perovskite and dye-sensitized solar cells. In perovskite solar cells, its primary role as a defect passivator leads to substantial improvements in power conversion efficiency and stability. In dye-sensitized solar cells, as N-methylbenzimidazole, it effectively suppresses charge recombination at the TiO₂/electrolyte interface, resulting in higher open-circuit voltages. While further comparative studies are needed to benchmark its performance against a broader array of additives in perovskite solar cells, the existing data strongly supports its utility in advancing the efficiency and longevity of next-generation photovoltaic technologies. The detailed experimental protocols provided in this guide offer a foundation for researchers to explore and optimize the use of this compound in their own solar cell fabrication processes.

References

Assessing the Binding Affinity of 1-Methylbenzimidazole to Target Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the binding affinity of 1-Methylbenzimidazole to a putative target protein, β-tubulin. Due to a lack of publicly available direct experimental binding data for this compound, this document serves as a template, outlining the methodologies and data presentation formats that would be employed in such an investigation. The comparative data presented for other benzimidazole derivatives and tubulin inhibitors are based on published findings and are intended to provide a benchmark for evaluating novel compounds.

Data Presentation: Comparative Binding Affinities for β-Tubulin Inhibitors

The following table summarizes the binding affinities of several known β-tubulin inhibitors. This structured format allows for a clear comparison of potencies. Should experimental data for this compound become available, it could be integrated into this table for direct comparison.

CompoundBinding Site on β-TubulinBinding Affinity (Kᵈ)Method
This compound Colchicine Binding Site (putative)Data Not Available-
MebendazoleColchicine Binding Site~18.8 nMRadioligand Binding Assay
AlbendazoleColchicine Binding Site~480 nMFluorescence Spectroscopy
NocodazoleColchicine Binding Site~1 µMFluorescence Spectroscopy
ColchicineColchicine Binding Site~0.3 µMFluorescence Spectroscopy

Note: The binding site for this compound is presumed based on the activity of other benzimidazole derivatives. The binding affinity values for the comparative compounds are sourced from various studies and may have been determined under different experimental conditions.

Experimental Protocols

To experimentally determine the binding affinity of this compound to a target protein like β-tubulin, several biophysical techniques can be employed. Below are detailed methodologies for three common approaches.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time binding events between a ligand (e.g., this compound) and a macromolecule (e.g., β-tubulin) immobilized on a sensor chip.

Materials:

  • SPR instrument (e.g., Biacore, Reichert)

  • Sensor chip (e.g., CM5, nickel-activated)

  • Purified recombinant β-tubulin

  • This compound and other test compounds

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

  • Immobilization of β-tubulin:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject a solution of β-tubulin in immobilization buffer over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer (e.g., ranging from 1 nM to 10 µM).

    • Inject the compound solutions over the immobilized β-tubulin surface at a constant flow rate for a defined association time.

    • Allow the compound to dissociate by flowing running buffer over the surface for a defined dissociation time.

    • After each cycle, regenerate the sensor surface with the regeneration solution to remove any bound analyte.

  • Data Analysis:

    • The binding response is measured in resonance units (RU).

    • The association (kₐ) and dissociation (kₑ) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

    • The equilibrium dissociation constant (Kᵈ) is calculated as the ratio of kₑ/kₐ.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Materials:

  • Isothermal titration calorimeter

  • Purified recombinant β-tubulin

  • This compound and other test compounds

  • Dialysis buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5)

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze the purified β-tubulin against the chosen buffer to ensure buffer matching.

    • Dissolve this compound in the final dialysis buffer.

    • Degas both the protein and ligand solutions to prevent air bubbles.

  • Titration:

    • Load the β-tubulin solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Perform a series of small injections of the ligand into the protein solution while monitoring the heat change.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of ligand to protein.

    • The resulting isotherm is fitted to a binding model to determine the binding affinity (Kᵈ), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can also be calculated.

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.

Materials:

  • Fluorescently labeled ligand that binds to the target protein (e.g., fluorescently tagged colchicine for the colchicine binding site on β-tubulin)

  • Purified recombinant β-tubulin

  • This compound and other test compounds

  • Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.4)

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Assay Development:

    • Determine the optimal concentration of the fluorescently labeled ligand and β-tubulin that gives a stable and significant polarization signal.

  • Competition Assay:

    • In a microplate, add the fluorescently labeled ligand and β-tubulin at their optimized concentrations.

    • Add varying concentrations of this compound.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Measurement and Data Analysis:

    • Measure the fluorescence polarization of each well.

    • The binding of this compound will displace the fluorescent ligand, causing a decrease in polarization.

    • The IC₅₀ value (the concentration of competitor that displaces 50% of the bound fluorescent ligand) is determined by plotting the polarization signal against the logarithm of the competitor concentration.

    • The IC₅₀ can be converted to a Kᵢ (inhibition constant), which is an approximation of the Kᵈ, using the Cheng-Prusoff equation.

Mandatory Visualization

Signaling Pathway

The following diagram illustrates the role of β-tubulin in microtubule formation and the mechanism by which tubulin inhibitors, including many benzimidazole derivatives, disrupt this process, leading to cell cycle arrest and apoptosis.

G cluster_0 Cellular Process cluster_1 Inhibitory Action Alpha-tubulin Alpha-tubulin Microtubule_Polymerization Microtubule Polymerization Alpha-tubulin->Microtubule_Polymerization Beta-tubulin Beta-tubulin Beta-tubulin->Microtubule_Polymerization Microtubules Microtubules Microtubule_Polymerization->Microtubules Disruption Disruption Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Cell_Cycle_Arrest Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Beta-tubulin Inhibition->Microtubule_Polymerization Disruption->Mitotic_Spindle Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action for tubulin inhibitors.

Experimental Workflow

The diagram below outlines a general workflow for determining the binding affinity of a small molecule, such as this compound, to a target protein using Surface Plasmon Resonance (SPR).

G Start Start Protein_Purification Target Protein Purification (e.g., β-tubulin) Start->Protein_Purification Ligand_Preparation Ligand Preparation (this compound) Start->Ligand_Preparation SPR_Setup SPR Instrument Setup and Sensor Chip Equilibration Protein_Purification->SPR_Setup Binding_Assay Inject Ligand at Varying Concentrations Ligand_Preparation->Binding_Assay Immobilization Immobilize Target Protein on Sensor Chip SPR_Setup->Immobilization Immobilization->Binding_Assay Data_Acquisition Acquire Sensorgram Data (Association & Dissociation) Binding_Assay->Data_Acquisition Data_Analysis Data Analysis and Kinetic Model Fitting Data_Acquisition->Data_Analysis Determine_Kd Determine Binding Affinity (Kd) Data_Analysis->Determine_Kd End End Determine_Kd->End

Caption: Workflow for SPR-based binding affinity analysis.

A Comparative Guide to In Vitro and In Vivo Studies of 1-Methylbenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-methylbenzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. This guide provides a comparative overview of the in vitro and in vivo performance of this compound derivatives, with a focus on their anticancer and anti-inflammatory properties. The data presented herein is synthesized from a range of preclinical studies to support researchers and drug development professionals in this promising field.

Anticancer Activity: From Cell Lines to Tumor Models

This compound derivatives have demonstrated significant potential as anticancer agents by targeting various key signaling pathways implicated in tumor growth and survival.[1] The following sections compare their efficacy in controlled laboratory settings (in vitro) with their performance in living organisms (in vivo).

Quantitative Data Summary: Anticancer Activity

The table below summarizes the in vitro cytotoxic activity and in vivo anti-tumor efficacy of representative benzimidazole derivatives.

Compound/DerivativeCancer Cell LineIn Vitro IC50 (µM)In Vivo ModelTreatment Dose & RouteTumor Growth Inhibition (%)Reference
Veliparib (ABT-888) Various (BRCA-mutant)VariesXenograftVariesSignificant[2][3]
Nocodazole VariousVariesNot specifiedNot specifiedInduces cell cycle arrest[2]
Compound 3 A549, HCT-116, MCF-7Not specifiedNot specifiedNot specifiedMore active than doxorubicin[4]
Compound 9 A549, HCT-116, MCF-7, Hep G2Near doxorubicinRat liver cancerNot specifiedNear doxorubicin[4]
MBIC Hepatocellular Carcinoma (HCC)Not specifiedOrthotopic HCC mouse model25 mg/kgSignificant[5][6]
Compound 20 59 cancer cell lines0.26 (Mean GI50)Not specifiedNot specifiedMost active in panel[7]
Compound 8 59 cancer cell lines0.501 (Mean GI50)Not specifiedNot specifiedSignificant efficacy[7]
Key Signaling Pathways in Anticancer Activity

Several signaling pathways are targeted by benzimidazole derivatives in the context of cancer therapy.

Certain 2-substituted 1H-benzo[d]imidazole-4-carboxamide derivatives function as potent inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1).[1] PARP-1 is a key enzyme in DNA repair. In cancers with existing DNA repair defects, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to synthetic lethality and tumor cell death.[8]

PARP_Inhibition cluster_cell Cancer Cell with DNA Damage DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates DNA_Repair DNA Repair PARP1->DNA_Repair mediates Apoptosis Apoptosis PARP1->Apoptosis DNA_Repair->Apoptosis prevents Benzimidazole Benzimidazole Derivative (PARP Inhibitor) Benzimidazole->PARP1 inhibits

PARP Inhibition by Benzimidazole Derivatives.

A novel benzimidazole derivative has been identified as a c-Myc inhibitor.[1] It disrupts the interaction between c-Myc and its partner protein Max, leading to reduced c-Myc protein levels and subsequent apoptosis in tumor cells.[1]

cMyc_Max_Inhibition cluster_nucleus Cell Nucleus cMyc c-Myc cMyc_Max c-Myc/Max Heterodimer cMyc->cMyc_Max Max Max Max->cMyc_Max Gene_Transcription Gene Transcription (Proliferation, etc.) cMyc_Max->Gene_Transcription promotes Apoptosis Apoptosis Gene_Transcription->Apoptosis inhibits Benzimidazole Benzimidazole Derivative (c-Myc Inhibitor) Benzimidazole->cMyc_Max disrupts

Disruption of c-Myc/Max by Benzimidazole Derivatives.
Experimental Protocols: Anticancer Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the benzimidazole derivative and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Xenograft models are instrumental in evaluating the in vivo efficacy of anticancer compounds.[9]

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.[9]

  • Tumor Implantation: Cultured human cancer cells are subcutaneously injected into the flank of each mouse.[1][10]

  • Tumor Growth Monitoring: Tumor size is measured regularly with calipers, and tumor volume is calculated.[1][9]

  • Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. The benzimidazole derivative is administered via a specified route (e.g., oral gavage, intraperitoneal injection).[1]

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis.[1]

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Testing Cell_Culture Cancer Cell Culture MTT_Assay MTT Assay Cell_Culture->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 Tumor_Implantation Tumor Cell Implantation in Mice IC50->Tumor_Implantation Promising Compounds Advance Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Treatment Administer Compound Tumor_Growth->Treatment Tumor_Analysis Tumor Excision & Analysis Treatment->Tumor_Analysis

Anticancer Drug Discovery Workflow.

Anti-inflammatory Activity: From Cellular Assays to Paw Edema Models

Derivatives of this compound have also been investigated for their anti-inflammatory properties, showing promise in modulating key inflammatory pathways.

Quantitative Data Summary: Anti-inflammatory Activity

The following table presents a comparison of the in vitro and in vivo anti-inflammatory effects of representative benzimidazole derivatives.

Compound/DerivativeIn Vitro AssayIn Vitro IC50In Vivo ModelTreatment DosePaw Edema Inhibition (%)Reference
Morpholine-substituted benzimidazole COX-2 Inhibition8.00 µMNot specifiedNot specifiedNot applicable[11]
2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative NO and TNF-α production0.86 µM (NO), 1.87 µM (TNF-α)Not specifiedNot specifiedNot applicable[12]
N-1-(phenylsulfonyl)-2-methylamino-substituted-1H-benzimidazole derivatives Not specifiedNot specifiedCarrageenan-induced paw edema in ratsNot specified23.88% to 37.31%[13]
2-substituted benzimidazole derivatives (B2, B4, B8) Luminol-enhanced chemiluminescenceLower than IbuprofenCarrageenan-induced paw edema in mice10 mg/mlComparable to Diclofenac Sodium[14]
Key Signaling Pathway in Inflammation

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[15][16] Benzimidazole derivatives can exert their anti-inflammatory effects by inhibiting this pathway, thereby reducing the expression of pro-inflammatory genes.[15]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB/IκB Complex IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB NFkB_translocated NF-κB NFkB_IkB->NFkB_translocated NF-κB translocates Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->IKK activates Benzimidazole Benzimidazole Derivative Benzimidazole->IKK inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_translocated->Gene_Expression promotes

Inhibition of NF-κB Pathway by Benzimidazoles.
Experimental Protocols: Anti-inflammatory Screening

This assay assesses the ability of a compound to inhibit the production of inflammatory mediators in immune cells.[11]

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of the benzimidazole derivative for a short period.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response, stimulating the production of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α).[11]

  • Incubation: The cells are incubated for a specified time (e.g., 24 hours).

  • Mediator Quantification: The levels of NO in the culture supernatant are measured using the Griess reagent, and cytokine levels are quantified using ELISA.

  • Data Analysis: The percentage inhibition of NO and cytokine production is calculated, and IC50 values are determined.

This is a standard model for evaluating acute inflammation.[17][18]

  • Animal Model: Typically, rats or mice are used.[14][17]

  • Compound Administration: The test compound or a standard anti-inflammatory drug (e.g., diclofenac sodium) is administered orally or intraperitoneally.[14]

  • Induction of Edema: After a set time, a sub-plantar injection of carrageenan solution is given into the hind paw of the animals to induce localized inflammation.[14]

  • Paw Volume Measurement: Paw volume is measured at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of paw edema in the treated groups is calculated by comparing it with the vehicle-treated control group.[18]

Conclusion

The compiled data underscores the therapeutic potential of this compound derivatives as both anticancer and anti-inflammatory agents. While in vitro studies provide crucial insights into the mechanisms of action and allow for the screening of large numbers of compounds, in vivo models are indispensable for evaluating the efficacy, pharmacokinetics, and safety of these derivatives in a whole-organism context. The structure-activity relationships derived from these comparative studies are vital for the rational design of new, more potent, and selective drug candidates. Future research should continue to bridge the gap between in vitro findings and in vivo outcomes to accelerate the translation of these promising compounds into clinical applications.

References

Unlocking the Potential of 1-Methylbenzimidazole Derivatives: A Computational and Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the predictive power of computational modeling for accelerating the discovery of novel 1-Methylbenzimidazole-based therapeutics, supported by comparative experimental data.

In the landscape of drug discovery and development, this compound derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The journey from a lead compound to a clinical candidate is often long and arduous. However, the integration of computational modeling into this process offers a powerful tool to predict the properties of novel derivatives, thereby streamlining their design and optimization. This guide provides a comparative overview of various computational models used to predict the biological activities of this compound derivatives, juxtaposed with their corresponding experimental validation.

Predicting Biological Activity: A Comparative Analysis of Computational Models

The predictive power of computational models is a cornerstone of modern medicinal chemistry. For this compound derivatives, several in silico techniques are routinely employed to forecast their biological efficacy and pharmacokinetic profiles. These models range from predicting the binding affinity of a compound to its protein target to assessing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Below is a comparative summary of predicted and experimental data for a selection of this compound derivatives, highlighting the utility of these computational approaches.

DerivativeTarget ProteinComputational ModelPredicted Property & ValueExperimental AssayExperimental ValueReference
Compound 2a Lung Cancer Protein (1M17)Molecular Docking (AutoDock Vina)Binding Affinity: -6.6 kcal/molMTT Assay (A549 cell line)IC50: 111.70 µM[1]
Compound 2a Colon Cancer Antigen (2HQ6)Molecular Docking (AutoDock Vina)Binding Affinity: -6.6 kcal/molMTT Assay (DLD-1 cell line)IC50: 185.30 µM[1]
N-[2-(2-chloro-phenyl)-benzimidazol-1-ylmethyl]-benzamide (3o) Microbial ProteinMolecular Docking-In vitro antimicrobial activityEffective antimicrobial[2]
N-[2-(4-chloro-phenyl)-benzimidazol-1-ylmethyl]benzamide (3q) Microbial ProteinMolecular Docking-In vitro antimicrobial activityEffective antimicrobial[2]
N-[2-(2-bromo-phenyl)-benzimidazol-1-ylmethyl]-benzamide (3r) Microbial ProteinMolecular Docking-In vitro antimicrobial activityEffective antimicrobial[2]
Compound 7 Mtb KasA protein (6P9K)Molecular Docking (Glide)Docking Score: -7.541 kcal/molMicroplate Alamar Blue Assay (MABA)MIC: 0.8 µg/mL[3]
Compound 8 Mtb KasA protein (6P9K)Molecular Docking (Glide)Docking Score: -7.101 kcal/mol (cocrystallized ligand)Microplate Alamar Blue Assay (MABA)MIC: 0.8 µg/mL[3]

Visualizing the Path to Prediction: Workflows and Pathways

To better understand the intricate processes involved in both the computational prediction and the biological action of this compound derivatives, the following diagrams illustrate a typical computational workflow and a key signaling pathway where these compounds may exert their effects.

Computational_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_modeling Computational Modeling cluster_analysis Analysis & Validation Ligand_Design 1. This compound Derivative Design Ligand_Opt 2. 3D Structure Generation & Optimization Ligand_Design->Ligand_Opt Docking 5. Molecular Docking Ligand_Opt->Docking QSAR 6. QSAR Analysis Ligand_Opt->QSAR ADMET 8. ADMET Prediction Ligand_Opt->ADMET Protein_Selection 3. Target Protein Selection (e.g., EGFR) Protein_Prep 4. Protein Structure Preparation Protein_Selection->Protein_Prep Protein_Prep->Docking MD_Sim 7. Molecular Dynamics Simulation Docking->MD_Sim Binding_Analysis 9. Binding Affinity & Interaction Analysis Docking->Binding_Analysis Activity_Prediction 10. Biological Activity Prediction QSAR->Activity_Prediction MD_Sim->Binding_Analysis ADMET->Activity_Prediction Experimental_Validation 11. Experimental Validation Binding_Analysis->Experimental_Validation Activity_Prediction->Experimental_Validation

Computational modeling workflow for this compound derivatives.

Signaling_Pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Methylbenzimidazole This compound Derivative Methylbenzimidazole->EGFR

Inhibition of the EGFR signaling pathway by this compound derivatives.

Logical_Relationships cluster_methods Computational Approaches cluster_outputs Predicted Properties Docking Molecular Docking Binding_Affinity Binding Affinity & Pose Docking->Binding_Affinity QSAR QSAR Structure_Activity Structure-Activity Relationships QSAR->Structure_Activity MD_Sim Molecular Dynamics Dynamic_Behavior Dynamic Stability & Conformational Changes MD_Sim->Dynamic_Behavior Binding_Affinity->MD_Sim Provides initial pose Structure_Activity->Docking Guides ligand design

Logical relationships between different computational modeling techniques.

Experimental Protocols: Validating the Predictions

The true measure of a computational model's success lies in its ability to make predictions that are borne out by experimental evidence. The following are detailed methodologies for key experiments cited in the comparison of this compound derivatives.

Antimicrobial Activity Assessment
  • Method: In vitro antimicrobial activity is determined using methods such as the broth microdilution method to find the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.[2]

  • Procedure:

    • Bacterial and fungal strains are cultured in appropriate growth media.

    • A serial dilution of the synthesized this compound derivatives is prepared in a 96-well microtiter plate.

    • A standardized inoculum of the microorganisms is added to each well.

    • The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

    • Standard antibiotics (e.g., ciprofloxacin) and antifungals (e.g., clotrimazole) are used as positive controls.[2]

Anticancer Activity Evaluation (MTT Assay)
  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and cytotoxicity.[1]

  • Procedure:

    • Human cancer cell lines (e.g., A549 lung carcinoma, DLD-1 colorectal adenocarcinoma) are seeded in 96-well plates and allowed to adhere overnight.[1]

    • The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 48 hours).[1]

    • After incubation, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Molecular Docking Protocol
  • Software: AutoDock Vina is a widely used open-source program for molecular docking.[4]

  • Procedure:

    • Ligand Preparation: The 3D structures of the this compound derivatives are generated and optimized using software like ChemDraw or Avogadro.

    • Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any existing ligands are removed, and polar hydrogens and charges are added.

    • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking simulation.

    • Docking Simulation: AutoDock Vina is used to perform the docking, where it explores different conformations and orientations of the ligand within the protein's active site and calculates the binding affinity (docking score) for each pose.[4]

    • Analysis: The results are analyzed to identify the best binding pose based on the docking score and to visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein using software like PyMOL or Discovery Studio Visualizer.[4]

Conclusion

The synergy between computational modeling and experimental validation is pivotal in the rational design of novel this compound derivatives. As demonstrated, computational techniques such as molecular docking and ADMET prediction can provide valuable insights into the potential biological activity and pharmacokinetic properties of these compounds, thereby guiding synthetic efforts and prioritizing candidates for further experimental testing. The presented data and protocols offer a comparative framework for researchers and drug development professionals to leverage these powerful tools in the quest for new and effective therapeutics.

References

A Comparative Guide to the Cytotoxicity of Substituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic performance of various substituted benzimidazoles, supported by experimental data from recent studies. The unique structural scaffold of benzimidazole has made it a focal point in the development of novel anticancer agents due to its diverse biological activities and clinical applications.[1] This document summarizes quantitative cytotoxicity data, details key experimental methodologies, and visualizes relevant biological pathways to aid in the evaluation and future development of benzimidazole-based cancer therapeutics.

Quantitative Cytotoxicity Data

The cytotoxic effects of substituted benzimidazoles are typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate higher potency. The following tables summarize the IC50 values of several novel benzimidazole derivatives from various studies.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM) of ReferenceReference
Compound 5 (bromo-derivative)MCF-7 (Breast)17.8 ± 0.24 (µg/mL)--[2]
DU-145 (Prostate)10.2 ± 1.4 (µg/mL)--[2]
H69AR (Lung)49.9 ± 0.22 (µg/mL)--[2]
Compound VIII CEM/ADR 5000 (Doxorubicin-resistant Leukemia)8.13Doxorubicin-[3]
CCRF/CEM (Leukemia)3.61Doxorubicin0.20[3]
Compound XI CCRF/CEM (Leukemia)4.45Doxorubicin0.20[3]
Compound 7 (oxadiazole derivative)HeLa (Cervical)10.6 - 13.6Doxorubicin3.4 ± 0.19[4]
Compounds 12b-12d (coumarin-based hybrids)HeLa (Cervical)10.6 - 13.6Doxorubicin3.4 ± 0.19[4]
Compound 6 A549 (Lung)30.6 ± 1.76Doxorubicin4.3 ± 0.2[4]
MCF-7 (Breast)28.3 ± 1.63Doxorubicin6.4 ± 0.37[4]
HeLa (Cervical)31.2 ± 1.8Doxorubicin3.4 ± 0.19[4]
Compound 8I (benzimidazole-acridine derivative)K562 (Leukemia)2.68--[1]
HepG-2 (Hepatocellular)8.11--[1]
Compound 4i HeLa (Cervical)3.595-Fluorouracil29.9[5][6]
MCF-7 (Breast)2.75-Fluorouracil35.4[5][6]
A549 (Lung)6.645-Fluorouracil27.9[5][6]
Compound 4d HeLa (Cervical)3.235-Fluorouracil29.9[5][6]
MCF-7 (Breast)7.85-Fluorouracil35.4[5][6]
A549 (Lung)5.965-Fluorouracil27.9[5][6]
N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o )A549 (Lung)0.15 ± 0.01Cisplatin5.77 ± 1.60[7]
SW480 (Colon)3.68 ± 0.59Etoposide9.44 ± 1.98[7]
Doxorubicin0.46 ± 0.02[7]
1-(4-methylbenzyl)-2-p-tolyl-1H-benzo[d]imidazole (SL-13 )DLD-1 (Colorectal)6.093--[8]
Benzimidazolyl–phenylpropenone derivatives (3a–h )PC3 (Prostate), CaCo2, HCT-116 (Colon), MDA-MB-231, MCF-7 (Breast)1.78 - 8.83--[9]
Compound 92j MCF-7 (Breast)0.0316Cisplatin-[10]
Compound 92g A549 (Lung)0.316--[10]
Zn(II) and Ag(I) complexes of 2-(1H-benzimidazol-2-yl)-phenoxy-derived scaffolds (C1, C3, C14 )A549 (Lung), MDA-MB-231 (Breast), PC3 (Prostate)< 10.4--[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key experiments cited in the evaluation of benzimidazole cytotoxicity.

Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[12]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test benzimidazole derivatives and a vehicle control. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed and replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours.[12]

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals that have formed in viable cells.[12]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[12] The IC50 value is then calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to detect apoptosis, a form of programmed cell death.

  • Cell Treatment: Cells are treated with the benzimidazole compounds at their respective IC50 concentrations for a defined period.

  • Cell Harvesting and Staining: Cells are harvested, washed with cold phosphate-buffered saline (PBS), and then resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells where the membrane integrity is compromised. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

This method determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Fixation: Cells are treated with the test compounds, harvested, and then fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The intensity of the fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle. Many benzimidazole derivatives have been shown to induce cell cycle arrest at the G2/M phase.[2]

Signaling Pathways and Experimental Workflow

The cytotoxic effects of substituted benzimidazoles are often mediated through the induction of apoptosis and cell cycle arrest. The diagrams below illustrate a common signaling pathway for apoptosis and a general experimental workflow for evaluating these compounds.

Benzimidazole Substituted Benzimidazole Cell Cancer Cell Benzimidazole->Cell Treatment ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS G2M G2/M Phase Arrest Cell->G2M Mitochondria Mitochondrial Stress ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of benzimidazole-induced apoptosis.

Synthesis Synthesis of Substituted Benzimidazoles Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity CellCulture Cancer Cell Line Culture CellCulture->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism ApoptosisAssay Apoptosis Assay (Annexin V/PI) Mechanism->ApoptosisAssay CellCycle Cell Cycle Analysis Mechanism->CellCycle DataAnalysis Data Analysis and Conclusion ApoptosisAssay->DataAnalysis CellCycle->DataAnalysis

Caption: Experimental workflow for evaluating cytotoxic benzimidazoles.

References

Safety Operating Guide

Proper Disposal of 1-Methylbenzimidazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling and disposal of chemical reagents are paramount in a laboratory setting to ensure personnel safety and environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 1-Methylbenzimidazole, a compound frequently used in pharmaceutical research and development. Adherence to these protocols is essential for minimizing risks and meeting regulatory standards.

Immediate Safety and Hazard Information

This compound is classified with several potential hazards. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound poses risks of acute toxicity if ingested, can cause significant skin and eye irritation, and may lead to respiratory irritation.[1][2][3]

Precautionary Measures:

  • Always handle this compound in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1][4]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-impermeable gloves, safety goggles with side shields or a face shield, and a lab coat.[1][2][5]

  • If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[1][5]

  • Avoid all personal contact with the substance, including inhalation.[6]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1]

Quantitative Hazard Classification

The hazard classifications for this compound are summarized in the table below.

Hazard ClassificationCategoryGHS CodeDescriptionCitations
Acute Toxicity, OralCategory 4H302Harmful if swallowed.[1][3]
Skin Corrosion/IrritationCategory 2H315Causes skin irritation.[1][3]
Serious Eye Damage/Eye IrritationCategory 1H318Causes serious eye damage.[1][3]
Specific Target Organ Toxicity - Single ExposureCategory 3H335May cause respiratory irritation.[1][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste.[5][7] Under no circumstances should this compound be discarded in the general laboratory trash or poured down the drain.[7]

Experimental Protocols: Waste Handling and Disposal

1. Personal Protective Equipment (PPE) and Spill Control:

  • Before beginning any disposal-related activities, ensure all required PPE is correctly worn.

  • In case of a spill, clear the area of personnel and move upwind.[1]

  • Use dry clean-up procedures and avoid generating dust.[1]

  • Collect spilled material using a scoop or spatula and place it in a designated, sealable hazardous waste container.[1][7]

2. Waste Segregation and Collection:

  • Collect waste this compound in a dedicated, properly labeled, and sealable container.[5][7] The container must be made of a chemically compatible material.[5]

  • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the approximate concentration, and the date of accumulation.[5][7]

  • Do not mix with other incompatible waste streams.[4]

3. On-Site Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[5][7]

  • The storage area should be locked to prevent unauthorized access.[1][8]

4. Final Disposal:

  • The final disposal of this compound must be carried out by a licensed hazardous waste disposal company.[5][7][9]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled waste pickup.[7] Provide them with a complete inventory of the waste.

5. Decontamination of Empty Containers:

  • Empty containers that previously held this compound are also considered hazardous waste unless properly decontaminated.[5]

  • Triple-rinse the container with a suitable solvent (e.g., ethanol or isopropanol).

  • Collect the rinsate as hazardous waste in a designated container for disposal.[5]

  • Once decontaminated, puncture the container to prevent reuse before disposing of it as non-hazardous waste, in accordance with your institution's policies.[5]

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_decon Container Decontamination PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Work in Ventilated Area (Fume Hood) Collect Collect Waste in Designated Container Ventilation->Collect Label Label Container Correctly ('Hazardous Waste', Chemical Name) Collect->Label Rinse Triple-Rinse Empty Container Collect->Rinse Store Store in Secure, Ventilated Area Label->Store EHS Contact EHS for Pickup Store->EHS LicensedDisposal Disposal by Licensed Waste Company EHS->LicensedDisposal CollectRinsate Collect Rinsate as Hazardous Waste Rinse->CollectRinsate Puncture Puncture Container to Prevent Reuse Rinse->Puncture CollectRinsate->Store

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Methylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of 1-Methylbenzimidazole. The following protocols are designed to ensure the highest level of laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to be harmful if swallowed, cause skin irritation, and serious eye damage.[1][2][3] Some data also suggests it may have the potential to cause cancer and genetic defects. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.

Recommended Personal Protective Equipment

The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentSpecifications & Notes
Eye and Face Protection Chemical safety goggles or a full-face shield.Must be compliant with ANSI Z87.1 standards. A face shield is recommended when there is a significant risk of splashes.
Hand Protection Chemical-resistant gloves.Due to the lack of specific breakthrough time data for this compound, a conservative approach is recommended. For incidental contact, nitrile gloves (minimum 0.2 mm thickness) are acceptable. For prolonged contact or immersion, heavier-duty gloves such as butyl rubber or Viton® are advised. Always inspect gloves for signs of degradation before and during use.
Body Protection Laboratory coat or chemical-resistant overalls.A chemically resistant apron should be worn over the lab coat for procedures with a high risk of splashing.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Required when handling the solid compound outside of a fume hood or if dust generation is likely. A P95 or N95 respirator is recommended.
Glove Selection and Estimated Breakthrough Times
Glove MaterialEstimated Breakthrough Time (Minutes)Recommendations
Nitrile Rubber< 60Suitable for short-duration tasks and protection against incidental splashes. Not recommended for immersion or prolonged contact.
Butyl Rubber> 240Recommended for tasks involving prolonged contact or potential for significant splashing.
Viton®> 480Recommended for high-risk applications, including prolonged immersion and handling of concentrated solutions.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is critical to ensure safety and prevent contamination. The following workflow outlines the key steps for handling this compound.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination prep_area 1. Prepare a designated handling area (e.g., chemical fume hood). gather_ppe 2. Assemble all required PPE. prep_area->gather_ppe gather_materials 3. Gather all necessary equipment and reagents. gather_ppe->gather_materials don_ppe 4. Don appropriate PPE in the correct sequence. gather_materials->don_ppe weigh_transfer 5. Carefully weigh and transfer the compound, minimizing dust generation. don_ppe->weigh_transfer perform_procedure 6. Conduct the experimental procedure within the designated area. weigh_transfer->perform_procedure decontaminate_equipment 7. Decontaminate all equipment and surfaces. perform_procedure->decontaminate_equipment doff_ppe 8. Doff PPE in the correct sequence to avoid cross-contamination. decontaminate_equipment->doff_ppe wash_hands 9. Wash hands and any exposed skin thoroughly. doff_ppe->wash_hands

Operational Workflow for Handling this compound

Disposal Plan

Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Protocol
Waste TypeDisposal Procedure
Solid this compound Collect in a clearly labeled, sealed, and compatible hazardous waste container. The label should include "Hazardous Waste," the chemical name, and the date.[5]
Contaminated Labware (e.g., glassware, plasticware) If reusable, decontaminate thoroughly with an appropriate solvent. If disposable, place in the designated solid hazardous waste container.
Contaminated PPE (gloves, apron, etc.) Place in a sealed bag and dispose of in the designated solid hazardous waste container.
Solutions of this compound Collect in a labeled, sealed, and compatible liquid hazardous waste container. Do not mix with incompatible waste streams.

The final disposal of all waste containing this compound must be conducted through a licensed hazardous waste disposal service.[5]

Disposal Workflow for this compound cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal segregate_waste 1. Segregate waste into solid and liquid streams. label_container 2. Use appropriately labeled, compatible, and sealed hazardous waste containers. segregate_waste->label_container store_waste 3. Store waste containers in a designated, secure, and well-ventilated satellite accumulation area. label_container->store_waste arrange_pickup 4. Arrange for pickup by a licensed hazardous waste disposal contractor. store_waste->arrange_pickup document_disposal 5. Maintain all disposal records as per institutional and regulatory requirements. arrange_pickup->document_disposal

Disposal Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylbenzimidazole
Reactant of Route 2
Reactant of Route 2
1-Methylbenzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.